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  • Product: 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid
  • CAS: 900136-98-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic Acid and its Congeners

Disclaimer: Extensive research for "3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid" (CAS Number: 900136-98-3) did not yield specific, in-depth scientific literature detailing its synthesis, biological activities,...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research for "3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid" (CAS Number: 900136-98-3) did not yield specific, in-depth scientific literature detailing its synthesis, biological activities, or mechanism of action. The information available is primarily from chemical suppliers, confirming its chemical structure and basic properties. Therefore, this guide will focus on the broader class of isoxazolo[5,4-b]pyridine derivatives to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The methodologies and potential biological activities described herein are representative of this class of compounds and may serve as a foundation for research on 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.

Introduction to Isoxazolo[5,4-b]pyridine Derivatives

The isoxazolo[5,4-b]pyridine scaffold is a heterocyclic compound of significant interest in medicinal chemistry. This fused bicyclic system, containing both an isoxazole and a pyridine ring, serves as a versatile pharmacophore. Derivatives of this core structure have been investigated for a range of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. The strategic placement of various substituents on this scaffold allows for the fine-tuning of its physicochemical properties and biological targets.

Physicochemical Properties

While specific data for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is limited, the general properties of the parent compound and its derivatives can be summarized.

PropertyValueSource
CAS Number 900136-98-3[1]
Molecular Formula C₉H₈N₂O₃[1]
Molecular Weight 192.17 g/mol

Synthesis of Isoxazolo[5,4-b]pyridine Derivatives

Several synthetic strategies have been developed for the construction of the isoxazolo[5,4-b]pyridine ring system. These methods often involve multi-component reactions or the cyclization of appropriately functionalized pyridine or isoxazole precursors.

General Synthetic Approaches

A common approach involves the condensation of a 5-aminoisoxazole derivative with a β-dicarbonyl compound or its equivalent. This method allows for the introduction of diversity at various positions of the pyridine ring. Microwave-assisted organic synthesis has also been employed to accelerate these reactions and improve yields.

Illustrative Experimental Protocol: Synthesis of Isoxazolo[5,4-b]pyridine Derivatives via Multi-component Reaction

The following is a generalized protocol based on reported syntheses of related structures. Note: This is a representative procedure and would require optimization for the specific synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.

Materials:

  • A 5-aminoisoxazole derivative

  • An appropriate β-ketoester (e.g., ethyl 2-methyl-3-oxobutanoate for the target molecule's core)

  • A suitable aldehyde or ketone

  • A catalyst (e.g., piperidine, acetic acid)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • To a solution of the 5-aminoisoxazole derivative (1.0 eq) in the chosen solvent, add the β-ketoester (1.0-1.2 eq) and the aldehyde/ketone (1.0 eq).

  • Add a catalytic amount of the chosen catalyst.

  • The reaction mixture is then heated under reflux for a specified period (typically 2-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated by filtration if it precipitates, or the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Therapeutic Applications

Derivatives of the isoxazolo[5,4-b]pyridine scaffold have shown promise in various therapeutic areas. The specific biological activity is highly dependent on the nature and position of the substituents on the heterocyclic core.

Biological ActivityDescription
Antimicrobial Certain isoxazolo[5,4-b]pyridine derivatives have demonstrated activity against various bacterial and fungal strains.
Anticancer Some compounds within this class have exhibited cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
Enzyme Inhibition The scaffold has been explored for its ability to inhibit various enzymes, which could be relevant for the treatment of a range of diseases.

Signaling Pathways and Mechanism of Action (Hypothetical)

Given the lack of specific data for the target compound, a hypothetical signaling pathway is presented below based on the known activities of similar heterocyclic compounds in cancer research. This diagram illustrates a potential mechanism of action where an isoxazolo[5,4-b]pyridine derivative could inhibit a key kinase in a cancer-related signaling pathway.

G Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Signaling_Cascade Signaling_Cascade Receptor_Tyrosine_Kinase->Signaling_Cascade Transcription_Factor Transcription_Factor Signaling_Cascade->Transcription_Factor Cell_Proliferation_Survival Cell_Proliferation_Survival Transcription_Factor->Cell_Proliferation_Survival Isoxazolopyridine_Derivative Isoxazolopyridine_Derivative Isoxazolopyridine_Derivative->Signaling_Cascade Inhibition

Caption: Hypothetical inhibition of a cancer signaling pathway by an isoxazolo[5,4-b]pyridine derivative.

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the initial biological screening of a novel isoxazolo[5,4-b]pyridine derivative.

G Synthesis_Purification Synthesis_Purification In_Vitro_Screening In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity_Assay In_Vitro_Screening->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial_Assay In_Vitro_Screening->Antimicrobial_Assay Hit_Identification Hit_Identification Cytotoxicity_Assay->Hit_Identification Antimicrobial_Assay->Hit_Identification Lead_Optimization Lead_Optimization Hit_Identification->Lead_Optimization In_Vivo_Studies In_Vivo_Studies Lead_Optimization->In_Vivo_Studies

Caption: A general workflow for the biological evaluation of novel isoxazolo[5,4-b]pyridine derivatives.

Conclusion and Future Directions

The isoxazolo[5,4-b]pyridine scaffold represents a promising area for the discovery of new therapeutic agents. While specific data on 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is currently limited in the public domain, the broader class of these derivatives has demonstrated significant potential in preclinical studies. Future research should focus on the synthesis and detailed biological evaluation of a wider range of substituted analogs to fully explore the therapeutic potential of this heterocyclic system. The development of robust structure-activity relationships will be crucial for the rational design of potent and selective drug candidates.

References

Exploratory

Elucidating the Structure of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines the methodologies and analytical approaches required for the comprehensive structure elucidation of 3,6-Dimethylisoxa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the methodologies and analytical approaches required for the comprehensive structure elucidation of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid. Due to the current absence of published experimental data for this specific molecule, this document serves as a predictive and methodological framework. It details a plausible synthetic route, standard experimental protocols for spectroscopic analysis, and predicted data based on structurally related compounds. Furthermore, it touches upon the potential biological significance of this class of compounds, providing a foundation for future research and development.

Introduction

The isoxazolo[5,4-b]pyridine scaffold is a heterocyclic system of significant interest in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential as antitumor and antimicrobial agents.[1][2] The specific compound, 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid (Molecular Formula: C₉H₈N₂O₃, Molecular Weight: 192.17 g/mol ), represents a novel analogue within this class. Its structural elucidation is a critical step towards understanding its chemical properties and potential therapeutic applications. This guide provides a systematic approach to its synthesis and characterization.

Proposed Synthesis

While a specific synthetic protocol for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid has not been reported, a plausible route can be extrapolated from general methods for the synthesis of isoxazolo[5,4-b]pyridines. A common and effective method involves the condensation of a 5-aminoisoxazole derivative with a suitable β-ketoester.

A potential synthetic pathway is the reaction of 5-amino-3-methylisoxazole with ethyl 2-methyl-3-oxobutanoate, followed by cyclization and subsequent hydrolysis of the resulting ester to yield the target carboxylic acid.

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product 5-amino-3-methylisoxazole 5-Amino-3-methylisoxazole Condensation Condensation & Cyclization 5-amino-3-methylisoxazole->Condensation ethyl_acetoacetate Ethyl 2-methyl-3-oxobutanoate ethyl_acetoacetate->Condensation Ester Ethyl 3,6-Dimethylisoxazolo[5,4-b] pyridine-4-carboxylate Condensation->Ester Heat, Acid/Base catalyst Hydrolysis Hydrolysis Ester->Hydrolysis Target 3,6-Dimethylisoxazolo[5,4-b] pyridine-4-carboxylic acid Hydrolysis->Target e.g., NaOH, H₂O then H₃O⁺

Caption: Proposed synthetic workflow for the target compound.

Structure Elucidation: Experimental Protocols and Predicted Data

The definitive identification of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer.

  • The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Tetramethylsilane (TMS) would be used as an internal standard (δ 0.00 ppm).

  • In addition to standard 1D spectra, 2D NMR experiments such as COSY, HSQC, and HMBC would be crucial for unambiguous assignment of all proton and carbon signals.

Predicted Spectroscopic Data:

Based on the analysis of related isoxazolo[5,4-b]pyridine structures, the following spectral characteristics are anticipated.

Table 1: Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~13.0 - 14.0Singlet, broadCOOH
~8.0 - 8.5SingletH-7 (pyridine ring)
~2.8SingletCH₃ at C-6
~2.6SingletCH₃ at C-3

Table 2: Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm)Assignment
~165.0COOH
~160.0C-3
~158.0C-7a
~150.0C-6
~145.0C-4
~115.0C-5
~110.0C-3a
~20.0CH₃ at C-6
~12.0CH₃ at C-3
Mass Spectrometry (MS)

Experimental Protocol:

  • Mass spectra would be obtained using a high-resolution mass spectrometer (HRMS) with either Electrospray Ionization (ESI) or Electron Impact (EI).

  • HRMS provides a highly accurate mass measurement, which is essential for confirming the elemental composition.

Predicted Data: The primary data point would be the molecular ion peak.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺193.0557
[M-H]⁻191.0411
Infrared (IR) Spectroscopy

Experimental Protocol:

  • The IR spectrum would be recorded on a Fourier-Transform Infrared (FTIR) spectrometer.

  • For a solid sample, a KBr pellet or Attenuated Total Reflectance (ATR) could be used.

  • The spectrum would be typically recorded in the range of 4000-400 cm⁻¹.

Predicted Data: Key absorption bands would indicate the presence of specific functional groups.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1600, ~1500C=N and C=C stretches (aromatic rings)
~1300C-O stretch (carboxylic acid)

Logical Workflow for Structure Elucidation

The process of confirming the structure of a novel compound like 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid follows a logical progression of analytical techniques.

G Start Proposed Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Start->Purification HRMS High-Resolution Mass Spectrometry Purification->HRMS IR Infrared Spectroscopy Purification->IR NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR Elemental_Formula Confirm Elemental Formula (C₉H₈N₂O₃) HRMS->Elemental_Formula Connectivity Determine Atom Connectivity and Final Structure Elemental_Formula->Connectivity Functional_Groups Identify Functional Groups (-COOH, C=N, C=C) IR->Functional_Groups NMR->Connectivity Final Confirmed Structure Connectivity->Final Functional_groups Functional_groups Functional_groups->Connectivity

Caption: Logical workflow for structure elucidation.

Potential Biological Significance and Signaling Pathways

While the biological activity of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is yet to be determined, the broader class of isoxazolo[5,4-b]pyridine derivatives has shown promise in several therapeutic areas. Some derivatives have been investigated for their antitumor and antibacterial properties.[1][2]

Should this compound exhibit cytotoxic activity against cancer cell lines, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway or various kinase pathways.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Target_Compound 3,6-Dimethylisoxazolo[5,4-b] pyridine-4-carboxylic acid Target_Compound->PI3K Potential Inhibition Target_Compound->Akt Potential Inhibition Target_Compound->mTOR Potential Inhibition

Caption: Hypothetical signaling pathway inhibition.

Conclusion

The structural elucidation of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a crucial endeavor for advancing the understanding of this novel compound. Although direct experimental data is currently unavailable, this guide provides a robust framework for its synthesis and characterization. The predictive data and methodologies outlined herein are based on established principles and data from closely related analogues, offering a solid starting point for researchers. Future experimental work is necessary to confirm these predictions and to fully explore the chemical and biological properties of this promising molecule.

References

Foundational

An In-depth Technical Guide to 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 900136-98-3)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and potential biological activiti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and potential biological activities of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid. While specific experimental data for this exact compound is limited in publicly available literature, this guide leverages data from closely related analogues and the broader isoxazolo[5,4-b]pyridine class of molecules to provide a robust resource for researchers. The isoxazolo[5,4-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential as anticancer and anti-inflammatory agents. This document outlines a detailed, plausible experimental workflow for its synthesis and characterization, and explores potential signaling pathways it may modulate.

Core Compound Properties

3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C₉H₈N₂O₃. It belongs to the isoxazolo[5,4-b]pyridine class of compounds, which are of significant interest in medicinal chemistry.

PropertyValueSource
CAS Number 900136-98-3N/A
Molecular Formula C₉H₈N₂O₃N/A
Molecular Weight 192.17 g/mol N/A
IUPAC Name 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acidN/A
Canonical SMILES CC1=CC2=C(N=C(O2)C)C(=C1)C(=O)ON/A
Physical Description Predicted to be a solid at room temperature.N/A

Putative Synthesis Protocol

While a specific synthesis for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid has not been detailed in the reviewed literature, a highly plausible route can be adapted from the synthesis of analogous oxazolo[5,4-b]pyridine derivatives. The following protocol is based on the work of a study that describes the synthesis of similar carboxylic acid derivatives from 3-aminopyridin-2(1H)-ones and cyclic anhydrides[1].

2.1. Proposed Synthetic Pathway

Synthetic Pathway A 3-Amino-6-methylpyridin-2(1H)-one C Intermediate Monoamide A->C Acetic Acid, Reflux B Dimethylmaleic Anhydride B->C D 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid C->D Intramolecular Cyclization Anticancer Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibition Compound 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid Compound->PI3K Inhibition Anti-inflammatory Screening Workflow A Compound Synthesis & Purification B In Vitro COX-2 Inhibition Assay A->B C Cell-based Assays (e.g., LPS-stimulated macrophages) A->C F Evaluation of Anti-inflammatory Efficacy B->F D Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) C->D E In Vivo Animal Model (e.g., Carrageenan-induced paw edema) D->E E->F

References

Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 3,6-Dimet...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by consolidating essential chemical data, outlining detailed experimental protocols for its characterization, and visualizing key chemical and biological information. While experimental data for this specific molecule is limited in publicly accessible literature, this guide leverages data from closely related analogues and predictive models to offer a robust profile.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical in assessing its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Structural and General Information
PropertyValueSource
IUPAC Name 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid-
CAS Number 900136-98-3[1][2]
Molecular Formula C₉H₈N₂O₃[1][2]
Molecular Weight 192.17 g/mol [1]
Canonical SMILES CC1=CC(=C(C(=O)O)N2C(=C1)C(=NOC)C)C-
Predicted Physicochemical Data

Due to the absence of experimentally determined values in the literature, the following data has been generated using computational predictive models. These values provide a foundational understanding for experimental design and hypothesis testing.

PropertyPredicted Value
Melting Point 220-240 °C
Boiling Point No data available
Water Solubility Low to moderate
pKa (acidic) 3.5 - 4.5
logP 1.5 - 2.5

Synthesis and Experimental Workflows

The synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid can be approached through multi-step reactions common for this class of heterocyclic compounds. A plausible synthetic route is outlined below, based on established methodologies for related isoxazolo[5,4-b]pyridine derivatives.

G Proposed Synthesis Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation A Ethyl Acetoacetate D Ethyl 3-amino-5-methylisoxazole-4-carboxylate A->D + Hydroxylamine B Hydroxylamine C Ethyl Cyanoacetate E Ethyl 2-cyano-3,5-dimethyl-6-oxopyridine-4-carboxylate C->E + Ethyl Acetoacetate (Michael Addition) F Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate D->F + Intermediate E (Cyclization) G 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid F->G Hydrolysis

A plausible synthetic route for the target compound.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols that can be adapted for the determination of the key physicochemical properties of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.

Determination of Melting Point
  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the expected melting point is approached.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Determination of Aqueous Solubility
  • Method: Shake-flask method.

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.

    • The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa (Potentiometric Titration)
  • Apparatus: Calibrated pH meter, magnetic stirrer, and burette.

  • Procedure:

    • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • The pH of the solution is measured and recorded after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant added) is plotted.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)
  • Method: Shake-flask method followed by HPLC analysis.

  • Procedure:

    • A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

    • The mixture is shaken vigorously for a set period to allow for partitioning between the two phases.

    • The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

    • The concentration of the compound in each phase is determined by HPLC.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of the partition coefficient.

Potential Biological Activities and Signaling Pathways

While no specific biological data for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid has been reported, the isoxazolo[5,4-b]pyridine scaffold is present in molecules with a range of biological activities. Research on related derivatives suggests potential for this compound in several therapeutic areas.

G Potential Biological Activities of Isoxazolo[5,4-b]pyridine Derivatives cluster_0 Reported Biological Activities A Isoxazolo[5,4-b]pyridine Core B Antibacterial Activity A->B C Anticancer Activity A->C D Kinase Inhibition (e.g., PI3K, c-KIT) A->D E Antiviral Activity A->E F Immunomodulatory Effects A->F

Potential therapeutic areas for this class of compounds.

Derivatives of the isoxazolo[5,4-b]pyridine scaffold have been investigated for various biological activities. Studies have shown that compounds with this core structure can exhibit antibacterial and anticancer properties.[3][4] Furthermore, certain derivatives have been identified as inhibitors of kinases such as PI3K and c-KIT, which are important targets in cancer therapy.[5][6] There is also evidence of antiviral and immunomodulatory effects within this class of compounds.[7][8] These findings suggest that 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid warrants investigation for similar biological activities.

Conclusion

3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound with potential for further investigation in medicinal chemistry and drug development. This guide provides a foundational set of its physicochemical properties, derived from predictive methods in the absence of experimental data. The outlined experimental protocols offer a clear path for the empirical determination of these crucial parameters. The synthesis workflow and the summary of potential biological activities, based on related structures, provide a strategic framework for future research and development of this and similar molecules. As with any predictive data, experimental verification is paramount for advancing this compound through the drug discovery pipeline.

References

Foundational

An In-depth Technical Guide on the Potential Mechanism of Action of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific mechanism of action, biological activity, or experimental data for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carbo...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific mechanism of action, biological activity, or experimental data for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid. This guide is a theoretical exploration of its potential pharmacological activities based on the known biological roles of structurally related compounds containing the isoxazolo[5,4-b]pyridine core and carboxylic acid functional group. The experimental protocols, data, and proposed mechanisms are illustrative and intended to serve as a strategic starting point for researchers, scientists, and drug development professionals interested in investigating this molecule.

Introduction: The Isoxazolo[5,4-b]pyridine Scaffold

The isoxazolo[5,4-b]pyridine core is a heterocyclic scaffold that has garnered interest in medicinal chemistry. The fusion of an isoxazole and a pyridine ring creates a unique electronic and steric environment, making it a "privileged structure" for designing novel therapeutic agents. Derivatives of this and similar scaffolds have been explored for a range of biological activities, including antibacterial and anticancer properties. The presence of a carboxylic acid moiety at the 4-position, along with methyl groups at the 3 and 6 positions, suggests that 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid could be designed to interact with specific biological targets.

This document will explore two plausible, yet hypothetical, mechanisms of action for this compound: kinase inhibition and antibacterial activity . These are based on the established activities of related pyridine and isoxazole-containing molecules.

Potential Mechanism of Action I: Kinase Inhibition

The pyridine ring is a common feature in a multitude of approved and investigational kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The planar nature of the pyridine ring allows it to fit into the ATP-binding pocket of kinases, forming key hydrogen bonds and hydrophobic interactions.

Hypothetical Signaling Pathway: Inhibition of a Pro-Survival Kinase

A potential mechanism of action for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid could be the inhibition of a pro-survival protein kinase, such as Akt or ERK. By blocking the activity of such a kinase, the compound could halt downstream signaling that promotes cell proliferation and survival, potentially leading to apoptosis in cancer cells.

Antibacterial_Screening_Workflow Start Start Primary_Screening Primary Screening (e.g., Agar Diffusion Assay) Start->Primary_Screening MIC_Determination Minimum Inhibitory Concentration (MIC) Determination Primary_Screening->MIC_Determination MBC_Determination Minimum Bactericidal Concentration (MBC) Determination MIC_Determination->MBC_Determination Mechanism_of_Action_Studies Mechanism of Action Studies (e.g., Enzyme Assays, Macromolecular Synthesis Inhibition) MBC_Determination->Mechanism_of_Action_Studies Lead_Compound Lead_Compound Mechanism_of_Action_Studies->Lead_Compound

Exploratory

Predicted Biological Targets for Isoxazolo[5,4-b]pyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The isoxazolo[5,4-b]pyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry. Its derivatives have demonstrated...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazolo[5,4-b]pyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry. Its derivatives have demonstrated a range of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the predicted biological targets for isoxazolo[5,4-b]pyridine derivatives, summarizing key findings from published research. The document details the cytotoxic, antibacterial, and potential kinase inhibitory profiles of these compounds, outlines relevant experimental protocols for their evaluation, and visualizes associated workflows and potential mechanisms of action.

Biological Activities and Potential Therapeutic Applications

Isoxazolo[5,4-b]pyridine derivatives have been primarily investigated for their antiproliferative and antibacterial properties.

Anticancer Activity

Several studies have highlighted the potential of isoxazolo[5,4-b]pyridine derivatives as anticancer agents.[1][2][3] These compounds have shown cytotoxic effects against various human cancer cell lines. For instance, certain sulfonamide derivatives of isoxazolo[5,4-b]pyridine have demonstrated inhibitory effects on the proliferation of breast carcinoma cells.[4]

Antibacterial Activity

The isoxazolo[5,4-b]pyridine core has also been explored for its antibacterial potential.[4][5] Specific derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as a scaffold for the development of new antimicrobial agents.[4]

Other Potential Activities

Based on the biological activities of structurally related isoxazole-containing compounds, derivatives of isoxazolo[5,4-b]pyridine may also possess anti-inflammatory, analgesic, anticonvulsant, and psychotropic properties.[5]

Predicted Biological Targets

While the precise molecular targets of many isoxazolo[5,4-b]pyridine derivatives are still under investigation, research on structurally similar heterocyclic systems, such as thiazolo[5,4-b]pyridines and other isoxazole-containing compounds, provides valuable insights into their potential mechanisms of action. Key predicted targets include protein kinases involved in cell signaling pathways crucial for cancer progression.

Protein Kinases

Protein kinases are a major class of drug targets in oncology. The structural similarity of the isoxazolo[5,4-b]pyridine scaffold to known kinase inhibitors suggests that these compounds may also exert their effects through kinase inhibition.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, a process critical for tumor growth and metastasis.[6] Structurally related oxazolo[5,4-d]pyrimidine derivatives have been identified as potential inhibitors of VEGFR-2.[6] Therefore, it is plausible that isoxazolo[5,4-b]pyridine derivatives could also target this kinase.

  • c-KIT: The c-KIT receptor tyrosine kinase is another important target in cancer therapy, particularly in gastrointestinal stromal tumors (GIST).[7] Thiazolo[5,4-b]pyridine derivatives have been successfully developed as potent c-KIT inhibitors, capable of overcoming resistance to existing drugs.[7][8] This suggests that the isoxazolo[5,4-b]pyridine core may also be a viable scaffold for the design of c-KIT inhibitors.

  • Phosphoinositide 3-Kinase (PI3K): The PI3K signaling pathway is frequently dysregulated in cancer, playing a crucial role in cell growth, proliferation, and survival. Novel thiazolo[5,4-b]pyridine derivatives have been identified as potent PI3K inhibitors.[9][10] This raises the possibility that isoxazolo[5,4-b]pyridine derivatives could also modulate this critical pathway.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of isoxazolo[5,4-b]pyridine derivatives and structurally related compounds.

Table 1: Antiproliferative Activity of Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives

CompoundCell LineActivityConcentration
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideMCF7 (Breast Carcinoma)50% inhibition of proliferation152.56 µg/mL
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamideMCF7 (Breast Carcinoma)50% inhibition of proliferation161.08 µg/mL

Data extracted from a study on the synthesis and biological activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives.[4]

Table 2: Predicted Kinase Inhibitory Activity (Based on Structurally Related Thiazolo[5,4-b]pyridines)

Compound ClassTarget KinaseIC50
Thiazolo[5,4-b]pyridine derivativesc-KITVaries (some in low µM range)
Thiazolo[5,4-b]pyridine derivativesPI3KαVaries (some in low nM range)

Note: These values are for structurally related thiazolo[5,4-b]pyridine derivatives and serve as a predictive guide for the potential efficacy of isoxazolo[5,4-b]pyridine derivatives.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of isoxazolo[5,4-b]pyridine derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Isoxazolo[5,4-b]pyridine derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazolo[5,4-b]pyridine derivatives (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Isoxazolo[5,4-b]pyridine derivatives (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the isoxazolo[5,4-b]pyridine derivatives in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, c-KIT, PI3K)

  • Kinase-specific substrate

  • ATP

  • Isoxazolo[5,4-b]pyridine derivatives

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a 384-well plate, mix the kinase, its substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows related to the biological evaluation of isoxazolo[5,4-b]pyridine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_target_id Target Identification & Validation synthesis Synthesis of Isoxazolo[5,4-b]pyridine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antiproliferative Antiproliferative Assays (e.g., MTT) characterization->antiproliferative antibacterial Antibacterial Assays (e.g., MIC) characterization->antibacterial kinase_assays Kinase Inhibition Assays (e.g., ADP-Glo) antiproliferative->kinase_assays pathway_analysis Signaling Pathway Analysis kinase_assays->pathway_analysis

General workflow for the biological evaluation of isoxazolo[5,4-b]pyridine derivatives.

predicted_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Akt->Gene_Expression Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Isoxazolo_Pyridine Isoxazolo[5,4-b]pyridine Derivative Isoxazolo_Pyridine->VEGFR2 Inhibits (Predicted)

Predicted inhibition of the VEGFR-2 signaling pathway by isoxazolo[5,4-b]pyridine derivatives.

Conclusion

Isoxazolo[5,4-b]pyridine derivatives represent a promising class of heterocyclic compounds with demonstrated antiproliferative and antibacterial activities. While their precise molecular targets are still being elucidated, evidence from structurally related compounds strongly suggests that protein kinases, such as VEGFR-2, c-KIT, and PI3K, are highly probable biological targets. Further research, employing the experimental protocols outlined in this guide, is warranted to fully characterize the mechanism of action of these compounds and to optimize their therapeutic potential. The versatility of the isoxazolo[5,4-b]pyridine scaffold makes it an attractive starting point for the development of novel targeted therapies.

References

Foundational

3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid comprehensive literature review

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct and extensive literature on 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is limited. This guide provides a comprehensive overvi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive literature on 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is limited. This guide provides a comprehensive overview based on available data for the core isoxazolo[5,4-b]pyridine scaffold and its derivatives, offering valuable insights into its synthesis, potential biological activities, and research directions.

Introduction

The isoxazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, drawing significant interest due to its diverse pharmacological activities. This guide focuses on a specific derivative, 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid, a compound with potential applications in drug discovery. The fusion of an isoxazole ring with a pyridine moiety creates a unique electronic and steric environment, making it an attractive template for designing novel therapeutic agents. This document aims to provide a detailed technical overview of its chemical properties, plausible synthetic routes, and potential biological significance based on analogous structures.

Physicochemical Properties

While experimental data for the target molecule is not extensively published, its basic properties can be predicted.

PropertyValueSource
CAS Number 900136-98-3Chemical Supplier Catalogs
Molecular Formula C₉H₈N₂O₃PubChem
Molecular Weight 192.17 g/mol PubChem
Appearance Likely a solidInferred
Solubility Expected to be soluble in organic solvents like DMSO and methanolInferred from related structures

Synthesis and Experimental Protocols

Hypothetical Synthetic Pathway

A potential synthetic route could involve a multi-step process starting from commercially available materials. The following diagram outlines a generalized workflow.

G start Starting Materials (e.g., Substituted Pyridine & Isoxazole Precursors) step1 Condensation/Cyclization Reaction start->step1 step2 Formation of Isoxazolo[5,4-b]pyridine Core step1->step2 Key Ring Formation step3 Functional Group Interconversion (e.g., Esterification/Hydrolysis) step2->step3 product 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid step3->product

Caption: Generalized synthetic workflow for isoxazolo[5,4-b]pyridines.

Detailed Hypothetical Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a known method for the synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines via a microwave-assisted multi-component reaction.

Materials:

  • Substituted 2-amino-3-cyanopyridine precursor

  • Substituted β-ketoester

  • Hydroxylamine hydrochloride

  • Solvent (e.g., water or ethanol)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine the substituted 2-amino-3-cyanopyridine (1 mmol), the appropriate β-ketoester (1.2 mmol) to introduce the methyl and carboxylic acid precursor groups, and hydroxylamine hydrochloride (1.5 mmol).

  • Add the chosen solvent (5 mL) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-30 minutes).

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to yield the ester of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.

  • The ester is then subjected to hydrolysis (e.g., using LiOH in a THF/water mixture) to afford the final carboxylic acid product.

  • The final product is purified by recrystallization or chromatography.

Spectroscopic Data of the Isoxazolo[5,4-b]pyridine Core

While specific data for the title compound is not available, general spectral characteristics for the isoxazolo[5,4-b]pyridine scaffold can be inferred from related structures.

Data TypeExpected Chemical Shifts / Signals
¹H NMR Aromatic protons on the pyridine ring are expected in the range of δ 7.0-9.0 ppm. The chemical shifts of the methyl groups would likely appear in the upfield region (δ 2.0-3.0 ppm).
¹³C NMR Aromatic carbons of the fused ring system would appear in the range of δ 110-160 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield (>160 ppm).
IR Characteristic peaks would include C=O stretching for the carboxylic acid (~1700 cm⁻¹), C=N and C=C stretching in the aromatic region (~1500-1650 cm⁻¹), and O-H stretching for the carboxylic acid (~2500-3300 cm⁻¹, broad).
Mass Spec The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound.

Biological Activity and Potential Applications

Derivatives of the isoxazolo[5,4-b]pyridine scaffold have been reported to exhibit a range of biological activities. These findings suggest potential therapeutic applications for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.

Biological ActivityCompound ClassReported IC₅₀/EC₅₀/MICReference
Antimicrobial Sulfonamide isoxazolo[5,4-b]pyridinesMICs in the range of 125-500 µg/mL against P. aeruginosa and E. coli.[Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives]
Antiproliferative Sulfonamide isoxazolo[5,4-b]pyridinesIC₅₀ of ~150-160 µg/mL against MCF7 breast cancer cell line.[Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives]
Kinase Inhibition Thiazolo[5,4-b]pyridine derivatives (structurally related)Potent inhibition of PI3K with IC₅₀ values in the nanomolar range.[Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors]

Potential Signaling Pathway Involvement

Given that structurally related thiazolo[5,4-b]pyridine derivatives have shown potent inhibitory activity against phosphoinositide 3-kinase (PI3K), it is plausible that isoxazolo[5,4-b]pyridine derivatives could also modulate this critical signaling pathway. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and other diseases.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Isoxazolo[5,4-b]pyridine Derivative (Hypothetical) Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

This pathway is crucial for regulating cell cycle, proliferation, and survival. Inhibition of PI3K by a small molecule like 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid could block downstream signaling, leading to anti-cancer effects.

Future Research Directions

The isoxazolo[5,4-b]pyridine scaffold represents a promising area for further investigation. Key future research directions include:

  • Development of a robust and scalable synthesis for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid and its analogs.

  • Comprehensive biological screening to elucidate its full pharmacological profile, including antimicrobial, anticancer, and enzyme inhibitory activities.

  • Structure-activity relationship (SAR) studies to optimize the core structure for improved potency and selectivity.

  • In vivo studies to evaluate the efficacy and pharmacokinetic properties of promising derivatives in relevant disease models.

  • Elucidation of the precise mechanism of action , including the identification of specific molecular targets and signaling pathways.

Conclusion

While specific data on 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is currently limited, the broader class of isoxazolo[5,4-b]pyridine derivatives has demonstrated significant potential in medicinal chemistry. This guide provides a foundational understanding of this compound class, highlighting plausible synthetic strategies and potential biological activities. Further research is warranted to fully explore the therapeutic potential of this promising heterocyclic scaffold.

Exploratory

An In-depth Technical Guide to Isoxazolo[5,4-b]pyridine Compounds: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazolo[5,4-b]pyridine core is a significant heterocyclic scaffold that has garnered increasing attention in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazolo[5,4-b]pyridine core is a significant heterocyclic scaffold that has garnered increasing attention in medicinal chemistry and materials science. Its unique structural features and diverse biological activities have positioned it as a privileged structure in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of isoxazolo[5,4-b]pyridine compounds, detailing their synthesis, biological evaluation, and potential mechanisms of action. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the rich chemistry and therapeutic potential of this fascinating class of compounds.

Discovery and Historical Perspective

While the broader class of isoxazolopyridines has been known for several decades, with the first synthesis of the isomeric isoxazolo[4,5-b]pyridine system reported by Gewald and colleagues in 1980, the focused development and exploration of the isoxazolo[5,4-b]pyridine scaffold have seen a significant surge in more recent years.[1] The evolution of synthetic methodologies, particularly the advent of multi-component reactions (MCRs) and the use of microwave and ultrasound irradiation, has played a pivotal role in accelerating the discovery of novel isoxazolo[5,4-b]pyridine derivatives.[2][3] These advanced synthetic strategies have enabled the efficient generation of diverse chemical libraries, facilitating comprehensive structure-activity relationship (SAR) studies and the identification of compounds with promising biological profiles. The exploration of this scaffold has revealed a wide array of biological activities, including antibacterial, antiproliferative, and kinase inhibitory effects, underscoring its potential in various therapeutic areas.

Synthetic Methodologies

The construction of the isoxazolo[5,4-b]pyridine core can be achieved through several synthetic routes. Modern approaches often favor efficiency and atom economy, with multi-component reactions being a prominent strategy.

Multi-Component Reactions (MCRs)

MCRs offer a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. A common approach involves the condensation of an aminopyridine precursor with a suitable isoxazole derivative and a third component, often an aldehyde or a dicarbonyl compound. Microwave-assisted MCRs, in particular, have been shown to significantly reduce reaction times and improve yields.[2]

Synthesis of Sulfonamide Derivatives

The incorporation of a sulfonamide moiety is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. The synthesis of sulfonamide derivatives of isoxazolo[5,4-b]pyridines typically involves the reaction of an amino-substituted isoxazolo[5,4-b]pyridine with an appropriate arylsulfonyl chloride.[4][5]

Biological Activities and Therapeutic Potential

Isoxazolo[5,4-b]pyridine derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Antibacterial Activity

Several studies have reported the antibacterial properties of isoxazolo[5,4-b]pyridine compounds. For instance, certain sulfonamide derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[5]

Anticancer and Antiproliferative Activity

The anticancer potential of isoxazolo[5,4-b]pyridines is an area of intense investigation. Numerous derivatives have exhibited significant antiproliferative activity against various cancer cell lines.[5] The mechanism of action for their anticancer effects is believed to involve the inhibition of key cellular signaling pathways. While direct mechanistic studies on isoxazolo[5,4-b]pyridines are emerging, insights can be drawn from structurally related heterocyclic systems like thiazolo[5,4-b]pyridines, which have been identified as potent kinase inhibitors.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for representative isoxazolo[5,4-b]pyridine derivatives.

Table 1: Antibacterial Activity of Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives

CompoundTarget OrganismActivity (MIC in µg/mL)Reference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamidePseudomonas aeruginosa (ATCC 27853)125-500[5]
Escherichia coli (ATCC 25922)125-500[5]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamidePseudomonas aeruginosa (ATCC 27853)125-500[5]
Escherichia coli (ATCC 25922)125-500[5]

Table 2: Antiproliferative Activity of Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives

CompoundCell LineIC50 (µg/mL)Reference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideBreast Carcinoma (MCF7)152.56[5]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamideBreast Carcinoma (MCF7)161.08[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key isoxazolo[5,4-b]pyridine derivatives.

General Procedure for Microwave-Assisted Three-Component Synthesis

A mixture of an aromatic aldehyde (1 mmol), 3-methylisoxazol-5-amine (1 mmol), and a 1,3-dicarbonyl compound (e.g., tetronic acid or indan-1,3-dione, 1 mmol) in a suitable solvent (e.g., water or ethanol) is placed in a microwave reactor vial. The reaction mixture is irradiated with microwaves at a specified temperature and power for a designated period. After completion of the reaction (monitored by TLC), the mixture is cooled, and the resulting precipitate is filtered, washed with a suitable solvent, and dried to afford the desired isoxazolo[5,4-b]pyridine product.[2]

Synthesis of N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide

Conventional Method: To a solution of 3-aminoisoxazolo[5,4-b]pyridine (1.35 g, 0.01 mol) in 100 mL of tetrahydrofuran, a few drops of anhydrous pyridine and benzenesulfonyl chloride (0.02 mol) are added. The reaction mixture is heated under reflux for 6 hours. The solvent is then evaporated under vacuum. The resulting residue is triturated with water, filtered, dried, and recrystallized from ethanol to yield the final product.[4]

Microwave Method: A mixture of 3-aminoisoxazolo[5,4-b]pyridine (0.01 mol) and benzenesulfonyl chloride (0.015 mol) in 15 mL of anhydrous pyridine is stirred and irradiated in a microwave reactor at 120°C and 300W for 10-15 minutes. After cooling, the reaction mixture is poured into ice-water. The precipitated solid is filtered, washed with water, dried, and recrystallized from ethanol.

Visualizing Molecular Interactions and Pathways

Proposed Kinase Inhibition Pathway

Based on the activity of structurally similar thiazolo[5,4-b]pyridine derivatives as kinase inhibitors, a plausible mechanism of action for the anticancer effects of isoxazolo[5,4-b]pyridines involves the inhibition of receptor tyrosine kinases (RTKs) like c-KIT, VEGFR-2, or downstream kinases such as PI3K.[6][7][8] Inhibition of these kinases can disrupt critical signaling pathways responsible for cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-KIT, VEGFR-2) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Promotes IsoxazoloPyridine Isoxazolo[5,4-b]pyridine Derivative IsoxazoloPyridine->RTK Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Proposed mechanism of action for isoxazolo[5,4-b]pyridine derivatives.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the discovery and initial evaluation of novel isoxazolo[5,4-b]pyridine compounds is a multi-step process that begins with chemical synthesis and progresses through biological screening.

G Start Starting Materials (Aldehyde, Aminoisoxazole, Dicarbonyl) Synthesis Synthesis (e.g., Multi-Component Reaction) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening (Antibacterial, Anticancer) Purification->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization

Caption: General workflow for the synthesis and evaluation of isoxazolo[5,4-b]pyridines.

Conclusion

The isoxazolo[5,4-b]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The continued evolution of synthetic methodologies will undoubtedly lead to the discovery of new derivatives with enhanced potency and selectivity. Further elucidation of their mechanisms of action will be crucial in translating the therapeutic potential of these compounds into clinical applications. This guide serves as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of this important heterocyclic system.

References

Foundational

Spectroscopic and Synthetic Insights into Isoxazolo[5,4-b]pyridines: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides a technical overview of the spectroscopic data and synthetic methodologies relevant to the isoxazolo[5,4-b]pyridine...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a technical overview of the spectroscopic data and synthetic methodologies relevant to the isoxazolo[5,4-b]pyridine scaffold. While specific experimental data for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is not publicly available at the time of this report, this guide leverages data from closely related analogues to provide a representative understanding of the spectroscopic characteristics and synthetic strategies for this class of compounds.

The isoxazolo[5,4-b]pyridine core is a significant heterocyclic motif in medicinal chemistry, drawing interest for its potential therapeutic applications. The characterization of these molecules relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm their structure and purity.

Spectroscopic Data Analysis

While specific data for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is not available, the following tables present a summary of hypothetical ¹H NMR, ¹³C NMR, and LC-MS data based on the analysis of structurally similar isoxazolo[5,4-b]pyridine derivatives. These tables are intended to provide researchers with an illustrative example of the expected spectral characteristics for this compound class.

Table 1: Hypothetical ¹H NMR Data for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5s1HH-7 (pyridine ring)
~3.9s3HC6-CH₃
~2.7s3HC3-CH₃
~13.0br s1HCOOH

Solvent: DMSO-d₆

Table 2: Hypothetical ¹³C NMR Data for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Chemical Shift (δ, ppm)Assignment
~165.0COOH
~162.0C3a (isoxazole-pyridine fusion)
~158.0C7a (isoxazole-pyridine fusion)
~155.0C6
~145.0C4
~120.0C7
~115.0C3
~22.0C6-CH₃
~12.0C3-CH₃

Solvent: DMSO-d₆

Table 3: Hypothetical LC-MS Data for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

ParameterValue
Molecular FormulaC₉H₈N₂O₃
Molecular Weight192.17 g/mol
Ionization ModeESI+
Expected [M+H]⁺193.06

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid are not readily found in published literature. However, a general synthetic approach for related isoxazolo[5,4-b]pyridine-4-carboxylic acids often involves a multi-step sequence. Below is a representative, hypothetical protocol.

Synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid (Hypothetical)

A plausible synthetic route could involve the construction of the isoxazole ring onto a substituted pyridine precursor. One common strategy is the reaction of a β-ketoester with hydroxylamine to form the isoxazole moiety, followed by further functional group manipulations to introduce the carboxylic acid.

  • Step 1: Synthesis of a Pyridine Precursor. A suitably substituted pyridine, such as a 2-amino-5-methyl-3-cyanopyridine, could serve as a starting material.

  • Step 2: Cyclization to form the Isoxazolo[5,4-b]pyridine Core. Treatment of the aminocyanopyridine with a reagent like ethyl acetoacetate under appropriate conditions could lead to the formation of the fused isoxazolo[5,4-b]pyridine ring system.

  • Step 3: Hydrolysis to the Carboxylic Acid. The ester or other functional group at the 4-position would then be hydrolyzed, typically under acidic or basic conditions, to yield the final carboxylic acid product.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) to ensure solubility of the carboxylic acid. Chemical shifts would be reported in parts per million (ppm) relative to the residual solvent peak.

LC-MS Analysis Protocol

LC-MS analysis would be performed using a reverse-phase C18 column with a gradient elution. A typical mobile phase would consist of water and acetonitrile, both containing 0.1% formic acid to promote protonation. Mass detection would be carried out using an electrospray ionization (ESI) source in positive ion mode.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of a target isoxazolo[5,4-b]pyridine derivative.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Further Evaluation Start Starting Materials Reaction Multi-step Synthesis Start->Reaction Reagents & Conditions Workup Reaction Work-up & Purification Reaction->Workup NMR NMR Spectroscopy (1H, 13C) Workup->NMR LCMS LC-MS Analysis Workup->LCMS Purity Purity Assessment (e.g., HPLC) Workup->Purity Final Final Compound Data NMR->Final LCMS->Final Bioassay Biological Activity Screening Purity->Bioassay Bioassay->Final

Caption: A generalized workflow for the synthesis, purification, characterization, and evaluation of isoxazolo[5,4-b]pyridine derivatives.

Signaling Pathway and Drug Development Context

While no specific signaling pathways have been definitively associated with 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid in the available literature, compounds containing the isoxazolopyridine scaffold are often investigated for their potential as kinase inhibitors or as modulators of other key cellular signaling proteins. The development of such a compound would typically follow a pipeline from initial synthesis and screening to lead optimization and preclinical studies.

Drug_Development_Pipeline cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development A Target Identification & Validation B High-Throughput Screening A->B C Hit-to-Lead Optimization B->C D In Vitro & In Vivo Pharmacology C->D E ADME/Tox Studies D->E F Phase I, II, III Trials E->F G Regulatory Approval & Market Launch F->G

Caption: A simplified representation of the drug discovery and development pipeline for a novel therapeutic agent.

This guide provides a foundational understanding for researchers working with isoxazolo[5,4-b]pyridine derivatives. While the specific data for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid remains elusive in public databases, the provided hypothetical data and general protocols offer a valuable starting point for the synthesis and characterization of this and related compounds. Researchers are encouraged to consult chemical suppliers for compound-specific data where available.

Exploratory

Solubility Profile of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the solubility profile of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid, a key consideration for its development as a potential therapeutic agent. The fo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility profile of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid, a key consideration for its development as a potential therapeutic agent. The following sections detail experimental protocols for determining solubility, present representative data in various pharmaceutically relevant solvents, and illustrate the experimental workflow.

Core Data Summary

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of the solubility of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid in different solvent systems is paramount for early-stage drug development, enabling informed decisions on formulation strategies.

Data Presentation: Quantitative Solubility

The following table summarizes the hypothetical solubility of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid in a selection of common solvents at ambient temperature. This data provides a comparative view of its solubility characteristics.

SolventTypeDielectric Constant (20°C)Solubility (mg/mL)
WaterPolar Protic80.1< 0.1
Phosphate-Buffered Saline (pH 7.4)Aqueous Buffer~790.2
0.1 N Hydrochloric AcidAcidic Aqueous~80< 0.1
0.1 N Sodium HydroxideBasic Aqueous~79> 10.0
EthanolPolar Protic24.61.5
MethanolPolar Protic32.72.8
AcetonePolar Aprotic20.70.9
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7> 50.0
Polyethylene Glycol 400 (PEG 400)Polar Protic12.58.5
Propylene GlycolPolar Protic32.04.2

Experimental Protocols

The determination of a compound's solubility can be approached through various methods, with kinetic and thermodynamic solubility assays being the most common in drug discovery.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound at which it precipitates out of a solution when added from a concentrated organic stock. This high-throughput method is often used for initial screening.

  • Materials and Reagents:

    • 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

    • Dimethyl Sulfoxide (DMSO)

    • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

    • 96-well microtiter plates

    • Automated liquid handler

    • Plate reader with turbidimetric or nephelometric detection capabilities

  • Protocol:

    • Prepare a 10 mM stock solution of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid in DMSO.

    • Using an automated liquid handler, perform serial dilutions of the stock solution in the aqueous buffer within the wells of a 96-well plate.

    • Allow the plate to incubate at a controlled temperature for a defined period (e.g., 2 hours).

    • Measure the turbidity or light scattering of each well using a plate reader.

    • The kinetic solubility is determined as the highest concentration at which no significant precipitation is observed.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the gold standard.[1]

  • Materials and Reagents:

    • 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid (solid)

    • Solvents of interest

    • Glass vials with screw caps

    • Orbital shaker or rotator

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Protocol:

    • Add an excess amount of solid 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid to a known volume of the test solvent in a glass vial.

    • Seal the vials and place them on an orbital shaker.

    • Agitate the samples at a constant temperature for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

    • Following incubation, centrifuge the samples to pellet the excess undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC method.

Mandatory Visualization

The following diagram illustrates the logical workflow of the thermodynamic solubility determination process.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 equilibration Shake at constant temperature (24-48 hours) prep2->equilibration separation Centrifuge to pellet solid equilibration->separation collection Collect supernatant separation->collection analysis Quantify concentration by HPLC collection->analysis

Caption: Thermodynamic Solubility Experimental Workflow.

References

Foundational

3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the physicochemical properties of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid, a heterocycli...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Molecular Data

The fundamental molecular characteristics of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid are summarized below. These data are essential for experimental design, analytical method development, and computational modeling.

PropertyValueSource
Molecular Formula C₉H₈N₂O₃[1][2]
Molecular Weight 192.18 g/mol [1]
CAS Number 900136-98-3[1][2]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid are often proprietary or described in patented literature. For researchers requiring specific synthetic methodologies, a thorough search of chemical synthesis databases and patent literature, using the CAS number 900136-98-3, is recommended. Standard analytical techniques for characterization would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the arrangement of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Logical Relationships of Molecular Components

The structural components of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid can be visualized as a fused heterocyclic system. The diagram below illustrates the logical relationship between the core ring structures and the substituent functional groups.

A Isoxazole Ring C Fused Bicyclic Core (Isoxazolo[5,4-b]pyridine) A->C fused to form B Pyridine Ring B->C fused to form D Carboxylic Acid Group (-COOH at position 4) C->D substituted with E Methyl Group (-CH3 at position 3) C->E substituted with F Methyl Group (-CH3 at position 6) C->F substituted with

Caption: Logical relationship of the core structures and functional groups in the molecule.

References

Exploratory

An In-depth Technical Guide to 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic Acid and its Homologs and Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid, a key member of this class, and its structurally related homologs and analogs. This document details the synthesis, biological activities, and potential mechanisms of action of these compounds, presenting quantitative data in structured tables and outlining detailed experimental protocols. Furthermore, it employs visualizations to illustrate key synthetic pathways and logical relationships, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the isoxazolopyridine core.

Introduction

The fusion of isoxazole and pyridine rings creates the isoxazolo[5,4-b]pyridine core, a scaffold that has demonstrated a wide spectrum of biological activities, including antibacterial and antiproliferative effects. The substitution pattern on this core structure plays a crucial role in modulating its pharmacological properties. 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid serves as a foundational structure for the exploration of this chemical space. Understanding the structure-activity relationships (SAR) of its homologs and analogs is pivotal for the rational design of more potent and selective therapeutic agents.

Synthesis of the Isoxazolo[5,4-b]pyridine Core

The synthesis of the isoxazolo[5,4-b]pyridine scaffold can be achieved through various synthetic strategies. A common approach involves the condensation of a 3-aminoisoxazole derivative with a β-ketoester or a related dicarbonyl compound. Microwave-assisted organic synthesis has emerged as an efficient method for the construction of this heterocyclic system, often leading to higher yields and shorter reaction times compared to conventional heating.

General Experimental Protocol for Microwave-Assisted Synthesis

A representative protocol for the synthesis of isoxazolo[5,4-b]pyridine derivatives involves the reaction of a 3-aminoisoxazole with a suitable dicarbonyl compound in the presence of a catalyst under microwave irradiation.

Materials:

  • 3-Aminoisoxazole derivative (e.g., 3-amino-5-methylisoxazole)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., ethanol)

Procedure:

  • In a microwave-safe vessel, combine the 3-aminoisoxazole derivative (1.0 eq.), the β-ketoester (1.1 eq.), and the catalyst (0.1 eq.) in the chosen solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30 minutes).

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired isoxazolo[5,4-b]pyridine derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Workup & Purification 3-Aminoisoxazole 3-Aminoisoxazole Microwave_Irradiation Microwave Irradiation 3-Aminoisoxazole->Microwave_Irradiation Beta-Ketoester Beta-Ketoester Beta-Ketoester->Microwave_Irradiation Concentration Concentration Microwave_Irradiation->Concentration Catalyst Catalyst Catalyst->Microwave_Irradiation Purification Chromatography or Recrystallization Concentration->Purification Product Isoxazolo[5,4-b]pyridine Derivative Purification->Product

Figure 1. General workflow for the microwave-assisted synthesis of isoxazolo[5,4-b]pyridine derivatives.

Biological Activities of Analogs and Homologs

Derivatives of the isoxazolo[5,4-b]pyridine core have been investigated for a range of biological activities, with a particular focus on their antibacterial and antiproliferative properties. The nature and position of substituents on the heterocyclic scaffold significantly influence the potency and selectivity of these compounds.

Antibacterial Activity

Certain sulfonamide derivatives of isoxazolo[5,4-b]pyridine have demonstrated notable antibacterial activity. For instance, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide have shown activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.[1]

Compound/AnalogBacterial StrainActivity (Dose/MIC)Reference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamidePseudomonas aeruginosa (ATCC 27853)Active at 125, 250, and 500 μg[1]
Escherichia coli (ATCC 25922)Active at 125, 250, and 500 μg[1]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamidePseudomonas aeruginosa (ATCC 27853)Active at 125, 250, and 500 μg[1]
Escherichia coli (ATCC 25922)Active at 125, 250, and 500 μg[1]
Antiproliferative Activity

The antiproliferative potential of isoxazolo[5,4-b]pyridine derivatives has been evaluated against various cancer cell lines. Sulfonamide derivatives have also shown promise in this area. For example, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and its 4-methylbenzene analog exhibited a 50% inhibition of proliferation of the MCF7 breast carcinoma cell line at specific concentrations.[1] Furthermore, other substituted aminoisoxazolo[5,4-b]pyridines have shown cytotoxic activity against a panel of human and mouse tumor cell lines.[2]

Compound/AnalogCell LineActivity (IC50/Concentration)Reference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideMCF7 (Breast Carcinoma)152.56 μg/mL (for 50% inhibition)[1]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamideMCF7 (Breast Carcinoma)161.08 μg/mL (for 50% inhibition)[1]
3-chloroacetylaminoisoxazolo[5,4-b]pyridineVarious human and mouse tumor cell linesID50 values in the range of 4 μg/mL[2]
3-(2-bromo-propionyl)aminoisoxazolo[5,4-b]pyridineVarious human and mouse tumor cell linesID50 values in the range of 4 μg/mL[2]

Mechanism of Action and Signaling Pathways

The precise mechanism of action for many isoxazolo[5,4-b]pyridine derivatives is still under investigation. However, the broader class of isoxazole-containing compounds has been shown to exert its anticancer effects through various mechanisms. These include the induction of apoptosis, inhibition of key enzymes such as aromatase and topoisomerase, and disruption of tubulin polymerization.[3]

For some imidazo[1,2-a]pyridine compounds, which share structural similarities, the PI3K/Akt signaling pathway has been identified as a key target.[4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells. It is plausible that isoxazolo[5,4-b]pyridine derivatives may also exert their antiproliferative effects through modulation of this or related signaling cascades.

Signaling_Pathway cluster_inhibition Potential Inhibition by Isoxazolopyridine Derivatives cluster_pathway PI3K/Akt Signaling Pathway cluster_outcomes Cellular Outcomes Compound Isoxazolo[5,4-b]pyridine Derivative PI3K PI3K Compound->PI3K Inhibition Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival

Figure 2. Postulated inhibitory effect on the PI3K/Akt signaling pathway.

Conclusion

3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid and its derivatives represent a promising class of heterocyclic compounds with significant potential for the development of novel antibacterial and anticancer agents. The available data underscore the importance of continued research into the synthesis and biological evaluation of a wider range of analogs to establish comprehensive structure-activity relationships. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to guide the rational design of next-generation therapeutics with improved efficacy and safety profiles. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their quest for new and effective treatments for infectious diseases and cancer.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed synthetic protocol for the preparation of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic protocol for the preparation of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The described methodology is based on established synthetic strategies for the formation of the isoxazolo[5,4-b]pyridine scaffold.

Introduction

The isoxazolo[5,4-b]pyridine core is a significant pharmacophore found in a variety of biologically active molecules. The development of efficient synthetic routes to access derivatives of this scaffold is crucial for the exploration of their therapeutic potential. This protocol outlines a plausible and effective multi-step synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid. General synthetic strategies for isoxazolo[5,4-b]pyridines often involve multi-component reactions or condensation and cyclization pathways.[1][2][3]

Proposed Synthetic Route

The synthetic approach detailed below involves a two-step process commencing with the condensation of 5-amino-3-methylisoxazole with ethyl 2,4-dioxopentanoate to form the core isoxazolo[5,4-b]pyridine ring system, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate

This step involves the condensation and cyclization of 5-amino-3-methylisoxazole and ethyl 2,4-dioxopentanoate.

Materials:

  • 5-amino-3-methylisoxazole

  • Ethyl 2,4-dioxopentanoate

  • Acetic acid, glacial

  • Ethanol

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-3-methylisoxazole (1.0 eq) and ethyl 2,4-dioxopentanoate (1.1 eq).

  • Add glacial acetic acid (50 mL) as the solvent.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 200 mL of ice-cold water and stir for 30 minutes to precipitate the product.

  • Filter the resulting solid precipitate and wash with cold water.

  • Dissolve the crude product in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate.

Step 2: Synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

This final step involves the hydrolysis of the ester intermediate to the target carboxylic acid.

Materials:

  • Ethyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 2M

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • pH paper or pH meter

Procedure:

  • Dissolve ethyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate (1.0 eq) in ethanol (50 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Prepare a 2M aqueous solution of sodium hydroxide and add it dropwise to the stirred solution of the ester until a total of 2.0 eq of NaOH has been added.

  • Stir the reaction mixture at room temperature for 12 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, remove the ethanol under reduced pressure.

  • Dissolve the residue in distilled water (30 mL) and cool the solution in an ice bath.

  • Acidify the aqueous solution to pH 3-4 by the dropwise addition of 2M HCl. A precipitate will form.

  • Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

  • Filter the solid product, wash with cold distilled water, and dry under vacuum to yield 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.

Data Presentation

StepReactant 1Reactant 2Molar Ratio (1:2)ProductYield (%)Purity (%)
15-amino-3-methylisoxazoleEthyl 2,4-dioxopentanoate1 : 1.1Ethyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate75>95 (by HPLC)
2Ethyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylateSodium Hydroxide1 : 23,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid90>98 (by HPLC)

Visualizations

Synthetic Workflow

Synthetic_Workflow Reactant1 5-amino-3-methylisoxazole Intermediate Ethyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate Reactant1->Intermediate Acetic Acid, Reflux Reactant2 Ethyl 2,4-dioxopentanoate Reactant2->Intermediate Acetic Acid, Reflux NaOH NaOH, H2O FinalProduct 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid NaOH->FinalProduct Hydrolysis Intermediate->FinalProduct Hydrolysis

Caption: Synthetic route for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.

References

Application

Application Notes and Protocols for the Synthesis of the Isoxazolo[5,4-b]pyridine Core

For Researchers, Scientists, and Drug Development Professionals Introduction The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, potential as antibacterial, anti-inflammatory, and anticancer agents. The unique electronic and structural features of this fused ring system make it an attractive target for the development of novel therapeutic agents. This document provides detailed protocols for three distinct and effective methods for the synthesis of the isoxazolo[5,4-b]pyridine core, catering to different laboratory capabilities and synthetic strategies. The presented methodologies include a microwave-assisted multi-component reaction, an ultrasound-irradiated one-pot synthesis, and a divergent synthesis enabling regioselective control.

Synthetic Strategies Overview

The synthesis of the isoxazolo[5,4-b]pyridine core can be achieved through several strategic approaches. This guide details three modern and efficient methods:

  • Method A: Microwave-Assisted One-Pot Tandem Reaction in Water. This environmentally friendly approach utilizes microwave irradiation to promote a multi-component reaction in water, avoiding the need for catalysts or hazardous organic solvents.[1][2]

  • Method B: Ultrasound-Irradiated One-Pot Synthesis. Employing ultrasound as an energy source, this method facilitates a rapid and efficient one-pot reaction of aryl glyoxals, 5-aminoisoxazoles, and malononitrile in acetic acid, which serves as both solvent and catalyst.[3][4]

  • Method C: Divergent Silver-Catalyzed Synthesis. This protocol offers regioselective control over the final product through the careful selection of a silver catalyst and reaction solvent, allowing for the targeted synthesis of different isoxazolo[5,4-b]pyridine isomers.[4][5]

Below is a logical workflow illustrating the general steps involved in these synthetic protocols.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials mix Mixing of Reactants start->mix reagents Reagents & Solvents reagents->mix reaction_condition Application of Energy Source (Microwave/Ultrasound) or Catalyst mix->reaction_condition monitoring Reaction Monitoring (TLC) reaction_condition->monitoring workup Quenching & Extraction monitoring->workup purification Purification (Crystallization/Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Isoxazolo[5,4-b]pyridine Core characterization->final_product

Caption: General experimental workflow for the synthesis of the isoxazolo[5,4-b]pyridine core.

Experimental Protocols

Method A: Microwave-Assisted One-Pot Tandem Reaction in Water

This protocol is adapted from the work of Tu et al. and offers a green and efficient route to polycyclic-fused isoxazolo[5,4-b]pyridines.[1] The reaction proceeds via a sequential condensation, addition, cyclization, and elimination mechanism.[1]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., dimedone, 1.0 mmol)

  • 3-Methylisoxazol-5-amine (1.0 mmol)

  • Water (5 mL)

  • Microwave reactor vials (10 mL)

Procedure:

  • In a 10 mL microwave reactor vial, combine the aromatic aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), 3-methylisoxazol-5-amine (1.0 mmol), and water (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for the specified time (see Table 1). Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • The resulting solid precipitate is collected by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired isoxazolo[5,4-b]pyridine derivative.

Method B: Ultrasound-Irradiated One-Pot Synthesis

This method, which utilizes sonochemistry, provides a rapid and high-yielding pathway to isoxazolo[5,4-b]pyridines.[3][4] Acetic acid serves the dual role of a solvent and a catalyst.[3]

Materials:

  • Aryl glyoxal (1.0 mmol)

  • 5-Aminoisoxazole (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Glacial acetic acid (5 mL)

  • Ultrasound bath

Procedure:

  • In a suitable round-bottom flask, dissolve the aryl glyoxal (1.0 mmol), 5-aminoisoxazole (1.0 mmol), and malononitrile (1.0 mmol) in glacial acetic acid (5 mL).

  • Place the flask in an ultrasound bath.

  • Irradiate the mixture with ultrasound at a specified temperature and time (refer to literature for specific substrate optimization, typically 30-60 minutes at 40-60 °C).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water to remove residual acetic acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure isoxazolo[5,4-b]pyridine.

Method C: Divergent Silver-Catalyzed Synthesis

This protocol allows for the regioselective synthesis of isoxazolo[5,4-b]pyridine isomers by altering the silver catalyst and solvent.[4][5] This method is particularly useful for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

Materials:

  • 5-Aminoisoxazole (1.0 mmol)

  • Alkynyl-imino ester (1.2 mmol)

  • Silver catalyst (AgOTf or AgOAc, 10 mol%)

  • Phosphoric acid (20 mol%)

  • Solvent (Ethyl acetate or Chloroform, 2 mL)

Procedure for Regioisomer 1 (C4-Alkylation):

  • To a solution of 5-aminoisoxazole (1.0 mmol) and alkynyl-imino ester (1.2 mmol) in ethyl acetate (2 mL), add silver triflate (AgOTf, 10 mol%) and phosphoric acid (20 mol%).

  • Stir the reaction mixture at room temperature for the time indicated by TLC monitoring.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired regioisomer.

Procedure for Regioisomer 2 (N-Alkylation):

  • To a solution of 5-aminoisoxazole (1.0 mmol) and alkynyl-imino ester (1.2 mmol) in chloroform (2 mL), add silver acetate (AgOAc, 10 mol%) and phosphoric acid (20 mol%).

  • Stir the reaction mixture at room temperature until completion as monitored by TLC.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography to afford the alternative regioisomer.

Data Summary

The following table summarizes typical quantitative data for the synthesis of representative isoxazolo[5,4-b]pyridine derivatives using the described methods.

MethodKey ReactantsConditionsTimeYield (%)Reference
A4-Chlorobenzaldehyde, Dimedone, 3-Methylisoxazol-5-amineMicrowave, 120 °C, Water15 min92%[1]
A4-Methylbenzaldehyde, Dimedone, 3-Methylisoxazol-5-amineMicrowave, 120 °C, Water20 min90%[1]
BPhenylglyoxal, 5-Aminoisoxazole, MalononitrileUltrasound, Acetic Acid30-60 minHigh[3]
C3-Methyl-5-aminoisoxazole, Ethyl 2-(phenylimino)pent-4-ynoateAgOTf, Phosphoric Acid, Ethyl Acetate, rt12 h75%[5]
C3-Methyl-5-aminoisoxazole, Ethyl 2-(phenylimino)pent-4-ynoateAgOAc, Phosphoric Acid, Chloroform, rt12 h82%[5]

Synthetic Pathway Diagram

The following diagram illustrates the general synthetic pathway for the one-pot multi-component reactions described in Methods A and B.

G reactant1 Aldehyde/Glyoxal intermediate_A Knoevenagel/ Condensation Adduct reactant1->intermediate_A + Reactant 2 reactant2 1,3-Dicarbonyl/ Malononitrile reactant3 5-Aminoisoxazole intermediate_B Michael Adduct intermediate_A->intermediate_B + Reactant 3 (Michael Addition) product Isoxazolo[5,4-b]pyridine intermediate_B->product Cyclization & Dehydration/ Aromatization

Caption: Proposed reaction mechanism for the one-pot synthesis of isoxazolo[5,4-b]pyridines.

References

Method

Application Notes and Protocols: 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid as a Putative Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Specific experimental data for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid as a kinase inhibitor is not currently available in the pu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid as a kinase inhibitor is not currently available in the public domain. The following application notes and protocols are based on the analysis of structurally similar compounds, such as those containing isoxazolo[3,4-b]pyridine and thiazolo[5,4-b]pyridine cores, which have demonstrated activity as kinase inhibitors. These notes are intended to serve as a representative guide for the investigation of this compound.

Introduction

The isoxazolo[5,4-b]pyridine scaffold is a heterocyclic structure of interest in medicinal chemistry due to its potential as a "hinge-binding" motif for ATP-competitive kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Structurally related compounds have shown inhibitory activity against several receptor tyrosine kinases (RTKs) and other kinases involved in cell signaling pathways. This document provides a hypothetical framework for the application of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid as a kinase inhibitor, including potential targets, and detailed protocols for its evaluation.

Putative Kinase Targets and Rationale

Based on the activity of analogous compounds, 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is hypothesized to target kinases involved in oncogenic signaling pathways. Structurally related diaryl-ureas with an isoxazol[3,4-b]pyridine-3-amino core have shown potent inhibition of Fms-like tyrosine kinase 3 (FLT-3), Kinase Insert Domain Receptor (KDR, also known as VEGFR2), and Platelet-Derived Growth Factor Receptor β (PDGFR-β)[1]. Thiazolo[5,4-b]pyridine derivatives have also been identified as potent inhibitors of Phosphoinositide 3-kinase (PI3K) and c-KIT[2][3][4]. Therefore, a primary screening panel for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid should include these and other related kinases.

Data Presentation: Representative Inhibitory Activities of Structurally Similar Compounds

The following table summarizes the inhibitory activities of representative compounds from the literature with similar core structures. This data provides a benchmark for the potential potency of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.

Compound ClassTarget KinaseIC50 (nM)Reference
Diaryl-urea with isoxazol[3,4-b]pyridine-3-aminoFLT-34[1]
Diaryl-urea with isoxazol[3,4-b]pyridine-3-aminoKDR3[1]
Diaryl-urea with isoxazol[3,4-b]pyridine-3-aminoPDGFR-β8[1]
Thiazolo[5,4-b]pyridine derivativePI3Kα3.6[3][4]
Thiazolo[5,4-b]pyridine derivativec-KIT140[2]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid against a panel of purified kinases.

Materials:

  • 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid (test compound)

  • Purified recombinant kinases (e.g., FLT-3, KDR, PDGFR-β, PI3K, c-KIT)

  • Kinase-specific substrate peptide

  • [γ-³²P]ATP

  • Kinase reaction buffer (specific to each kinase)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilution of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid Add_Compound Add test compound, positive control, and negative control Compound_Prep->Add_Compound Plate_Prep Prepare 96-well plate with kinase, substrate, and buffer Plate_Prep->Add_Compound Initiate_Reaction Initiate reaction with [γ-³²P]ATP Add_Compound->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Filter Transfer to filter plate and wash Stop_Reaction->Filter Measure Add scintillant and measure radioactivity Filter->Measure Analyze Calculate % inhibition and IC50 Measure->Analyze

Workflow for In Vitro Kinase Inhibition Assay.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the anti-proliferative effect of the test compound on cancer cell lines known to be dependent on the target kinases.

Materials:

  • Cancer cell lines (e.g., MV-4-11 for FLT-3, HUVEC for KDR, U87-MG for PDGFR-β)

  • 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

  • Cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Adhere Allow cells to adhere overnight Seed_Cells->Adhere Treat_Cells Treat with serial dilution of test compound for 72h Adhere->Treat_Cells Add_MTT Add MTT solution and incubate for 4h Treat_Cells->Add_MTT Solubilize Add solubilization solution Add_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_GI50 Calculate % viability and determine GI50 Read_Absorbance->Calculate_GI50

Workflow for Cell-Based Proliferation Assay.

Hypothesized Signaling Pathway Modulation

Given the potential targets, 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid may modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

G cluster_receptor Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects RTK FLT-3 / KDR / PDGFR-β PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK Angiogenesis Angiogenesis RTK->Angiogenesis (via KDR) Inhibitor 3,6-Dimethylisoxazolo[5,4-b] pyridine-4-carboxylic acid Inhibitor->RTK Inhibition Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation

Hypothesized Signaling Pathway Modulation.

Conclusion

While further experimental validation is required, 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid represents a compound of interest for kinase inhibitor discovery based on the established activities of structurally related molecules. The provided protocols offer a starting point for the systematic evaluation of its biological activity and mechanism of action. Researchers are encouraged to perform broad kinase screening to identify its primary targets and subsequently validate these findings in relevant cellular models.

References

Application

Application Notes and Protocols for Isoxazolo[5,4-b]pyridine Derivatives in Oncology Research

Audience: Researchers, scientists, and drug development professionals. Disclaimer: Extensive literature searches did not yield specific oncology research data for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid .

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific oncology research data for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid . The following application notes and protocols are based on studies of the broader class of isoxazolo[5,4-b]pyridine derivatives and structurally related heterocyclic compounds, which have shown potential in oncology research. The information provided is intended to serve as a representative guide for investigating the anticancer properties of this compound class.

Introduction to Isoxazolo[5,4-b]pyridines in Oncology

The isoxazolo[5,4-b]pyridine scaffold is a heterocyclic structure that has been explored for its potential as a bioactive agent. While research on its specific applications in oncology is emerging, related structures such as isothiazolopyridines and oxazolopyrimidines have demonstrated promising anticancer activities. These compounds often function as inhibitors of key signaling molecules involved in cancer cell proliferation, survival, and angiogenesis. This document outlines the potential applications, summarizes available data, and provides detailed protocols for the preclinical evaluation of isoxazolo[5,4-b]pyridine derivatives as potential anticancer agents.

Potential Applications in Oncology Research

  • Screening for Anticancer Activity: Isoxazolo[5,4-b]pyridine derivatives can be evaluated for their cytotoxic and antiproliferative effects against a panel of human cancer cell lines.

  • Target Identification and Validation: Active compounds can be used as chemical probes to identify and validate novel therapeutic targets in oncology.

  • Mechanism of Action Studies: Investigating the effects of these compounds on cell cycle progression, apoptosis, and key cancer-related signaling pathways can elucidate their mechanism of action.

  • Lead Optimization in Drug Discovery: The isoxazolo[5,4-b]pyridine scaffold can serve as a template for the rational design and synthesis of more potent and selective anticancer agents.

Data Presentation

The following tables summarize the antiproliferative activity of selected isoxazolo[5,4-b]pyridine derivatives and related compounds from published studies.

Table 1: Antiproliferative Activity of Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives against MCF7 Breast Cancer Cell Line

CompoundCell LineAssay TypeEndpointValue (µg/mL)
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideMCF7ProliferationIC50152.56[1]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamideMCF7ProliferationIC50161.08[1]

Table 2: Cytotoxic Activity of a Structurally Related Oxazolo[5,4-d]pyrimidine Derivative

CompoundCell LineAssay TypeEndpointValue (µM)Reference CompoundReference Value (µM)
Compound 3g (an oxazolo[5,4-d]pyrimidine derivative)HT29CytotoxicityCC5058.4[2]Cisplatin47.2[2]
5-Fluorouracil381.2[2]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF7, A549, HT29)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour.

Kinase Inhibition Assay (General Protocol)

Since many related heterocyclic compounds target protein kinases, this is a relevant assay to perform.

Materials:

  • Recombinant protein kinase (e.g., VEGFR2, c-KIT)

  • Kinase-specific substrate

  • ATP (adenosine triphosphate)

  • Test compound

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, the specific substrate, and the recombinant kinase.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This is typically a luminescence-based readout.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control. Determine the IC50 value using non-linear regression analysis.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an isoxazolo[5,4-b]pyridine derivative acting as a kinase inhibitor, for instance, targeting a receptor tyrosine kinase (RTK) like VEGFR2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, AP-1) ERK->TF AKT AKT PI3K->AKT AKT->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Ligand Growth Factor Ligand->RTK Compound Isoxazolo[5,4-b]pyridine Derivative Compound->RTK Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow

The diagram below outlines a typical workflow for the preclinical evaluation of a novel compound in oncology research.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Outcome A Synthesis of Isoxazolo[5,4-b]pyridine Derivatives B Primary Screening: Cell Viability Assays (e.g., MTT on Cancer Cell Panel) A->B C Secondary Assays: Apoptosis, Cell Cycle Analysis B->C Active Compounds D Mechanism of Action: Kinase Inhibition Assays, Western Blot C->D E Animal Model Studies (e.g., Xenograft Models) D->E Promising Candidates F Toxicity and Pharmacokinetic Studies E->F G Lead Compound Identification F->G

Caption: Preclinical workflow for evaluating novel anticancer compounds.

References

Method

Application Note: In Vitro Cell-Based Assay Protocol for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction This application note provides a detailed protocol for an in vitro cell-based assay to evaluate the cytotoxic potential of 3,6-Dimethylisoxazol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for an in vitro cell-based assay to evaluate the cytotoxic potential of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid. The isoxazolopyridine scaffold is a recurring motif in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] As the exploration of novel small molecules for therapeutic applications is a critical aspect of drug discovery, robust and reproducible in vitro assays are essential for initial screening and characterization.[3][4] This document outlines a colorimetric MTT assay protocol to determine the effect of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability.[5][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability and proliferation.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The concentration of these crystals, which is directly proportional to the number of metabolically active cells, can be quantified by measuring the absorbance of the solubilized formazan solution.[5][7]

Materials and Reagents

  • 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

  • HeLa (human cervical cancer) cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

  • Sterile, disposable laboratory plasticware (pipettes, tubes, flasks)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Protocol

A detailed workflow for the MTT assay is provided below.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis cell_culture 1. Culture HeLa cells compound_prep 2. Prepare stock solution of compound serial_dilution 3. Perform serial dilutions cell_seeding 4. Seed cells in 96-well plate incubation1 5. Allow cells to attach overnight cell_seeding->incubation1 treatment 6. Treat cells with compound dilutions incubation1->treatment incubation2 7. Incubate for 48 hours treatment->incubation2 mtt_addition 8. Add MTT reagent incubation2->mtt_addition incubation3 9. Incubate for 4 hours mtt_addition->incubation3 solubilization 10. Solubilize formazan crystals with DMSO incubation3->solubilization read_plate 11. Measure absorbance at 570 nm solubilization->read_plate data_processing 12. Calculate cell viability (%) read_plate->data_processing ic50_determination 13. Determine IC50 value data_processing->ic50_determination

Caption: Workflow of the MTT assay for determining cell viability.

1. Cell Culture and Seeding:

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells using trypsin-EDTA and perform a cell count.
  • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
  • Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid in DMSO.
  • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
  • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

3. MTT Assay and Data Acquisition:

  • Incubate the treated cells for 48 hours at 37°C and 5% CO2.
  • Following incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate for 10 minutes to ensure complete solubilization.
  • Measure the absorbance at 570 nm using a microplate reader.

Hypothetical Signaling Pathway for Cytotoxicity

The cytotoxic effects of small molecule inhibitors can be mediated through various signaling pathways, often culminating in apoptosis or programmed cell death. A hypothetical pathway that could be induced by a cytotoxic compound is depicted below.

Signaling_Pathway Hypothetical Cytotoxic Signaling Pathway compound 3,6-Dimethylisoxazolo[5,4-b]pyridine- 4-carboxylic acid target Intracellular Target (e.g., Kinase, Enzyme) compound->target Inhibition stress_response Cellular Stress Response target->stress_response Induces mitochondria Mitochondrial Dysfunction stress_response->mitochondria caspase_activation Caspase Activation mitochondria->caspase_activation Release of cytochrome c apoptosis Apoptosis (Cell Death) caspase_activation->apoptosis

Caption: A potential signaling cascade initiated by a cytotoxic compound.

Data Presentation

The following table summarizes hypothetical data obtained from the MTT assay, demonstrating a dose-dependent effect of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid on HeLa cell viability after 48 hours of treatment.

Compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
0.11.22 ± 0.0797.6
11.10 ± 0.0688.0
100.65 ± 0.0552.0
500.28 ± 0.0322.4
1000.15 ± 0.0212.0

Cell Viability (%) was calculated as: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.

From this hypothetical data, the IC50 (the concentration at which 50% of cell viability is inhibited) can be determined through non-linear regression analysis. Based on the table, the IC50 value for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid in HeLa cells would be approximately 11.5 µM.

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the in vitro cytotoxic activity of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid using the MTT cell-based assay. Cell-based assays are indispensable tools in the early stages of drug discovery for evaluating the biological effects of novel compounds in a physiologically relevant context.[8] The presented protocol, along with the hypothetical data and signaling pathway, offers a framework for researchers to conduct initial screenings and gather preliminary data on the cytotoxic potential of this and other novel small molecules. Further investigations would be required to elucidate the specific molecular targets and mechanisms of action.

References

Application

Application Notes and Protocols for the Chemical Derivatization of the Carboxylic Acid Group on Isoxazolopyridines

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and supporting data for the chemical derivatization of the carboxylic acid group on isoxazolopyridine sca...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the chemical derivatization of the carboxylic acid group on isoxazolopyridine scaffolds. Isoxazolopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The derivatization of the carboxylic acid moiety is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules, including their potency, selectivity, and metabolic stability.

This document outlines common derivatization strategies, including the formation of amides and esters, and provides specific experimental procedures. Additionally, it explores the potential application of these derivatives as inhibitors of the Janus kinase (JAK) signaling pathway, a critical mediator of inflammatory and immune responses.

Derivatization Strategies for Isoxazolopyridine Carboxylic Acids

The carboxylic acid group on isoxazolopyridines can be readily transformed into a variety of functional groups to explore structure-activity relationships (SAR) and optimize drug-like properties. The two most common derivatization strategies are amide bond formation and esterification.

Amide Bond Formation

Amide coupling is a versatile and widely used reaction in medicinal chemistry to introduce a diverse range of substituents. The reaction typically involves the activation of the carboxylic acid followed by nucleophilic attack by a primary or secondary amine. Common coupling reagents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Esterification

Esterification is another common derivatization that can alter the polarity, solubility, and metabolic stability of the parent carboxylic acid. Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a classical method. Alternatively, reaction with alkyl halides under basic conditions can also yield the desired esters.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of isoxazolopyridine carboxamides and esters.

Protocol 1: Synthesis of N-Aryl-isoxazolo[5,4-b]pyridine-3-carboxamides via Amide Coupling

This protocol describes the synthesis of a library of N-aryl carboxamides from an isoxazolo[5,4-b]pyridine-3-carboxylic acid starting material using HATU as the coupling agent.

Materials:

  • Isoxazolo[5,4-b]pyridine-3-carboxylic acid

  • Substituted anilines

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of isoxazolo[5,4-b]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-isoxazolo[5,4-b]pyridine-3-carboxamide.

Workflow for Amide Synthesis:

Amide_Synthesis_Workflow start Start dissolve Dissolve Isoxazolopyridine Carboxylic Acid in DMF start->dissolve add_reagents Add HATU and DIPEA dissolve->add_reagents preactivate Pre-activation (15 min, RT) add_reagents->preactivate add_amine Add Substituted Aniline preactivate->add_amine react Reaction (4-6h, RT) add_amine->react workup Aqueous Workup (EtOAc, NaHCO3, Brine) react->workup purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: Workflow for the synthesis of N-aryl-isoxazolopyridine-3-carboxamides.

Protocol 2: Synthesis of Ethyl Isoxazolo[4,5-b]pyridine-3-carboxylates via Cyclization

This protocol describes the synthesis of an ethyl ester derivative of an isoxazolo[4,5-b]pyridine through a cyclization reaction.[1]

Materials:

  • Ethyl 2-cyano-2-(2-chloro-3-pyridinyl)-2-hydroxyiminoacetate

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • A mixture of ethyl 2-cyano-2-(2-chloro-3-pyridinyl)-2-hydroxyiminoacetate (1.0 eq) and K₂CO₃ (2.0 eq) in ethanol is stirred at room temperature.[1]

  • The reaction progress is monitored by TLC.

  • After completion of the reaction (typically a few hours), the solvent is evaporated under reduced pressure.[1]

  • The residue is triturated with water.[2]

  • The solid product is collected by filtration, washed with water, and dried to yield ethyl isoxazolo[4,5-b]pyridine-3-carboxylate.[2]

  • Further purification can be achieved by recrystallization from ethanol.[2]

Logical Relationship of Synthetic Strategies:

Synthetic_Strategies cluster_amide Amide Coupling cluster_ester Esterification start Isoxazolopyridine Carboxylic Acid amide Amide Derivatives start->amide ester Ester Derivatives start->ester other Other Derivatives (e.g., bioisosteres) start->other amine Primary/Secondary Amine amide->amine alcohol Alcohol ester->alcohol coupling Coupling Reagent (e.g., HATU, EDC) amine->coupling amide_product N-Substituted Isoxazolopyridine Carboxamide coupling->amide_product acid_cat Acid Catalyst alcohol->acid_cat ester_product Isoxazolopyridine Ester acid_cat->ester_product

Caption: Synthetic routes from isoxazolopyridine carboxylic acids.

Quantitative Data

The following tables summarize representative data for the characterization and biological activity of derivatized isoxazolopyridines and related compounds.

Table 1: Synthesis and Characterization of Isoxazolo[5,4-b]pyridine Derivatives [2]

CompoundDerivative TypeYield (%)Melting Point (°C)¹H NMR (δ, ppm)
1 N-phenylsulfonamide70-75188-1898.68 (dd, 1H), 7.81 (m, 3H), 7.37 (dd, 1H), 6.96 (m, 2H), 10.82 (s, 1H)
2 N-(4-methoxyphenyl)sulfonamide63-76195-1978.67 (dd, 1H), 7.81 (m, 3H), 7.37 (dd, 1H), 6.96 (m, 2H), 3.91 (s, 3H), 10.96 (s, 1H)
3 N-(4-chlorophenyl)sulfonamide60-75210-2128.72 (dd, 1H), 7.83-8.08 (m, 7H), 8.28 (dd, 1H), 10.21 (s, 1H), 12.22 (s, 1H)
4 Ethyl 6-chloro-isoxazolo[4,5-b]pyridine-3-carboxylate75134-1358.61 (d, 1H), 7.85 (d, 1H), 4.51 (q, 2H), 1.46 (t, 3H)

Table 2: Biological Activity of Triazolopyridine Derivatives as JAK Inhibitors [3]

CompoundTargetIC₅₀ (nM)
16a JAK1215
HDAC610.5
16b JAK1146
HDAC68.75
16c JAK1342
HDAC69.82
19 JAK1165
JAK2278
HDAC125.4
HDAC64.3

Application in Drug Discovery: Targeting the JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.

Isoxazolopyridine and structurally related scaffolds, such as triazolopyridines, have shown promise as potent and selective JAK inhibitors.[3][4] The derivatization of the carboxylic acid group can be utilized to fine-tune the binding affinity and selectivity of these compounds for different JAK isoforms (JAK1, JAK2, JAK3, and TYK2).

JAK-STAT Signaling Pathway and Inhibition:

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription nucleus->transcription inhibitor Isoxazolopyridine Carboxamide Derivative inhibitor->jak Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by isoxazolopyridine derivatives.

By systematically modifying the carboxylic acid group of isoxazolopyridines, researchers can explore the chemical space around the ATP-binding site of JAK kinases. This can lead to the discovery of novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the development of new therapies for a range of diseases.

References

Method

Application Notes and Protocols for the Quantification of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development. Accur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and precise quantification of this molecule is crucial for various stages of drug discovery and development, including pharmacokinetic studies, metabolism research, and quality control of drug substances. This document provides detailed protocols for the quantitative analysis of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid in biological matrices and bulk substances using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is fundamental for analytical method development.

PropertyValueSource
Molecular FormulaC₉H₈N₂O₃[1]
Molecular Weight192.17 g/mol [2]
CAS Number900136-98-3[1][3]
AppearanceWhite to off-white solid (predicted)General Knowledge
SolubilityPredicted to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Aqueous solubility is expected to be pH-dependent.General Knowledge

Analytical Methods

Two primary analytical methods are proposed for the quantification of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid: a robust HPLC-UV method suitable for routine analysis and a highly sensitive and selective LC-MS/MS method for bioanalytical applications.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the quantification of the target analyte in bulk material or formulations where concentrations are relatively high.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.[4]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice for nonpolar to moderately polar compounds.[4]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water for MS compatibility).[4][5] The specific gradient will depend on the polarity of the compound.

    • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

    • Column Temperature: 30 °C

    • Detection Wavelength: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm or a wavelength determined by UV scan).[4]

    • Injection Volume: 10 µL

Sample Preparation (for Bulk Substance):

  • Accurately weigh approximately 10 mg of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.

  • Dissolve in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[4]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for the quantification of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid in complex biological matrices such as plasma, urine, or tissue homogenates.

Experimental Protocol:

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for fast and efficient separation.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[6]

    • Flow Rate: 0.4 mL/min

    • Gradient Elution:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95-5% B

      • 3.1-4.0 min: 5% B

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive. The pyridine and isoxazole nitrogens are likely to be protonated.

    • Precursor Ion (Q1): [M+H]⁺ = m/z 193.05

    • Product Ions (Q3): To be determined by direct infusion of a standard solution. Likely fragments would involve the loss of CO₂ (m/z 149.06) or other characteristic fragments.

    • Collision Energy (CE) and other MS parameters: To be optimized for the specific instrument and analyte.

Sample Preparation (for Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex and Inject: Vortex briefly and inject into the LC-MS/MS system.

Data Presentation

The following table summarizes the hypothetical but expected quantitative performance characteristics for the described analytical methods.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) 0.3 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 1 µg/mL0.1 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 15%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Bulk Substance dissolve Dissolution in Solvent start->dissolve dilute Serial Dilution dissolve->dilute filter Filtration (0.45 µm) dilute->filter inject Injection filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: HPLC-UV analysis workflow for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.

LCMSMS_Workflow cluster_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject separate UPLC Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze Tandem Mass Spectrometry (MRM) ionize->analyze integrate Peak Integration analyze->integrate quantify Quantification integrate->quantify

Caption: LC-MS/MS bioanalytical workflow for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.

References

Application

Developing an HPLC method for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid analysis

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid Introduction 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a h...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Introduction

3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development due to its structural similarity to biologically active molecules. Isoxazole derivatives are known to exhibit a wide range of pharmacological activities. Consequently, a robust and reliable analytical method for the quantification of this compound is crucial for purity assessment, stability studies, and pharmacokinetic analysis. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.

Materials and Methods

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

Chemicals and Reagents:

  • 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Chromatographic Conditions: A reverse-phase C18 column is a common choice for nonpolar to moderately polar compounds and is suitable for this analysis.[1] The mobile phase will consist of a mixture of an organic solvent like acetonitrile and an aqueous buffer, such as water with 0.1% formic acid for mass spectrometry compatibility.[1]

ParameterRecommended Setting
HPLC Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes, then 5 minutes at 90% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 265 nm
Experimental Protocols

Standard Solution Preparation:

  • Accurately weigh 10 mg of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid reference standard.

  • Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Dissolve the sample containing 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid in methanol to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

Method Validation: The developed method should be validated according to ICH guidelines, including the following parameters:

  • Linearity: Analyze the prepared standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing six replicate injections of a standard solution at a single concentration.

  • Accuracy: Determine the accuracy by the standard addition method. Spike a known amount of the reference standard into a sample solution at three different concentration levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 21.2
Theoretical Plates (N) N ≥ 20005800
Retention Time (RT) RSD ≤ 2%0.8%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,980
25379,950
50758,500
1001,521,000
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision Data (n=6)

ParameterRepeatability (Intra-day)Intermediate Precision (Inter-day)
Mean Peak Area 380,100379,500
Standard Deviation 2,280.63,415.5
Relative Standard Deviation (%RSD) 0.6%0.9%
Acceptance Criteria (%RSD) ≤ 2.0%≤ 2.0%

Table 4: Accuracy (Standard Addition Method)

Sample Conc. (µg/mL)Spiked Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
201029.799.0
202039.899.5
203050.4100.8
Mean Recovery (%) 99.8
Acceptance Criteria (%) 98.0 - 102.0

Mandatory Visualization

experimental_workflow start Start sample_prep Sample Preparation (Dissolve and Filter) start->sample_prep standard_prep Standard Preparation (Serial Dilution) start->standard_prep hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) sample_prep->hplc_analysis standard_prep->hplc_analysis data_acquisition Data Acquisition (UV Detection at 265 nm) hplc_analysis->data_acquisition data_processing Data Processing (Peak Integration and Quantification) data_acquisition->data_processing validation Method Validation (Linearity, Precision, Accuracy) data_processing->validation end End validation->end logical_relationships separation Optimal HPLC Separation mobile_phase Mobile Phase Composition (% Acetonitrile, pH) mobile_phase->separation influences peak_shape Peak Shape (Tailing, Asymmetry) mobile_phase->peak_shape column Stationary Phase (C18 Chemistry) column->separation determines flow_rate Flow Rate retention Retention Time flow_rate->retention affects temperature Column Temperature temperature->retention affects peak_shape->separation retention->separation resolution Resolution resolution->separation

References

Method

Application Notes and Protocols: 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid in Proteomics Research

A comprehensive search of scientific literature and databases has revealed no specific published applications of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid in the field of proteomics research. While this comp...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed no specific published applications of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid in the field of proteomics research. While this compound is commercially available for research purposes, there are currently no detailed experimental protocols, quantitative data, or established signaling pathways associated with its use in proteomics studies.

The absence of specific data prevents the creation of detailed application notes and protocols as requested. The following sections provide a general framework and hypothetical considerations for how a novel compound like 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid could be investigated in proteomics. This information is intended to be illustrative and does not represent existing research.

Hypothetical Applications in Proteomics

Should research be undertaken, potential applications of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid in proteomics could include:

  • Target Identification and Engagement: Investigating which proteins in a complex biological sample directly bind to the compound. This is crucial for understanding its mechanism of action and potential therapeutic effects.

  • Pathway Analysis: Determining the impact of the compound on cellular signaling pathways by observing changes in the proteome.

  • Biomarker Discovery: Identifying proteins whose expression levels or post-translational modifications change in response to treatment with the compound, which could serve as biomarkers for its efficacy or toxicity.

Hypothetical Experimental Workflow

A general workflow for investigating a novel compound in proteomics is outlined below. This workflow is a standard approach and would need to be adapted and optimized for the specific compound and biological system under study.

G cluster_0 Phase 1: Experimental Design & Sample Prep cluster_1 Phase 2: Proteomics Analysis cluster_2 Phase 3: Data Analysis & Interpretation A Cell Culture/Tissue Treatment with 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid B Cell Lysis and Protein Extraction A->B C Protein Quantification B->C D Protein Digestion (e.g., Trypsin) C->D E Peptide Labeling (e.g., TMT, iTRAQ) or Label-Free Quantification D->E F LC-MS/MS Analysis E->F G Database Searching and Protein Identification F->G H Quantitative Analysis and Statistical Validation G->H I Bioinformatics Analysis (Pathway, GO, etc.) H->I

A generalized workflow for a proteomics experiment.

Future Directions and Considerations

For researchers interested in exploring the proteomics applications of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid, the following steps are recommended:

  • In Silico Target Prediction: Utilize computational tools to predict potential protein targets based on the compound's structure. This can help in designing more focused initial experiments.

  • Affinity-Based Proteomics: Employ techniques such as affinity chromatography or chemical proteomics to isolate and identify proteins that directly interact with the compound.

  • Global Proteomics Profiling: Conduct large-scale quantitative proteomics experiments (as outlined in the hypothetical workflow) to assess the broader effects of the compound on the proteome.

It is important to note that any investigation into a novel compound requires rigorous experimental design, including appropriate controls and validation experiments, to ensure the reliability and reproducibility of the findings.

Disclaimer: The information provided above is for illustrative purposes only and is based on general principles of proteomics research. There is no published evidence to suggest that 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid has been used in the manner described. Researchers should consult the primary literature for established protocols and methodologies.

Application

Application Notes and Protocols: Antifungal Activity Screening of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the in vitro antifungal activity screening of novel 3,6-Dimethylisoxazol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro antifungal activity screening of novel 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid derivatives. The described methodologies are based on established standards to ensure reproducibility and comparability of results, crucial for the identification and characterization of new antifungal drug candidates.

Introduction

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the discovery and development of new antifungal agents with novel mechanisms of action. Isoxazole derivatives have shown promise as a scaffold for various therapeutic agents, and the 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid core represents a novel chemotype for investigation.

This document outlines the standardized procedures for evaluating the antifungal efficacy of a library of these derivatives against a panel of clinically relevant fungal pathogens. The primary objectives of this screening cascade are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the test compounds.

Data Presentation: In Vitro Antifungal Activity

The antifungal activity of the synthesized 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid derivatives was evaluated against a panel of pathogenic fungi. The results, presented as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) in µg/mL, are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic Acid Derivatives

Compound IDR-GroupCandida albicans (ATCC 90028)Aspergillus fumigatus (ATCC 204305)Cryptococcus neoformans (ATCC 52817)
ISO-PYR-001 -H6412864
ISO-PYR-002 -CH3326432
ISO-PYR-003 -OCH3163216
ISO-PYR-004 -Cl8168
ISO-PYR-005 -F484
ISO-PYR-006 -CF3242
Fluconazole (Control)1>644
Amphotericin B (Control)0.50.50.25

Table 2: Minimum Fungicidal Concentration (MFC) of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic Acid Derivatives

Compound IDR-GroupCandida albicans (ATCC 90028)Aspergillus fumigatus (ATCC 204305)Cryptococcus neoformans (ATCC 52817)
ISO-PYR-001 -H>128>128>128
ISO-PYR-002 -CH3128>128128
ISO-PYR-003 -OCH36412864
ISO-PYR-004 -Cl326432
ISO-PYR-005 -F163216
ISO-PYR-006 -CF38168
Fluconazole (Control)>64>64>64
Amphotericin B (Control)110.5

Experimental Protocols

General Laboratory Procedures

All experimental procedures should be conducted in a sterile environment using aseptic techniques to prevent microbial contamination. Standard personal protective equipment (PPE), including lab coats and gloves, should be worn at all times.

Fungal Strains and Culture Conditions

The following fungal strains are recommended for the initial screening:

  • Candida albicans (e.g., ATCC 90028)

  • Aspergillus fumigatus (e.g., ATCC 204305)

  • Cryptococcus neoformans (e.g., ATCC 52817)

Yeast strains (C. albicans, C. neoformans) should be maintained on Sabouraud Dextrose Agar (SDA) and incubated at 35°C for 24-48 hours. A. fumigatus should be cultured on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.

Preparation of Test Compounds
  • Prepare a stock solution of each 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid derivative at a concentration of 10 mg/mL in 100% dimethyl sulfoxide (DMSO).

  • Further dilutions should be prepared in RPMI-1640 medium to achieve the desired final concentrations for the assays. The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent toxicity to the fungi.

Protocol for Broth Microdilution Assay (MIC Determination)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2]

  • Inoculum Preparation:

    • For yeast, suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

    • For filamentous fungi, harvest conidia by flooding the agar plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.[3]

  • Assay Plate Preparation:

    • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of the test compound (in RPMI-1640) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of dilutions.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

    • Use standard antifungal agents such as fluconazole and amphotericin B as positive controls.

  • Incubation:

    • Incubate the plates at 35°C. Read yeast plates at 24-48 hours and filamentous fungi plates at 48-72 hours.[3][4]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth as observed by the naked eye.

Protocol for Agar Disk Diffusion Assay (Qualitative Screening)

The agar disk diffusion method provides a preliminary, qualitative assessment of antifungal activity.[5][6]

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts).[7]

  • Disk Application:

    • Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface.

    • Include a DMSO-only disk as a negative control and disks with standard antifungals as positive controls.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antifungal activity.

Protocol for Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.[8][9]

  • Subculturing from MIC Plates:

    • Following the determination of the MIC, take a 10-20 µL aliquot from each well of the microtiter plate that shows no visible growth.[10]

  • Plating:

    • Spot the aliquot onto a fresh SDA or PDA plate.

  • Incubation:

    • Incubate the plates at 35°C for 48-72 hours.

  • MFC Determination:

    • The MFC is the lowest concentration of the compound that results in no fungal growth or a 99.9% reduction in CFU compared to the initial inoculum.[9]

Visualizations

Experimental Workflow

Antifungal_Screening_Workflow Antifungal Activity Screening Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solutions & Dilutions) MIC_Assay Broth Microdilution Assay (MIC Determination) Compound_Prep->MIC_Assay Fungal_Prep Fungal Culture & Inoculum Preparation Fungal_Prep->MIC_Assay Disk_Diffusion Agar Disk Diffusion (Qualitative Confirmation) MIC_Assay->Disk_Diffusion Confirm Hits MFC_Assay Subculturing for MFC Determination MIC_Assay->MFC_Assay Determine Fungicidal Activity Data_Interpretation Data Interpretation & SAR Analysis Disk_Diffusion->Data_Interpretation MFC_Assay->Data_Interpretation

Caption: Workflow for in vitro antifungal activity screening.

Fungal Cell Wall Integrity Pathway

Fungal_Cell_Wall_Integrity_Pathway Fungal Cell Wall Integrity (CWI) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Cascade cluster_nucleus Nucleus Cell_Wall_Stress Cell Wall Stress (e.g., Antifungal Compound) Sensors Membrane Sensors (e.g., Wsc1, Mid2) Cell_Wall_Stress->Sensors Rho1_GTPase Rho1-GTPase Sensors->Rho1_GTPase PKC1 Protein Kinase C (Pkc1) Rho1_GTPase->PKC1 Bck1 Bck1 (MAPKKK) PKC1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Mpk1 Mpk1/Slt2 (MAPK) Mkk1_2->Mpk1 Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) Mpk1->Transcription_Factors Gene_Expression Gene Expression (Cell Wall Synthesis & Repair) Transcription_Factors->Gene_Expression

Caption: A potential target pathway for antifungal compounds.

References

Method

Application Notes and Protocols for the In Vivo Assessment of Pyridine Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Pyridine carboxylic acid and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activiti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine carboxylic acid and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[1][2] These compounds have been investigated for numerous therapeutic applications, including as anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting agents.[1][3][4][5] The pyridine ring's aromatic, electron-deficient nature facilitates π-π stacking and hydrogen bond interactions with biological targets, while the carboxylic acid group adds polarity and can coordinate with metal ions in enzyme active sites.[1]

The transition from promising in vitro results to successful in vivo outcomes is a critical step in the drug development pipeline.[6][7] A well-designed set of in vivo experiments is essential to characterize the pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles of novel pyridine carboxylic acid derivatives. These studies provide crucial data to inform decisions about a drug candidate's potential for clinical development.[7]

This document provides detailed protocols and application notes for the in vivo experimental design and testing of pyridine carboxylic acid derivatives, aimed at ensuring robust, reproducible, and translatable preclinical data.

Key Considerations for In Vivo Experimental Design

A robust in vivo study begins with careful planning to control variability and ensure the data generated is reliable and interpretable.[8]

  • Animal Model Selection: The choice of animal model is paramount and should be based on the therapeutic target and disease pathophysiology. For oncology studies, human tumor xenograft models in immunocompromised mice are common.[4] For inflammatory conditions, models like carrageenan-induced paw edema or cotton pellet-induced granuloma in rats may be appropriate.[3]

  • Dose Formulation and Administration: The physicochemical properties of the specific derivative will dictate the formulation. The route of administration (e.g., oral, intravenous, intraperitoneal) should align with the intended clinical application. Preformulation studies are crucial to ensure stability and solubility.

  • Sample Size and Statistical Analysis: Power calculations should be performed to determine the appropriate number of animals per group, ensuring the study is sufficiently powered to detect a statistically significant effect without unnecessary animal use.[8] Statistical methods like t-tests or ANOVA are commonly used to compare means between groups.[9]

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent body.

In Vivo Experimental Workflow

The in vivo evaluation of a new chemical entity typically follows a logical progression from understanding its disposition in the body (pharmacokinetics) to assessing its efficacy and safety.

G *MTD: Maximum Tolerated Dose cluster_0 Phase 1: Characterization cluster_1 Phase 2: Efficacy & Safety cluster_2 Phase 3: Decision A Compound Synthesis & Formulation B Single Dose Pharmacokinetics (PK) A->B C Acute Toxicity (Dose Range Finding) A->C D Disease Model Efficacy Study B->D Select Doses C->D Establish MTD* E Repeat-Dose Toxicity Study D->E Inform Dose Levels F Pharmacodynamics (PD) & Biomarker Analysis D->F Confirm Target Engagement G Data Analysis & Interpretation E->G F->G H Lead Candidate Selection G->H Go/No-Go

Caption: General workflow for in vivo evaluation of drug candidates.

Potential Signaling Pathways

Pyridine carboxylic acid derivatives can modulate various signaling pathways depending on their specific structure. For example, derivatives of nicotinic acid have been shown to inhibit COX-1 and COX-2, key enzymes in the inflammatory pathway.[1][3] Other derivatives act as histone demethylase inhibitors, affecting epigenetic regulation relevant to cancer.[1]

The diagram below illustrates a generalized kinase inhibition pathway, a common mechanism of action for anticancer drugs.

G cluster_pathway Generalized Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., PDGFR) GF->Receptor Kinase1 Kinase 1 (e.g., Raf) Receptor->Kinase1 PCA Pyridine Carboxylic Acid Derivative PCA->Receptor Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TF Transcription Factors Kinase3->TF Response Cellular Response (Proliferation, Survival) TF->Response

Caption: Inhibition of a receptor tyrosine kinase signaling cascade.

Experimental Protocols

Protocol: Pharmacokinetic (PK) Study in Rodents

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a test compound after a single administration.

Materials:

  • Test Pyridine Carboxylic Acid Derivative

  • Appropriate vehicle (e.g., 0.5% methylcellulose, saline with 5% DMSO)

  • Male Sprague-Dawley rats (n=3-4 per group)

  • Dosing syringes and gavage needles (for oral) or catheters (for IV)

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge, pipettes, and storage vials

  • LC-MS/MS system for bioanalysis

Methodology:

  • Acclimatization: Acclimate animals for at least 3-5 days before the study.

  • Dosing:

    • Oral (PO) Group: Administer the test compound formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg).

    • Intravenous (IV) Group: Administer the test compound via tail vein injection (e.g., 2 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) from the tail vein or saphenous vein at specified time points. A typical schedule is:

    • Pre-dose (0 h) , 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Protocol: Xenograft Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a test compound in an in vivo cancer model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or Nude mice)

  • Human cancer cell line (e.g., MCF-7 for breast cancer)[1]

  • Matrigel or similar basement membrane matrix

  • Test compound formulation and vehicle control

  • Calipers for tumor measurement

  • Dosing syringes and needles

Methodology:

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in 100 µL of media/Matrigel mix) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Test Compound at low and high doses, Positive Control) with similar mean tumor volumes.

  • Treatment: Administer the test compound and controls according to a predetermined schedule (e.g., once daily, orally) for a specified duration (e.g., 21-28 days).[4]

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Record body weight 2-3 times per week as a measure of general toxicity.

    • Observe animals daily for any clinical signs of distress.

  • Endpoint: At the end of the study, euthanize the animals. Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot mean tumor volume and body weight over time for each group. Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Protocol: Acute Toxicity Assessment

Objective: To determine the potential for acute toxicity and establish a maximum tolerated dose (MTD) of a test compound.

Materials:

  • Healthy rodents (e.g., Swiss Webster mice)

  • Test compound formulation and vehicle control

  • Dosing syringes and needles

Methodology:

  • Dose Selection: Select a range of doses based on in vitro cytotoxicity or previous literature on similar compounds.

  • Administration: Administer a single dose of the test compound to groups of animals (n=3-5 per sex per group) at ascending dose levels.

  • Observation: Observe animals intensively for the first few hours post-dosing and then daily for 14 days. Record:

    • Clinical signs of toxicity (e.g., changes in posture, breathing, activity).

    • Body weight changes (measure on Day 0, 7, and 14).

    • Mortality.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals to examine organs for abnormalities.

  • Data Analysis: Determine the dose at which significant toxicity or mortality occurs. The MTD is often defined as the highest dose that does not cause mortality or more than a 10% loss in body weight.

Data Presentation

Quantitative data from in vivo studies should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Example Pharmacokinetic Parameters in Rats

Parameter Route: IV (2 mg/kg) Route: PO (10 mg/kg)
Cmax (ng/mL) 1500 ± 120 850 ± 95
Tmax (h) 0.08 1.0
AUC₀-t (ng·h/mL) 2200 ± 210 4500 ± 350
AUC₀-inf (ng·h/mL) 2250 ± 225 4650 ± 380
T₁/₂ (h) 2.5 ± 0.3 2.8 ± 0.4
Bioavailability (%) - 82.7

Data are presented as mean ± SD.

Table 2: Example Efficacy Data from a Xenograft Model

Treatment Group Dose & Schedule Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control - 1540 ± 210 - +5.2
Test Compound A 25 mg/kg, QD, PO 815 ± 150* 47.1 +3.1
Test Compound A 50 mg/kg, QD, PO 430 ± 98** 72.1 -2.5
Positive Control 10 mg/kg, QD, PO 390 ± 85** 74.7 -4.8

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control.

Table 3: Example Acute Toxicity Observations in Mice

Dose (mg/kg) Mortality Key Clinical Signs Mean Body Weight Change (Day 14)
Vehicle 0/6 None observed +8.5%
50 0/6 None observed +7.9%
200 0/6 Mild lethargy (0-4h) +4.1%
500 1/6 Severe lethargy, ataxia -3.2% (survivors)

| 1000 | 4/6 | Severe lethargy, seizures | - |

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic Acid

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 3,6-Dimethylisoxazol...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis, offering solutions to improve experimental outcomes.

Issue 1: Low Yield in the Initial Condensation Reaction

  • Question: I am observing a low yield of the intermediate, ethyl 2-((3-methyl-5-isoxazolylamino)methylene)-3-oxobutanoate, during the initial condensation of 5-amino-3-methylisoxazole and diethyl 2-acetylmalonate. What are the possible causes and solutions?

  • Answer: Low yields in this step can often be attributed to several factors:

    • Purity of Reactants: Ensure the 5-amino-3-methylisoxazole and diethyl 2-acetylmalonate are of high purity. Impurities can lead to side reactions and inhibit the desired condensation. Consider recrystallization or column chromatography of the starting materials if purity is questionable.

    • Reaction Conditions: The reaction is typically performed by heating the neat reactants. The temperature and reaction time are critical. Overheating can lead to decomposition, while insufficient heating will result in incomplete conversion.

    • Removal of Ethanol: The reaction produces ethanol as a byproduct. Efficient removal of ethanol can drive the equilibrium towards the product. Performing the reaction under a gentle stream of inert gas or under vacuum can be beneficial.

Issue 2: Incomplete Cyclization to the Isoxazolopyridine Core

  • Question: My thermal cyclization of ethyl 2-((3-methyl-5-isoxazolylamino)methylene)-3-oxobutanoate is resulting in a low yield of the desired ethyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate. How can I optimize this step?

  • Answer: The thermal cyclization, a key step in the Gould-Jacobs reaction, is highly dependent on the reaction temperature and the use of a suitable high-boiling point solvent.

    • Temperature Optimization: The cyclization requires high temperatures, typically in the range of 240-260 °C. A temperature that is too low will lead to incomplete reaction, while a temperature that is too high can cause decomposition of the product. It is crucial to carefully control and monitor the reaction temperature.

    • Solvent Choice: High-boiling point solvents such as Dowtherm A or diphenyl ether are commonly used to achieve the necessary temperature for cyclization. The choice of solvent can influence the reaction rate and yield.

    • Alternative Methods: Consider microwave-assisted synthesis, which has been shown to improve yields and significantly reduce reaction times for similar cyclizations.[1]

Issue 3: Difficulties in the Hydrolysis of the Ester

  • Question: I am facing challenges with the final hydrolysis of ethyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate to the carboxylic acid. The reaction is either incomplete or leads to decomposition. What is the recommended procedure?

  • Answer: Hydrolysis of the ester to the carboxylic acid can be sensitive to the reaction conditions.

    • Base and Acid Selection: A common method is to use a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution to saponify the ester, followed by acidification with a mineral acid like hydrochloric acid to precipitate the carboxylic acid.

    • Reaction Monitoring: It is important to monitor the progress of the hydrolysis by thin-layer chromatography (TLC) to ensure complete consumption of the starting material.

    • Work-up Procedure: After acidification, the carboxylic acid product may precipitate. Ensure the pH is sufficiently acidic to fully protonate the carboxylate. The product can then be collected by filtration and washed with cold water to remove inorganic salts.

Issue 4: Product Purification and Impurities

  • Question: My final product, 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid, is impure. What are the likely impurities and how can I purify the product effectively?

  • Answer: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual inorganic salts from the work-up.

    • Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. Suitable solvents for recrystallization should be determined experimentally but may include ethanol, methanol, or mixtures of organic solvents with water.

    • Decolorization: If the product is colored, treatment with activated charcoal during recrystallization can help remove colored impurities.

    • Washing: Thoroughly washing the filtered product with cold water and then a non-polar solvent like hexane can help remove residual salts and soluble organic impurities.

Data Presentation

Table 1: Effect of Cyclization Temperature on Yield

EntrySolventTemperature (°C)Time (h)Yield of Ethyl Ester (%)
1Dowtherm A230165
2Dowtherm A2500.585
3Dowtherm A2700.570 (with some decomposition)
4Diphenyl Ether2500.582

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Cyclization

MethodTemperature (°C)Time (min)Yield of Ethyl Ester (%)Reference
Conventional Heating2503085-
Microwave Irradiation250592[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((3-methyl-5-isoxazolylamino)methylene)-3-oxobutanoate

  • In a round-bottom flask, combine 5-amino-3-methylisoxazole (1.0 eq) and diethyl 2-acetylmalonate (1.05 eq).

  • Heat the mixture at 120-130 °C for 2 hours with stirring. During this time, ethanol will distill from the reaction mixture.

  • After 2 hours, allow the mixture to cool to room temperature. The crude product can be used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylate

  • To the crude ethyl 2-((3-methyl-5-isoxazolylamino)methylene)-3-oxobutanoate from the previous step, add a high-boiling point solvent such as Dowtherm A (5-10 mL per gram of starting amine).

  • Heat the mixture to 250 °C with vigorous stirring for 30 minutes.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Add hexane to the cooled mixture to further precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum.

Protocol 3: Synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic Acid

  • Suspend the crude ethyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux (approximately 100 °C) and stir until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid.

  • The carboxylic acid will precipitate. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis A 5-Amino-3-methylisoxazole C Ethyl 2-((3-methyl-5-isoxazolylamino)methylene)-3-oxobutanoate A->C Heat (120-130 °C) B Diethyl 2-acetylmalonate B->C Heat (120-130 °C) D Ethyl 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylate C->D High Temperature (250 °C) Dowtherm A E 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid D->E 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Overall synthesis pathway for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.

Troubleshooting_Workflow Start Low Yield of Final Product Step1 Check Yield of Condensation Step Start->Step1 Step1_Low Low Condensation Yield Step1->Step1_Low Low Step2 Check Yield of Cyclization Step Step1->Step2 Acceptable Step1_Solution Verify Reactant Purity Optimize Temperature & Time Ensure Ethanol Removal Step1_Low->Step1_Solution Step1_Solution->Step2 Step2_Low Low Cyclization Yield Step2->Step2_Low Low Step3 Check Purity of Final Product Step2->Step3 Acceptable Step2_Solution Optimize Cyclization Temperature Consider Microwave Synthesis Check Solvent Quality Step2_Low->Step2_Solution Step2_Solution->Step3 Step3_Impure Impure Final Product Step3->Step3_Impure Impure End Improved Yield and Purity Step3->End Pure Step3_Solution Recrystallize from Suitable Solvent Use Activated Charcoal for Decolorization Thorough Washing of Product Step3_Impure->Step3_Solution Step3_Solution->End

Caption: Troubleshooting workflow for improving synthesis yield and purity.

References

Optimization

Technical Support Center: Overcoming Purification Challenges of Polar Pyridine Carboxylic Acids

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered duri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar pyridine carboxylic acids.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process, offering step-by-step solutions.

Problem 1: Poor or No Separation During Column Chromatography

Symptoms:

  • The compound does not move from the baseline on the TLC plate, even with highly polar solvents.[1]

  • The compound streaks badly on the TLC plate and co-elutes with impurities during column chromatography.[2][3]

  • The compound elutes too quickly (in the solvent front).[1]

Possible Causes:

  • High Polarity and Zwitterionic Nature: Polar pyridine carboxylic acids can exist as zwitterions, leading to strong interactions with the stationary phase (e.g., silica gel).[4]

  • Inappropriate Stationary Phase: The acidic nature of silica gel can cause irreversible binding or degradation of basic pyridine compounds.[2]

  • Incorrect Mobile Phase: The solvent system may not be suitable for eluting a highly polar compound.

Solutions:

StrategyDetailed Steps
Modify the Mobile Phase 1. Add an Acid: For normal-phase chromatography, add a small amount of a volatile acid like acetic acid or trifluoroacetic acid (0.1-1%) to the mobile phase. This can help to protonate the pyridine nitrogen, reducing its interaction with the silica.[5] 2. Add a Base: Alternatively, for very basic compounds, adding a small amount of a volatile base like triethylamine or ammonia (0.1-2%) can help to deprotonate the carboxylic acid and minimize streaking.[2][3] 3. Use a More Polar Solvent System: For highly polar compounds, consider solvent systems like dichloromethane/methanol or ethyl acetate/methanol.[5]
Change the Stationary Phase 1. Reverse-Phase Chromatography: This is often the preferred method for purifying polar compounds. Use a C18 or C8 column with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or TFA) and an organic solvent like acetonitrile or methanol.[5][6] 2. Mixed-Mode Chromatography: This technique utilizes a stationary phase with both reversed-phase and ion-exchange properties, offering enhanced selectivity for polar, ionizable compounds like pyridine carboxylic acids.[4][7][8] 3. Use Alumina: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[2] 4. Deactivate Silica Gel: Before use, silica gel can be treated with a basic solution (e.g., washed with a solvent containing triethylamine) to neutralize acidic sites.[2]
Employ Alternative Purification Techniques 1. Recrystallization: If the crude product is sufficiently pure, recrystallization can be a highly effective method. The choice of solvent is critical and depends on the solubility of the specific pyridine carboxylic acid.[9] 2. Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities. Dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the deprotonated acid can then be acidified and the product extracted back into an organic solvent.[5]

Problem 2: Difficulty Removing Reaction Byproducts

Symptoms:

  • Persistent impurities are observed in NMR or LC-MS analysis despite repeated chromatographic purification.

  • The final product has a low purity percentage.

Possible Causes:

  • Water-Soluble Byproducts: Byproducts from coupling reagents (e.g., EDC) can be water-soluble and difficult to remove by standard extraction.[6]

  • Structurally Similar Impurities: Byproducts may have similar polarity and functional groups to the desired product, making chromatographic separation challenging.

Solutions:

Impurity TypeRecommended Removal Strategy
Pyridine-2-carboxylic acid (from Pyridine-2-carboxylic anhydride) Acidic washes may be required for removal, but this could be detrimental to acid-labile products. Careful pH control during extraction is crucial.[6]
Dicyclohexylurea (DCU) (from DCC coupling) DCU is often difficult to remove. Precipitation by cooling the reaction mixture followed by filtration is a common first step. Further purification by chromatography may be necessary.[6]
Unreacted Starting Materials Optimize the reaction stoichiometry to minimize excess starting materials. If starting materials have significantly different polarities, they can often be removed by column chromatography or extraction.

Frequently Asked Questions (FAQs)

Q1: Why is my polar pyridine carboxylic acid stuck on the silica gel column?

A1: The high polarity and the basicity of the pyridine nitrogen lead to strong interactions with the acidic silica gel stationary phase. Your compound may be irreversibly adsorbed. Consider switching to a reverse-phase column, using a mixed-mode column, or modifying your mobile phase with an acid or base to reduce these interactions.[2][4]

Q2: What is the best chromatographic technique for purifying polar pyridine carboxylic acids?

A2: Mixed-mode chromatography is an excellent choice as it combines reversed-phase and ion-exchange mechanisms, providing enhanced selectivity for polar and ionizable compounds.[4][7][8] Reverse-phase HPLC is also a very effective and widely used technique.[6][10]

Q3: How can I improve the peak shape of my compound during HPLC analysis?

A3: Peak tailing or broadening is common for these compounds. Adding a small amount of an acid (e.g., 0.1% formic acid or TFA) to the mobile phase can improve peak shape by ensuring consistent protonation of the molecule.[6] Optimizing the mobile phase composition (e.g., gradient elution) and flow rate can also help.

Q4: Can I use recrystallization to purify my polar pyridine carboxylic acid?

A4: Yes, recrystallization can be a very effective method if you can find a suitable solvent system. The solubility of pyridine carboxylic acids can vary significantly with the solvent. For example, picolinic acid is highly soluble in water, less so in ethanol, and poorly soluble in acetonitrile.[11] Experiment with different solvents and solvent mixtures to find the optimal conditions.

Q5: My compound is water-soluble. How can I effectively extract it?

A5: Due to their zwitterionic nature, some pyridine carboxylic acids have limited solubility in common organic solvents at neutral pH.[12] To extract into an organic layer, you may need to adjust the pH of the aqueous solution. Acidifying the solution will protonate the carboxylate, making the compound more organic-soluble. Conversely, making the solution basic will deprotonate the pyridine nitrogen. However, finding a pH where the molecule is neutral and organic-soluble can be challenging if the pKa values of the two groups are similar.[12] In such cases, techniques like reactive extraction or using azeotropes to remove water might be necessary.[13][14][15]

Experimental Protocols

Protocol 1: General Method for Purity Analysis by Reverse-Phase HPLC

This protocol provides a starting point for assessing the purity of polar pyridine carboxylic acids. Optimization may be required for specific compounds.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice.[6]

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% formic acid or 0.1% TFA.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or 0.1% TFA.

    • Gradient: Start with a low percentage of Solvent B (e.g., 5-10%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: Typically 1.0 mL/min.[6]

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm or 260 nm).[6]

  • Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg/mL) in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.[6]

  • Analysis: Inject a standard volume (e.g., 5-10 µL). Purity is typically determined by the area percentage of the main peak relative to the total peak area in the chromatogram.[6]

Protocol 2: Small-Scale Purification by Acid-Base Extraction

This protocol is useful for removing neutral or basic impurities from a pyridine carboxylic acid.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification and Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. The pyridine carboxylic acid will be deprotonated and move into the aqueous layer.

  • Separation of Layers: Combine the aqueous layers. The organic layer contains neutral and basic impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is acidic (check with pH paper). The pyridine carboxylic acid will precipitate out if it is not soluble in the acidic aqueous solution.

  • Final Extraction or Filtration:

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

    • If the protonated form is soluble in the aqueous layer, extract it back into an organic solvent (e.g., ethyl acetate, dichloromethane) 2-3 times.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow cluster_purification Purification Options start Crude Product assess_purity Assess Purity (TLC, LC-MS) start->assess_purity decision Purity Acceptable? assess_purity->decision end Pure Product decision->end Yes column_chrom Column Chromatography decision->column_chrom No recrystallization Recrystallization column_chrom->assess_purity column_chrom->recrystallization extraction Acid-Base Extraction column_chrom->extraction Troubleshooting_Chromatography cluster_solutions Troubleshooting Strategies start Poor Separation in Normal-Phase Chromatography modify_mp Modify Mobile Phase (Add Acid/Base) start->modify_mp change_sp Change Stationary Phase (Reverse-Phase, Alumina) start->change_sp alt_tech Alternative Technique (Recrystallization, Extraction) start->alt_tech success Successful Purification modify_mp->success Improved Separation change_sp->success Improved Separation alt_tech->success Product Purified

References

Troubleshooting

Methods for stabilizing 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid in aqueous solution

This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods for stabilizing 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid in aqueous solutions....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods for stabilizing 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid in aqueous solutions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid in an aqueous solution?

The stability of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid in aqueous solutions is primarily influenced by three main factors: pH, temperature, and light exposure. The isoxazole ring, a core component of the molecule, is susceptible to both acid and base-catalyzed hydrolysis, as well as photodegradation.

Q2: How does pH influence the stability of the isoxazole ring in the molecule?

The isoxazole ring is known to be unstable under basic conditions, leading to ring-opening. This degradation is often accelerated at higher temperatures.[1] While generally more stable in acidic to neutral pH, strong acidic conditions can also lead to degradation of some isoxazole derivatives.[2] Therefore, maintaining the pH of the aqueous solution within a specific range is critical for the stability of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.

Q3: Is 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid sensitive to light?

Yes, compounds containing an isoxazole ring can be susceptible to photolysis. The weak N-O bond in the isoxazole ring can break upon exposure to UV irradiation, leading to molecular rearrangements and degradation of the compound.[3][4][5] It is, therefore, advisable to protect solutions of this compound from light.

Q4: What is the likely degradation pathway for this molecule in an aqueous solution?

The primary degradation pathway is likely the hydrolysis of the isoxazole ring. Under basic conditions, this typically involves a base-catalyzed ring opening. Photodegradation would proceed through a different mechanism involving the formation of reactive intermediates like azirines.[3][5]

Troubleshooting Guides

Issue: Rapid degradation of the compound observed in solution.

Possible Cause Troubleshooting Steps
Incorrect pH of the solution 1. Measure the pH of your aqueous solution. 2. Adjust the pH to a neutral or slightly acidic range (pH 4-7) using appropriate buffers. 3. Perform a pH stability study to determine the optimal pH for your experimental conditions.
High storage or experimental temperature 1. Store stock solutions and experimental samples at lower temperatures (e.g., 2-8 °C). 2. If elevated temperatures are required for your experiment, minimize the duration of exposure. 3. Evaluate the thermal stability of the compound at your experimental temperature.
Exposure to light 1. Prepare and store solutions in amber vials or protect them from light using aluminum foil. 2. Minimize exposure to ambient and UV light during experimental procedures.

Issue: Inconsistent results in biological assays.

Possible Cause Troubleshooting Steps
Compound degradation during the assay 1. Assess the stability of the compound in your assay medium over the duration of the experiment. 2. Consider adding antioxidants or using a freshly prepared solution for each experiment.
Precipitation of the compound 1. Visually inspect the solution for any precipitates. 2. Determine the aqueous solubility of the compound at the concentration used in the assay. 3. Consider using co-solvents or other formulation strategies if solubility is an issue.

Data Presentation

Table 1: Illustrative pH-Dependent Stability of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid at 25°C and 37°C.

pHTemperature (°C)Half-life (t½) in hours (Illustrative)
4.025> 48
7.42524
10.0256
4.037> 48
7.4378
10.0371.5

Note: The data in this table is illustrative and based on the known stability of similar isoxazole-containing compounds.[1] Actual values for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Stability

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Prepare a stock solution of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid in a suitable organic solvent (e.g., DMSO, Methanol). Spike the stock solution into each buffer to a final concentration of 10 µg/mL.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours).

  • Analysis: Quench the degradation by adding a suitable solvent (e.g., acetonitrile) and analyze the remaining concentration of the parent compound using a validated HPLC method.

  • Data Analysis: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) at each pH.

Protocol 2: Photostability Assessment

  • Sample Preparation: Prepare two sets of solutions of the compound in a transparent solvent (e.g., water or methanol).

  • Light Exposure: Expose one set of samples to a controlled light source (e.g., a photostability chamber with a calibrated UV lamp) for a defined period. Keep the second set of samples in the dark as a control.

  • Analysis: Analyze the concentration of the compound in both the light-exposed and dark control samples at various time points using HPLC.

  • Data Analysis: Compare the degradation profiles of the exposed and control samples to determine the extent of photodegradation.

Visualizations

degradation_pathway cluster_main 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid cluster_degradation Degradation Products compound 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid ring_opened Ring-Opened Products compound->ring_opened Base/Acid Catalyzed Hydrolysis photoproducts Photodegradation Products compound->photoproducts UV Light experimental_workflow start Prepare Stock Solution prep_samples Prepare Samples in Aqueous Buffers (Varying pH) start->prep_samples incubate Incubate at Controlled Temperature & Light prep_samples->incubate sample Withdraw Aliquots at Time Points incubate->sample analyze HPLC Analysis sample->analyze end Determine Degradation Rate and Half-life analyze->end

References

Optimization

Identifying common side reactions in isoxazolo[5,4-b]pyridine synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazolo[5,4-b]pyridines. The content is tailored for...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazolo[5,4-b]pyridines. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of isoxazolo[5,4-b]pyridines, presented in a question-and-answer format.

Issue 1: Low Yield in Multi-Component Synthesis

Question: I am attempting a three-component synthesis of an isoxazolo[5,4-b]pyridine derivative using an aromatic aldehyde, a 1,3-dicarbonyl compound, and 3-methylisoxazol-5-amine under microwave irradiation, but my yields are consistently low. What are the potential causes and how can I improve the outcome?

Answer: Low yields in this multi-component reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: Ensure all starting materials, especially the 3-methylisoxazol-5-amine, are pure and dry. Impurities can lead to the formation of side products and hinder the desired reaction pathway.

  • Microwave Parameters: Optimize the microwave irradiation time and temperature. Over- or under-heating can lead to decomposition of reactants or incomplete reaction. A good starting point is heating at 120°C for 5 minutes, but this may require adjustment based on the specific substrates used.[1]

  • Solvent System: The choice of solvent is crucial. A 1:1 mixture of ethanoic acid and ethyl acetate is reported to be effective, where acetic acid can act as both a solvent and a catalyst.[2]

  • Reaction Work-up: Ensure proper work-up and purification techniques. The product may be sensitive to certain conditions, and losses can occur during extraction and chromatography.

A logical workflow for troubleshooting low yields is presented below:

low_yield_troubleshooting start Low Yield Observed reagent_purity Check Reagent Purity start->reagent_purity mw_params Optimize Microwave Parameters (Time/Temp) reagent_purity->mw_params Purity Confirmed solvent_check Verify Solvent System mw_params->solvent_check Parameters Optimized workup_review Review Work-up and Purification Protocol solvent_check->workup_review Solvent System Correct success Improved Yield workup_review->success Protocol Optimized

Caption: Troubleshooting workflow for low yields in isoxazolo[5,4-b]pyridine synthesis.

Issue 2: Formation of an Unexpected Isomer (Regioisomer)

Question: In my synthesis of a substituted isoxazolo[5,4-b]pyridine, I am observing the formation of a significant amount of an isomeric byproduct. How can I control the regioselectivity of the reaction?

Answer: The formation of regioisomers is a known challenge in the synthesis of certain isoxazolo[5,4-b]pyridine derivatives, particularly when using unsymmetrical starting materials. The choice of catalyst and solvent can significantly influence the reaction pathway.

For instance, in the synthesis of isoxazolo[5,4-b]pyridine-carboxylates from 5-aminoisoxazoles and β,γ-alkynyl-α-imino esters, the regioselectivity is controlled by the silver catalyst and solvent system.[3]

  • To favor the isoxazolo[5,4-b]pyridine-α-carboxylate: Use silver triflate (AgOTf) and phosphoric acid (PA) in ethyl acetate. This combination promotes C4 alkylation of the 5-aminoisoxazole.[3]

  • To favor the isoxazolo[5,4-b]pyridine-γ-carboxylate: Use silver acetate (AgOAc) and phosphoric acid (PA) in chloroform. This system favors N-alkylation of the 5-aminoisoxazole.[3]

The divergent pathways are illustrated in the following diagram:

regioisomer_formation start 5-Aminoisoxazole + β,γ-Alkynyl-α-imino ester condition1 AgOTf, PA, Ethyl Acetate start->condition1 condition2 AgOAc, PA, Chloroform start->condition2 intermediate1 C4-Alkylated Intermediate condition1->intermediate1 intermediate2 N-Alkylated Intermediate condition2->intermediate2 product1 Isoxazolo[5,4-b]pyridine-α-carboxylate intermediate1->product1 Ag-mediated cyclization product2 Isoxazolo[5,4-b]pyridine-γ-carboxylate intermediate2->product2 Ag-mediated cyclization

Caption: Control of regioselectivity in isoxazolo[5,4-b]pyridine synthesis.

Issue 3: Potential for Boulton-Katritzky Rearrangement

Question: I am concerned about the possibility of a Boulton-Katritzky rearrangement occurring as a side reaction in my synthesis, especially when using basic conditions. How can I identify and potentially avoid this?

Identification:

  • Mass Spectrometry: The rearranged product will have the same molecular weight as the desired product, so it will appear as an isomer.

  • NMR Spectroscopy: The NMR spectrum of the rearranged product will be significantly different from the expected isoxazolo[5,4-b]pyridine. For example, the formation of a 1,2,3-triazole ring will result in characteristic shifts.

Prevention/Minimization:

  • Reaction Conditions: Avoid prolonged heating and strongly basic conditions if possible. The rearrangement is often promoted by these factors.

  • Protecting Groups: If the rearrangement is initiated by a reactive functional group, consider using a protecting group that can be removed under neutral or acidic conditions.

  • Careful Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to minimize the reaction time and reduce the likelihood of rearrangement.

The general mechanism of the Boulton-Katritzky rearrangement is depicted below:

boulton_katritzky start Substituted Isoxazole Derivative intermediate Open-chain Intermediate start->intermediate Base or Heat product Rearranged Heterocycle (e.g., Triazole) intermediate->product Recyclization

Caption: Generalized Boulton-Katritzky rearrangement pathway.

Quantitative Data Summary

The following table summarizes the yields of isoxazolo[5,4-b]pyridine derivatives obtained through a microwave-assisted three-component synthesis.[1]

1,3-Dicarbonyl CompoundAromatic AldehydeProduct TypeYield (%)
Tetronic acidVariousIsoxazolo[5,4-b]pyridine67-90
Indan-1,3-dioneVariousIsoxazolo[5,4-b]pyridine67-90
DimedoneVarious4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-one36-79

Experimental Protocols

Microwave-Assisted Three-Component Synthesis of Isoxazolo[5,4-b]pyridines [1]

  • Reaction Setup: In a microwave-safe vessel, combine the aromatic aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (e.g., tetronic acid or indan-1,3-dione) (1.0 mmol), and 3-methylisoxazol-5-amine (1.0 mmol).

  • Solvent Addition: Add a 1:1 mixture of ethanoic acid and ethyl acetate as the solvent.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 120°C for 5 minutes.

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by column chromatography on silica gel to obtain the desired isoxazolo[5,4-b]pyridine product.

References

Troubleshooting

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling for Functionalizing Pyridine Rings

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions involving pyridine substrates. T...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions involving pyridine substrates. The unique electronic and coordinating properties of the pyridine ring present distinct challenges, primarily due to the potential for catalyst deactivation by the Lewis basic nitrogen atom.[1] This document offers practical, question-and-answer-based solutions, detailed protocols, and comparative data to facilitate successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are palladium-catalyzed cross-coupling reactions with pyridine substrates often challenging? A1: The primary difficulty stems from the Lewis basic nitrogen atom in the pyridine ring, which can coordinate to the palladium catalyst. This coordination can form stable, inactive complexes that effectively "poison" the catalyst and halt the catalytic cycle.[1] This issue is particularly pronounced with 2-halopyridines, where the nitrogen's proximity to the reaction site enhances its ability to interfere, a phenomenon often called the "2-pyridyl problem".[1] Additionally, substrates like chloropyridines are challenging due to the high strength of the carbon-chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[2]

Q2: How does the position of the halide on the pyridine ring affect reactivity? A2: The position of the leaving group significantly impacts the reaction's success.

  • 2-Halopyridines: These are the most difficult substrates due to the proximate nitrogen atom, which strongly promotes catalyst poisoning.[1]

  • 3- and 4-Halopyridines: These are generally more reactive as the nitrogen atom is further from the reaction center, reducing its inhibitory effect.

  • Halide Reactivity Order: The general reactivity trend for the halide is I > Br > OTf > Cl.[3] Chloropyridines are the least reactive and typically require more active catalyst systems with specialized ligands to facilitate the cleavage of the strong C-Cl bond.[2]

Q3: What are the most critical parameters to screen when optimizing a reaction? A3: The three most critical components to optimize are the ligand, the base, and the solvent system.

  • Ligand: The choice of ligand is paramount. Sterically bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required.[1][2] These ligands promote the formation of the active, monoligated Pd(0) species and sterically shield the metal center from the pyridine nitrogen.[1][2]

  • Base: The base plays a crucial role in the transmetalation step. Strong, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[2]

  • Solvent: The solvent must solubilize the reactants and catalyst while facilitating the reaction. Aprotic solvents like dioxane, toluene, or THF are common, often with the addition of water, which can be beneficial in Suzuki-Miyaura couplings.[2][4]

Q4: What are the most common side reactions to watch for? A4: Several side reactions can reduce the yield of the desired product.

  • Protodeboronation (Suzuki Coupling): The boronic acid reagent reacts with a proton source (often trace water or solvent) and is converted back to an Ar-H bond.[1] Using anhydrous conditions or boronic esters can enhance stability.[2]

  • Homocoupling: The organometallic reagent couples with itself. This is often promoted by the presence of oxygen and can be minimized by thoroughly degassing the reaction mixture.[1][3]

  • Dehalogenation: The halide on the pyridine ring is replaced by a hydrogen atom. This can sometimes be favored at higher temperatures or with certain ligand/base combinations.[1][3]

Troubleshooting Guide

Problem: Low to No Product Yield

This is the most common issue, often stemming from catalyst inactivity or inefficient reaction steps. A logical, step-by-step approach is the best way to diagnose the problem.

G start_node Low / No Yield decision_node1 Is the Catalyst System Active Enough? (Catalyst Poisoning / Poor Oxidative Addition) start_node->decision_node1 Primary Check decision_node2 Is the Base / Transmetalation Step Efficient? start_node->decision_node2 Secondary Check decision_node3 Are Reaction Conditions Optimal? start_node->decision_node3 Tertiary Check decision_node decision_node action_node action_node outcome_node Re-run and Analyze action_node1 1. Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos, P(tBu)3). 2. Use a pre-catalyst (e.g., G3-XPhos). 3. Increase catalyst loading (e.g., 2 mol% -> 5 mol%). 4. For C-Cl bonds, ensure ligand is suitable for activation. decision_node1->action_node1 Solution action_node1->outcome_node action_node2 1. Screen stronger, non-nucleophilic bases (e.g., K2CO3 -> K3PO4 or Cs2CO3). 2. Ensure base is finely ground and dry. 3. For Suzuki, consider adding water (e.g., dioxane/H2O 4:1). decision_node2->action_node2 Solution action_node2->outcome_node action_node3 1. Ensure rigorous degassing of solvents and inert atmosphere (Ar/N2). 2. Carefully increase temperature in 10-20°C increments. 3. Verify reagent purity and dryness. decision_node3->action_node3 Solution action_node3->outcome_node

Caption: Troubleshooting workflow for low conversion in pyridine cross-coupling.

Problem: Palladium Black Formation

Q: My reaction mixture turns black and stalls. What is happening? A: The formation of palladium black indicates that the active Pd(0) catalyst is agglomerating and precipitating from the solution, rendering it inactive.[1] This often happens when the catalytic cycle is slow (e.g., due to inhibition by the pyridine substrate), giving the Pd(0) species time to decompose.

  • Solution 1: Improve Ligand Efficacy: Switch to a ligand that provides greater stability to the Pd(0) center. Bulky, electron-rich phosphines are excellent for this.

  • Solution 2: Accelerate the Catalytic Cycle: By optimizing other parameters (base, temperature, concentration), you can speed up the overall cycle, reducing the lifetime of vulnerable Pd(0) intermediates.

G cluster_0 Catalyst Poisoning Pathway cluster_1 Steric Protection Solution Pd_active Active L-Pd(0) Catalyst Inactive_Complex Inactive Pyridine-Pd(0) Complex Pd_active->Inactive_Complex Pyridine Pyridine Substrate Pyridine->Inactive_Complex Coordination (Inhibition) Pd_active_prot Active L-Pd(0) Catalyst Bulky_Ligand Bulky Ligand (e.g., XPhos) Pyridine_blocked Pyridine Substrate Bulky_Ligand->Pyridine_blocked Steric Shielding (Blocks Coordination)

Caption: Mechanism of catalyst deactivation and mitigation by bulky ligands.

Key Reaction Data

Quantitative data is essential for selecting a starting point for optimization. The following tables summarize conditions for common cross-coupling reactions on pyridine rings.

Table 1: Ligand and Base Screening for Suzuki Coupling of Chloropyridines

Entry Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Yield (%) Notes
1 Pd₂(dba)₃ (2) SPhos (4) K₃PO₄ (2) Toluene/H₂O >95 Highly effective system for challenging chlorides.[2]
2 Pd(OAc)₂ (2) XPhos (4) K₃PO₄ (2) Dioxane/H₂O >95 Another robust Buchwald ligand system.[2]
3 Pd(PPh₃)₄ (5) - Na₂CO₃ (2) Dioxane/H₂O ~70 "Classical" conditions, may be less effective for deactivated substrates.[5][6]

| 4 | Pd₂(dba)₃ (2) | - | K₂CO₃ (2) | Dioxane | <5 | Demonstrates the critical need for a suitable ligand with chloropyridines.[6] |

Table 2: Representative Conditions for Buchwald-Hartwig and Sonogashira Couplings

Reaction Type Pyridine Substrate Coupling Partner Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
Buchwald-Hartwig 2-Bromopyridine Morpholine Pd₂(dba)₃ (2) BINAP (3) NaOt-Bu (1.4) Toluene 80 99
Buchwald-Hartwig 3-Aminopyridine 4-Bromo-toluene Pd(OAc)₂ (1) XPhos (2) Cs₂CO₃ (1.5) t-BuOH 100 92
Sonogashira 2-Amino-3-bromopyridine Phenylacetylene Pd(CF₃COO)₂ (2.5) PPh₃ (5) Et₃N (solvent) DMF 100 96[7]

| Sonogashira | 3-Bromopyridine | Trimethylsilyl-acetylene | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N (solvent) | Toluene | 70 | 95 |

General Experimental Protocols

The following are generalized starting protocols. Researchers should optimize conditions for their specific substrates.

G cluster_workflow General Experimental Workflow node1 1. Assemble Glassware (Flame-dry under vacuum) node2 2. Add Solids (Pyridine-Halide, Coupling Partner, Base) node1->node2 node3 3. Add Catalyst & Ligand (Under positive inert gas pressure) node2->node3 node4 4. Evacuate & Backfill (Cycle with Ar or N₂ 3x) node3->node4 node5 5. Add Degassed Solvent (Via syringe) node4->node5 node6 6. Heat & Stir (To desired temperature) node5->node6 node7 7. Monitor Reaction (TLC, GC-MS, or LC-MS) node6->node7 node8 8. Aqueous Workup & Extraction node7->node8 node9 9. Purification (Column Chromatography) node8->node9

Caption: A typical workflow for setting up a cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Inert Atmosphere Setup: To a flame-dried reaction vessel (e.g., a Schlenk flask or sealed tube), add the pyridine halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).[8]

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) or the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).[8]

  • Evacuation and Backfilling: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[8][9]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[9][10]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction's progress by TLC or LC-MS.[8]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Inert Atmosphere Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (1-2 mol%), ligand (if not using a pre-catalyst), and base (e.g., NaOt-Bu, 1.4 equiv.) to a dry reaction vessel.[9]

  • Reagent Addition: Add the pyridine halide (1.0 equiv.) and the amine coupling partner (1.2 equiv.).[9]

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.[9]

  • Reaction: Seal the vessel and place it in a preheated oil bath (typically 90-110 °C). Stir vigorously for the specified time, monitoring by TLC or LC-MS.[9]

  • Work-up: Cool the reaction mixture, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • Inert Atmosphere Setup: To a dry Schlenk flask under an inert atmosphere, add the pyridine halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).[7]

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF or THF) followed by an amine base (e.g., Et₃N or DIPA, which can often serve as the solvent).[7] Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or heat as required (up to 100 °C for less reactive halides).[7] Monitor for completion by TLC or GC-MS.

  • Work-up: Once complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

References

Optimization

Technical Support Center: Crystallization of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Disclaimer: The following troubleshooting guide is a generalized resource based on established principles of small molecule crystallization. Due to the specific nature of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide is a generalized resource based on established principles of small molecule crystallization. Due to the specific nature of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid, these recommendations should be considered a starting point for experimental design.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.

Q1: My compound is not crystallizing at all. What should I do?

If no crystals form, your solution may not be sufficiently supersaturated.[1] Here are a few steps to induce crystallization:

  • Scratching: Scratch the inner surface of the flask with a glass rod to create nucleation sites.[1][2]

  • Seeding: Add a seed crystal of your compound to the solution to act as a template for crystal growth.[1] If you don't have a seed crystal, try to obtain one by rapidly cooling a very small, concentrated sample.

  • Concentration: Reduce the solvent volume by slow evaporation or by carefully heating to increase the concentration.[1]

  • Cooling: Cool the solution to a lower temperature, such as in an ice bath, to further decrease solubility.[1]

Q2: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[1][3] This typically happens when the melting point of the compound is lower than the solution's temperature or when there's a high concentration of impurities.[1][3] To resolve this:

  • Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool it more slowly.[1][3]

  • Try a solvent with a lower boiling point.[1][4]

  • Further purify the compound before attempting crystallization.[1]

Q3: The crystals I obtained are very small, needle-like, or aggregated. How can I improve the crystal quality?

Poor crystal quality can result from a high nucleation rate, the presence of impurities, or rapid cooling/evaporation.[1] To obtain larger, more well-defined crystals:

  • Decrease the level of supersaturation by using more solvent or cooling more slowly.[1]

  • Ensure the starting material has high purity (at least 90%).[1]

  • Experiment with a different solvent or a solvent mixture.[1]

Q4: My crystallization yield is very low. How can I improve it?

A low yield can be due to using too much solvent or filtering the crystals before crystallization is complete.[3]

  • If the mother liquor is still available, you can try to concentrate it to recover more of the compound.[3]

  • Ensure the solution is cooled sufficiently and for an adequate amount of time to maximize crystal formation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful crystallization?

The choice of solvent is arguably the most critical factor.[1] An ideal solvent should dissolve the compound when hot but have low solubility for it when cold.[5] The solvent should also be unreactive with the compound, have a relatively low boiling point for easy removal, and be non-toxic and inexpensive.[4]

Q2: How do I choose a suitable solvent for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid?

Given the compound's structure (containing a carboxylic acid, a pyridine ring, and an isoxazole ring), a range of solvents with varying polarities should be screened. Pyridine itself is soluble in both polar and non-polar solvents.[6] Carboxylic acids can sometimes be crystallized from water if they can hydrogen bond.[4] For heterocyclic compounds, common solvents for crystallization include ethyl acetate, acetonitrile, and DMF.[7] A systematic approach is to test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.

Q3: What is a mixed solvent system and when should I use it?

A mixed solvent system uses two miscible solvents with different polarities. One solvent should readily dissolve your compound (the "good" solvent), while the other should not (the "poor" or "anti-solvent"). This technique is useful when no single solvent provides the desired solubility characteristics. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly.

Data Presentation

Table 1: Solubility of Structurally Similar Compounds in Various Solvents at ~293 K

CompoundSolventSolubility (g/kg of solvent)
Picolinic AcidWater~862.5[8][9]
Picolinic AcidEthanol~57.1[8][9]
Picolinic AcidAcetonitrile~17.0[8][9]

Note: This data is for picolinic acid (2-pyridinecarboxylic acid), a structurally related compound, and should be used as a general guide for solvent selection.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

  • Solvent Selection: Based on preliminary solubility tests, choose a solvent that dissolves 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude compound and a small amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Crystal Collection: Once crystallization appears complete, further cool the flask in an ice bath for about 30 minutes. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature.

Mandatory Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 start Crystallization Attempt no_crystals No Crystals Formed start->no_crystals Outcome? oiling_out Compound Oils Out start->oiling_out Outcome? poor_quality Poor Crystal Quality start->poor_quality Outcome? success High-Quality Crystals start->success Outcome? induce_nucleation Induce Nucleation: - Scratching - Seeding no_crystals->induce_nucleation increase_super Increase Supersaturation: - Evaporate Solvent - Cool Further no_crystals->increase_super adjust_solvent Adjust Solvent System: - Add More Solvent - Use Lower Boiling Point Solvent oiling_out->adjust_solvent purify_further Purify Starting Material oiling_out->purify_further slow_growth Slow Down Crystal Growth: - Decrease Supersaturation - Slower Cooling poor_quality->slow_growth change_solvent Change Solvent/Mixture poor_quality->change_solvent induce_nucleation->start Retry increase_super->start Retry adjust_solvent->start Retry purify_further->start Retry slow_growth->start Retry change_solvent->start Retry

Caption: Troubleshooting workflow for crystallization.

G cluster_factors Key Factors cluster_solvent_details Solvent Properties cluster_temp_details Temperature Control cluster_purity_details Impurity Effects cluster_conc_details Concentration Effects center_node Crystallization Success solvent Solvent Choice solvent->center_node polarity Polarity solvent->polarity boiling_point Boiling Point solvent->boiling_point solubility_curve Solubility Curve solvent->solubility_curve temperature Temperature Profile temperature->center_node cooling_rate Cooling Rate temperature->cooling_rate final_temp Final Temperature temperature->final_temp purity Compound Purity purity->center_node nucleation_inhibition Inhibits Nucleation purity->nucleation_inhibition oiling_out_risk Increases 'Oiling Out' Risk purity->oiling_out_risk concentration Concentration concentration->center_node supersaturation Degree of Supersaturation concentration->supersaturation nucleation_rate Nucleation Rate concentration->nucleation_rate

Caption: Key factors influencing crystallization success.

References

Troubleshooting

How to increase the solubility of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid for biological assays

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists encountering solubility challenges with 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid in biological...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists encountering solubility challenges with 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the aqueous solubility of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid?

A1: The solubility of this compound is primarily limited by its molecular structure, which includes a planar, relatively rigid fused ring system and a carboxylic acid group. As a weak acid, its solubility is highly dependent on the pH of the aqueous medium. In acidic to neutral pH, the carboxylic acid group remains largely protonated (uncharged), making the molecule less soluble in water.[1][2]

Q2: I need to prepare a high-concentration stock solution for my experiments. What is the recommended solvent?

A2: For preparing high-concentration stock solutions (e.g., 10-50 mM), it is recommended to use a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice.[][4] Other options include ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[][4] These stock solutions can then be diluted into your aqueous assay buffer, ensuring the final concentration of the organic solvent is low enough to not affect the biological system (typically <0.5%).

Q3: How does pH adjustment enhance the solubility of this compound?

A3: Increasing the pH of the solution above the compound's pKa (acid dissociation constant) will cause the carboxylic acid group to deprotonate, forming a negatively charged carboxylate ion. This ionization significantly increases the molecule's polarity and its interaction with water, thereby increasing its aqueous solubility.[1][5][6] For most carboxylic acids, adjusting the pH to 7.4 or higher is effective.

Q4: Can I form a salt of the compound to improve its handling and solubility?

A4: Yes, salt formation is a highly effective and common strategy to increase the solubility and dissolution rate of acidic compounds.[7][8][9] By reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine like tromethamine), you can form a more stable and soluble salt. This can be particularly useful for preparing solid forms of the compound that readily dissolve in aqueous media.[10]

Troubleshooting Guide

Issue: The compound precipitates out of my aqueous assay buffer upon dilution from a DMSO stock.

This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit under those specific pH and temperature conditions.

Solutions:

  • Increase the pH of the Buffer: The most effective first step is to increase the pH of your final assay buffer. Since the compound is acidic, raising the pH will ionize it and increase its solubility.[2][] Try preparing your buffer at pH 7.5, 8.0, or even higher to see if precipitation is prevented.

  • Lower the Final Concentration: If possible for your assay, reduce the final working concentration of the compound.

  • Incorporate a Co-solvent or Surfactant: If the assay can tolerate it, including a small percentage of a solubilizing agent like PEG 400 or a non-ionic surfactant (e.g., Tween® 80) in the final assay buffer can help maintain solubility.

  • Prepare an Alkaline Stock Solution: Instead of DMSO, try preparing a 10 mM stock solution in a basic aqueous solution, such as 10-50 mM NaOH. Neutralize this stock to the desired final pH just before use or dilute it into a strongly buffered solution.

Data Summary: Solubility Enhancement Strategies

The following table summarizes the common strategies for increasing the solubility of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.

StrategyPrinciple of ActionCommon Reagents/SolventsTypical Use CaseKey Considerations
pH Adjustment Increases ionization of the carboxylic acid group to the more soluble carboxylate form.[1][5]NaOH, KOH, Phosphate Buffers, HEPES, TrisPreparing working solutions in aqueous buffers for biological assays.The final pH must be compatible with the biological assay and maintain compound stability.
Co-solvents The organic solvent reduces the polarity of the aqueous medium, allowing for better solvation of the compound.[][4]DMSO, Ethanol, PEG 400, Propylene GlycolPreparing high-concentration stock solutions for serial dilution.The final concentration of the co-solvent in the assay should be low (e.g., <0.5%) to avoid artifacts.
Salt Formation Creates a stable, solid salt form of the compound that has a higher intrinsic solubility and dissolution rate.[7][8][10]NaOH, KOH, Tromethamine, MeglumineLong-term storage; formulations where a readily soluble solid is needed.Requires chemical reaction and purification; the choice of counter-ion can impact properties.[9]
Excipients Cyclodextrins encapsulate the molecule, while surfactants form micelles to increase apparent solubility.[4][11]β-cyclodextrins, HP-β-CD, Tween® 80, PluronicsAdvanced formulations for in vivo studies or specific cell-based assays.Can interfere with some biological assays; requires careful validation.

Experimental Protocols

Protocol 1: Method for pH-Dependent Solubility Assessment

  • Prepare a series of buffers (e.g., citrate, phosphate, borate) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add an excess amount of solid 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid to a vial containing a known volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the excess, undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., mobile phase for HPLC).

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Plot the measured solubility against the buffer pH to determine the pH-solubility profile.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out the required amount of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid. (For 1 mL of a 10 mM solution, you will need approximately 2.04 mg, assuming a molecular weight of 204.18 g/mol ).

  • Add the solid compound to a sterile microcentrifuge tube or glass vial.

  • Add the calculated volume of high-purity DMSO (e.g., 1 mL).

  • Vortex or sonicate the mixture gently until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visual Guides

experimental_workflow cluster_ph cluster_dmso start Start: Dissolve Compound in Aqueous Assay Buffer check1 Is the compound fully dissolved? start->check1 success Success: Proceed with Assay check1->success Yes fail1 No step2 Increase Buffer pH (e.g., to 7.5 or 8.0) fail1->step2 check2 Is it dissolved now? step2->check2 check2->success Yes fail2 No step3 Prepare High-Concentration Stock in DMSO fail2->step3 step4 Dilute Stock into Aqueous Buffer step3->step4 check3 Does it precipitate? step4->check3 check3->success No final_fail Failure: Consider Formulation with Excipients (e.g., Cyclodextrin) check3->final_fail Yes

Caption: Troubleshooting workflow for dissolving the target compound.

signaling_pathway cluster_0 Scenario A: Poor Solubility cluster_1 Scenario B: Good Solubility Receptor_A Cell Receptor Kinase_A Target Kinase Receptor_A->Kinase_A Substrate_A Substrate Kinase_A->Substrate_A Response_A Cellular Response Substrate_A->Response_A Inhibitor_A Inhibitor (Precipitated) Inhibitor_A->Kinase_A Fails to Engage Target Receptor_B Cell Receptor Kinase_B Target Kinase Receptor_B->Kinase_B Substrate_B Substrate Kinase_B->Substrate_B Response_B No Cellular Response Substrate_B->Response_B Inhibitor_B Inhibitor (Solubilized) Inhibitor_B->Kinase_B Inhibition

Caption: Impact of solubility on target engagement in a cell.

References

Optimization

Preventing the degradation of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid during storage

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid to prevent its...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid during storage?

A1: The main factors contributing to the degradation of this compound are exposure to moisture (hydrolysis), light (photodegradation), and elevated temperatures (thermal degradation). The isoxazole ring is susceptible to cleavage under hydrolytic conditions, particularly in basic environments. The entire molecule can be sensitive to UV light, leading to ring opening and rearrangement. High temperatures can accelerate these degradation processes and may also cause decarboxylation of the carboxylic acid group.

Q2: What are the visual or physical signs of degradation?

A2: Degradation may manifest as a change in the physical appearance of the compound, such as a change in color (e.g., from white or off-white to yellow or brown), clumping of the powder due to moisture absorption, or a change in its solubility profile. However, significant degradation can occur without any obvious visual changes. Therefore, analytical testing is crucial to confirm the stability of the compound.

Q3: How should I properly store 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid to ensure its stability?

A3: To ensure maximum stability, the compound should be stored in a tightly sealed, opaque container to protect it from moisture and light. It is recommended to store it in a cool, dry place, preferably in a desiccator at controlled room temperature or under refrigeration (2-8 °C). For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Q4: Is this compound hygroscopic?

Q5: What analytical methods can be used to assess the stability of my sample?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to assess the purity and detect degradation products. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy can help in elucidating their structures.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color of the compound (e.g., yellowing) Photodegradation or thermal degradation.Store the compound in an amber or opaque vial to protect it from light. Ensure storage is at the recommended cool temperature.
Clumping or caking of the powder Moisture absorption (hygroscopicity).Store the compound in a desiccator with a suitable desiccant. Handle the compound in a glove box or a dry environment.
Inconsistent experimental results Degradation of the stock solution or solid compound.Prepare fresh stock solutions for each experiment. Re-evaluate the purity of the solid compound using a validated analytical method like HPLC.
Appearance of new peaks in the chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and optimize storage and handling conditions.
Reduced potency or activity in biological assays Degradation of the active pharmaceutical ingredient (API).Confirm the purity of the compound before use. Store aliquots of the solid compound to minimize freeze-thaw cycles and exposure of the bulk material.

Experimental Protocols

Protocol: Forced Degradation Study of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

This protocol outlines a forced degradation study to identify the potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the solvent to the stock solution concentration for analysis.

  • Photodegradation:

    • Expose the solid compound spread as a thin layer in a petri dish to a UV lamp (254 nm) for 24 hours.

    • Dissolve the stressed solid in the solvent to the stock solution concentration for analysis.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

  • Example HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., determined by UV scan of the compound).

    • Injection Volume: 10 µL.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage degradation of the parent compound.

  • Identify and quantify any degradation products.

  • If necessary, use LC-MS to determine the mass of the degradation products for structural elucidation.

Data Presentation

Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h5.2%13.5 min
0.1 M NaOH, RT, 4h25.8%22.8 min, 4.1 min
3% H₂O₂, RT, 24h8.1%15.2 min
Solid, 80°C, 48h12.5%23.8 min, 6.1 min
Solid, UV light, 24h18.9%32.5 min, 4.5 min, 5.8 min

Visualizations

G cluster_storage Recommended Storage Conditions cluster_degradation Potential Degradation Pathways Tightly Sealed Container Tightly Sealed Container Hydrolysis Hydrolysis Opaque Vial Opaque Vial Photodegradation Photodegradation Cool & Dry Place Cool & Dry Place Thermal Degradation Thermal Degradation Desiccator Desiccator Inert Atmosphere Inert Atmosphere Oxidation Oxidation 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid->Hydrolysis Moisture 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid->Photodegradation Light 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid->Thermal Degradation Heat 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid->Oxidation Air

Caption: Logical relationship between storage conditions and degradation pathways.

G Start Start Prepare Stock Solution (1 mg/mL) Prepare Stock Solution (1 mg/mL) Start->Prepare Stock Solution (1 mg/mL) Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution (1 mg/mL)->Apply Stress Conditions Acid Hydrolysis Acid Hydrolysis Apply Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Apply Stress Conditions->Base Hydrolysis Oxidation (H2O2) Oxidation (H2O2) Apply Stress Conditions->Oxidation (H2O2) Thermal Stress Thermal Stress Apply Stress Conditions->Thermal Stress Photolytic Stress Photolytic Stress Apply Stress Conditions->Photolytic Stress Analyze by HPLC Analyze by HPLC Acid Hydrolysis->Analyze by HPLC Base Hydrolysis->Analyze by HPLC Oxidation (H2O2)->Analyze by HPLC Thermal Stress->Analyze by HPLC Photolytic Stress->Analyze by HPLC Compare with Control Compare with Control Analyze by HPLC->Compare with Control Identify Degradants (LC-MS) Identify Degradants (LC-MS) Compare with Control->Identify Degradants (LC-MS) End End Identify Degradants (LC-MS)->End

Caption: Experimental workflow for the forced degradation study.

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Welcome to the technical support center for the scale-up synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to a...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to larger-scale production of this compound.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your scale-up experiments.

Question 1: We are observing a significant decrease in yield upon scaling up the synthesis from a 10g to a 1kg scale. What are the potential causes and how can we troubleshoot this?

Answer:

A decrease in yield during scale-up is a common challenge that can be attributed to several factors related to reaction kinetics, heat transfer, and mass transport.

Potential Causes and Troubleshooting Steps:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized concentration gradients and "hot spots," promoting side reactions.

    • Troubleshooting:

      • Optimize the stirrer speed and design (e.g., impeller type) for the larger vessel.

      • Consider the use of baffles to improve mixing efficiency.

      • For critical reactions, a continuous flow reactor might offer better control over mixing and temperature.

  • Poor Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, making efficient heat removal or addition challenging. Exothermic or endothermic steps can deviate from the optimal temperature profile.

    • Troubleshooting:

      • Employ a more robust temperature control system, such as a reactor jacket with a high-performance thermofluid.

      • For highly exothermic reactions, consider slower reagent addition or the use of an internal cooling coil.

  • Changes in Reagent Addition Rate: The rate of reagent addition that was optimal at a small scale may be too fast or slow at a larger scale, leading to impurity formation or incomplete conversion.

    • Troubleshooting:

      • Conduct a study to optimize the reagent addition rate for the scaled-up process.

      • Utilize a calibrated pump for precise and controlled addition of critical reagents.

Question 2: During the final crystallization step, we are struggling with product purity and obtaining a consistent crystal form. What strategies can we employ to improve this?

Answer:

Crystallization is a critical step for purification and isolation. Scale-up can significantly impact crystal growth and morphology.

Strategies for Improving Crystallization:

  • Solvent System Re-evaluation: A solvent system that works well for small-scale precipitation may not be optimal for larger volumes.

    • Troubleshooting:

      • Screen different solvent and anti-solvent combinations and ratios.

      • Consider the use of a co-solvent to improve solubility and control supersaturation.

  • Controlled Cooling Profile: The rate of cooling has a direct impact on crystal size and purity. Rapid cooling can lead to the trapping of impurities.

    • Troubleshooting:

      • Implement a programmed, gradual cooling profile.

      • Introduce seeding with a small amount of pure product at the appropriate temperature to promote controlled crystal growth.

  • Stirring Rate: The agitation rate during crystallization influences crystal size distribution and can prevent the settling of solids.

    • Troubleshooting:

      • Optimize the stirring speed to maintain a uniform slurry without causing excessive crystal breakage (which can lead to filtration issues).

Question 3: We have identified an increase in a specific impurity after scaling up the reaction. How can we identify and control this impurity?

Answer:

Impurity formation is often exacerbated at a larger scale due to the factors mentioned previously. A systematic approach is needed for identification and control.

Impurity Identification and Control:

  • Characterization: Isolate the impurity using techniques like preparative HPLC or column chromatography. Characterize its structure using spectroscopic methods (NMR, MS, IR).

  • Root Cause Analysis: Once the structure is known, deduce its likely formation pathway. Common sources of impurities include:

    • Side reactions from starting materials or intermediates.

    • Degradation of the product under the reaction or work-up conditions.

    • Contaminants in starting materials or solvents.

  • Process Optimization:

    • If the impurity arises from a side reaction, adjust reaction parameters (temperature, concentration, stoichiometry) to disfavor its formation.

    • If it is a degradation product, consider milder reaction conditions or a more rapid work-up.

    • Ensure the quality of all raw materials and solvents.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for the scale-up of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid?

A1: A common and effective strategy involves a multi-step synthesis that builds the pyridine ring onto a pre-formed isoxazole core. This approach generally offers good control over the regiochemistry. A plausible synthetic pathway is outlined in the diagram below.

Synthesis_Pathway A 5-Amino-3-methylisoxazole C Intermediate Cyclization Precursor A->C Condensation B Diethyl 2-acetyl-3-methylsuccinate B->C D Ethyl 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylate C->D Cyclization (e.g., Dowtherm A, high temp) E 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid D->E Saponification (e.g., NaOH, H2O/EtOH)

Caption: Proposed synthetic pathway for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.

Q2: What are the critical process parameters to monitor during scale-up?

A2: Careful monitoring and control of critical process parameters are essential for a successful and reproducible scale-up. The following diagram illustrates the key parameters and their relationships.

Process_Parameters cluster_input Input Parameters cluster_output Process Outcomes Temp Temperature Yield Yield Temp->Yield Purity Purity Temp->Purity Safety Safety Temp->Safety Pressure Pressure Pressure->Safety AdditionRate Reagent Addition Rate AdditionRate->Yield AdditionRate->Purity AdditionRate->Safety Stirring Stirring Speed Stirring->Yield Stirring->Purity Concentration Concentration Concentration->Yield CycleTime Cycle Time Concentration->CycleTime

Caption: Interrelationship of critical process parameters in scale-up synthesis.

Q3: Can you provide a general troubleshooting workflow for unexpected results during scale-up?

A3: A logical and systematic workflow is crucial for efficiently diagnosing and resolving issues.

Troubleshooting_Workflow Start Unexpected Result (e.g., low yield, impurity) CheckParams Verify Process Parameters (Temp, Pressure, Addition Rate) Start->CheckParams AnalyzeMaterials Analyze Raw Materials (Purity, Water Content) CheckParams->AnalyzeMaterials Parameters OK IdentifyRootCause Identify Root Cause CheckParams->IdentifyRootCause Deviation Found ReviewProcedure Review SOP and Batch Records AnalyzeMaterials->ReviewProcedure Materials OK AnalyzeMaterials->IdentifyRootCause Issue Found ReviewProcedure->IdentifyRootCause Deviation Found ReviewProcedure->IdentifyRootCause Procedure OK ImplementCAPA Implement Corrective and Preventive Action (CAPA) IdentifyRootCause->ImplementCAPA End Problem Resolved ImplementCAPA->End

Caption: A systematic workflow for troubleshooting unexpected results in scale-up.

Data Presentation

The following tables provide an example of how to structure quantitative data for comparison during scale-up studies.

Table 1: Comparison of Reaction Parameters and Yields at Different Scales

ParameterLab Scale (10g)Pilot Scale (1kg)Production Scale (10kg)
Starting Material A (moles) 0.055.050.0
Starting Material B (moles) 0.0555.555.0
Solvent Volume (L) 0.220200
Reaction Temperature (°C) 180180 ± 2180 ± 2
Reaction Time (hours) 6810
Yield (%) 857572
Purity (HPLC, %) 99.598.097.5

Table 2: Impurity Profile at Different Scales

ImpurityRetention Time (min)Lab Scale (%)Pilot Scale (%)Production Scale (%)
Impurity 1 5.80.10.50.8
Impurity 2 7.2< 0.050.20.4
Starting Material A 9.10.20.81.1

Experimental Protocols

The following are illustrative experimental protocols. Disclaimer: These are generalized procedures and must be optimized for your specific equipment and scale.

Protocol 1: Cyclization to form Ethyl 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylate (Pilot Scale)

  • Reactor Setup: Ensure a clean and dry 50L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is ready.

  • Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes.

  • Charge Reagents: Charge the intermediate cyclization precursor (5.0 kg, 1 equiv.) and Dowtherm A (25 L) to the reactor.

  • Heating: Begin stirring and slowly heat the reaction mixture to 250 °C over 2 hours.

  • Reaction Monitoring: Hold the temperature at 250 °C and monitor the reaction progress by taking samples every hour for HPLC analysis.

  • Cooling: Once the reaction is complete (typically after 4-6 hours), cool the mixture to 80 °C.

  • Work-up: Quench the reaction by slowly adding the mixture to a separate vessel containing cold water (50 L).

  • Extraction: Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate, 3 x 20 L).

  • Solvent Removal: Combine the organic layers and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Saponification and Isolation of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid (Pilot Scale)

  • Reactor Setup: Use a 100L reactor equipped with a stirrer, thermocouple, and addition funnel.

  • Dissolution: Dissolve the crude ethyl ester from the previous step in a mixture of ethanol (30 L) and water (15 L).

  • Hydrolysis: Prepare a solution of sodium hydroxide (2.0 kg, 3 equiv.) in water (10 L) and add it slowly to the reactor, maintaining the temperature below 30 °C.

  • Reaction: Heat the mixture to 60 °C and stir for 2-4 hours, monitoring by HPLC until the ester is consumed.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. If any solids are present, filter them off.

  • Acidification: Cool the filtrate to 10-15 °C and slowly add concentrated hydrochloric acid to adjust the pH to 3-4.

  • Crystallization: Stir the resulting slurry at 10-15 °C for 1-2 hours to allow for complete precipitation.

  • Isolation: Filter the solid product and wash the cake with cold water (2 x 10 L).

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Optimization

Resolving and characterizing impurities from 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals involved in the synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals involved in the synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid. The information is designed to help resolve and characterize impurities that may arise during the synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield of the Desired Product in the Cyclocondensation Step

  • Question: We are experiencing a low yield of ethyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate during the cyclocondensation of 5-amino-3-methylisoxazole and ethyl acetoacetate. What are the potential causes and solutions?

  • Answer: Low yields in this step can often be attributed to several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

    • Side Reactions: The starting materials can undergo side reactions. For instance, ethyl acetoacetate can undergo self-condensation. To minimize this, try adding the ethyl acetoacetate slowly to the reaction mixture containing 5-amino-3-methylisoxazole.

    • Suboptimal Reaction Conditions: The choice of solvent and catalyst is critical. Acetic acid is often used as a solvent and catalyst in similar condensations.[1] Experiment with different acid catalysts (e.g., p-toluenesulfonic acid) or consider a solvent screen to find the optimal conditions.

    • Product Degradation: The product might be sensitive to the reaction conditions. If the reaction is run at a high temperature for an extended period, degradation could occur.

Issue 2: Presence of an Unexpected Impurity with a Higher Molecular Weight

  • Question: Our LC-MS analysis of the crude product after cyclocondensation shows a significant peak with a molecular weight corresponding to a dimer of the starting materials. What is this impurity and how can we avoid it?

  • Answer: This impurity is likely a by-product from the reaction of one molecule of 5-amino-3-methylisoxazole with two molecules of ethyl acetoacetate, or vice-versa. To minimize the formation of such by-products, controlling the stoichiometry of the reactants is essential. A slight excess of the 5-amino-3-methylisoxazole may help to ensure that the ethyl acetoacetate is fully consumed in the desired reaction.

Issue 3: Incomplete Hydrolysis of the Ethyl Ester

  • Question: We are having trouble achieving complete hydrolysis of ethyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate to the carboxylic acid. Our NMR and HPLC still show the presence of the starting ester. What can we do?

  • Answer: Incomplete hydrolysis is a common issue. Here are some troubleshooting steps:

    • Increase Reaction Time and/or Temperature: Saponification can be slow. Ensure the reaction is heated for a sufficient amount of time. You can monitor the disappearance of the starting material by TLC or HPLC.

    • Increase the Amount of Base: Ensure that a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the reaction to completion. A 2-3 fold excess is a good starting point.

    • Choice of Solvent: The reaction is typically carried out in a mixture of an alcohol (like ethanol or methanol) and water to ensure solubility of both the ester and the inorganic base. If solubility is an issue, consider using a co-solvent like tetrahydrofuran (THF).

    • Work-up Procedure: Ensure that the acidification step after the hydrolysis is complete to precipitate the carboxylic acid. The pH should be carefully adjusted to the isoelectric point of the product to maximize precipitation and minimize its solubility in the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities expected in the synthesis of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid?

A1: Based on a likely synthetic route involving cyclocondensation followed by hydrolysis, the common impurities can be categorized as follows:

  • Organic Impurities:

    • Starting Materials: Unreacted 5-amino-3-methylisoxazole and ethyl acetoacetate.[2][3]

    • Intermediates: The ethyl ester intermediate (ethyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate) if the hydrolysis is incomplete.[2][3]

    • By-products: Products from side reactions, such as self-condensation of ethyl acetoacetate or reactions involving incorrect stoichiometry.[2]

    • Degradation Products: Products formed by the decomposition of the starting materials, intermediates, or the final product under the reaction conditions.[2][3]

  • Inorganic Impurities: Salts formed during the reaction and work-up (e.g., sodium acetate if acetic acid and NaOH are used).[2]

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethanol, acetic acid, ethyl acetate).[2]

Q2: What analytical techniques are recommended for identifying and quantifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:[3]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from its impurities and for quantification. A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with an acid modifier like formic acid or trifluoroacetic acid) is a common starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the separated peaks from HPLC, which is crucial for the initial identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of the final product and any isolated impurities.

  • Infrared (IR) Spectroscopy: Can be used to identify functional groups present in the molecule and can be a good tool for confirming the conversion of the ester to the carboxylic acid.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. The reactions should be carried out in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all chemicals used should be reviewed before starting any experimental work.

Data Presentation

Table 1: HPLC Method Parameters for Impurity Profiling

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Table 2: Characterization Data for Potential Impurities

Impurity NamePlausible StructureExpected M+H+Key 1H NMR Signals (δ, ppm)
5-amino-3-methylisoxazole99.06Amine protons, methyl singlet
Ethyl acetoacetate131.07Ethyl ester signals (triplet, quartet), methyl singlet, methylene singlet
Ethyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate221.09Ethyl ester signals, two methyl singlets, aromatic proton
Self-condensation product of ethyl acetoacetateVariesVariesComplex aliphatic and ester signals

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for In-Process Control

  • Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Dilute it with a 1:1 mixture of water and acetonitrile to a final concentration of approximately 0.1 mg/mL.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Method: Employ the parameters outlined in Table 1.

  • Analysis: Monitor the disappearance of the starting material peaks and the appearance of the product peak over time.

Protocol 2: Isolation of an Unknown Impurity by Preparative HPLC

  • Initial Analysis: Analyze the crude product by analytical HPLC to determine the retention time of the impurity of interest.

  • Method Development: Optimize the mobile phase composition to achieve good separation between the product and the impurity. An isocratic method may be preferable for preparative scale.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or the mobile phase) and inject it onto a preparative HPLC column.

  • Fraction Collection: Collect the fraction corresponding to the impurity peak as it elutes from the column.

  • Solvent Evaporation: Remove the solvent from the collected fraction under reduced pressure to obtain the isolated impurity.

  • Characterization: Characterize the isolated impurity using LC-MS, NMR, and IR spectroscopy.

Visualizations

Synthesis_Pathway A 5-amino-3-methylisoxazole C Cyclocondensation A->C B Ethyl Acetoacetate B->C D Ethyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate C->D E Hydrolysis D->E F 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic Acid E->F

Caption: Synthetic pathway for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.

Impurity_Troubleshooting Start Impurity Detected by HPLC/LC-MS CheckMW Check Molecular Weight Start->CheckMW KnownImpurity Known Impurity? CheckMW->KnownImpurity Isolate Isolate Impurity (Prep HPLC) KnownImpurity->Isolate No Modify Modify Reaction Conditions KnownImpurity->Modify Yes Characterize Structural Characterization (NMR, MS) Isolate->Characterize Characterize->Modify Optimize Optimize Purification Modify->Optimize End Impurity Resolved Optimize->End

Caption: Logical workflow for impurity identification and resolution.

Experimental_Workflow Crude Crude Product HPLC Analytical HPLC Crude->HPLC LCMS LC-MS Analysis Crude->LCMS PrepHPLC Preparative HPLC HPLC->PrepHPLC LCMS->PrepHPLC Fractions Collected Fractions PrepHPLC->Fractions NMR NMR Spectroscopy Fractions->NMR Structure Structure Elucidation NMR->Structure

Caption: Experimental workflow for the isolation and characterization of impurities.

References

Reference Data & Comparative Studies

Validation

Comparative Analysis of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic Acid Activity Versus Established Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the potential enzyme inhibitory activity of 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid against est...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential enzyme inhibitory activity of 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid against established inhibitors of a key fungal enzyme, lanosterol 14-α-demethylase (CYP51). While direct enzymatic data for 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is not currently available in public literature, its structural similarity to other isoxazolopyridine derivatives with demonstrated antifungal properties suggests that CYP51 is a plausible therapeutic target.[1][2]

CYP51 is a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death. This pathway is a well-established target for a major class of antifungal drugs, the azoles.[1][2][3][4]

Quantitative Comparison of Enzyme Inhibitory Activity

The following table summarizes the inhibitory activity (IC50 values) of several established antifungal agents that target lanosterol 14-α-demethylase from various fungal species. This data provides a benchmark against which the activity of novel compounds like 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid could be compared upon experimental determination.

CompoundFungal SpeciesEnzymeIC50 (µM)Reference
KetoconazoleCandida albicansCYP510.042[3]
FluconazoleCandida albicansCYP512.3[3]
ItraconazoleCandida albicansCYP510.092[3]
VoriconazoleCandida albicansCYP510.056[3]
VT-1161Candida albicansCYP511.4 - 1.6[1]
VT-1129Cryptococcus neoformansCYP510.15 - 0.18[1]
VT-1598Aspergillus fumigatusCYP51B>200 (human CYP2C9, 3A4)[1]

Experimental Protocols

To assess the inhibitory activity of a test compound such as 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid against lanosterol 14-α-demethylase, a reconstituted enzyme assay is commonly employed.[5][6][7]

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against recombinant fungal CYP51.

Materials:

  • Recombinant fungal CYP51 (e.g., from Candida albicans)

  • Cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH (cofactor)

  • Test compound (e.g., 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well microplate

  • Plate reader or LC-MS/MS for product quantification

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • A reaction mixture containing purified recombinant CYP51 and CPR in the reaction buffer is prepared.

    • The test compound is added to the wells of a 96-well plate at various concentrations. A vehicle control (e.g., DMSO) is also included.

    • The enzyme mixture is added to each well.

    • The plate is incubated for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation:

    • The substrate, lanosterol, is added to each well.

    • The enzymatic reaction is initiated by the addition of NADPH to each well.[5][6]

  • Reaction Incubation and Termination:

    • The reaction plate is incubated at 37°C for a predetermined time (e.g., 30-60 minutes).[6]

    • The reaction is terminated by the addition of a quenching agent (e.g., a strong acid or organic solvent).

  • Product Quantification and Data Analysis:

    • The formation of the demethylated product is quantified using a suitable analytical method, such as HPLC or LC-MS/MS.[5][6]

    • The percentage of enzyme inhibition for each concentration of the test compound is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

Visualizing the Mechanism of Action

The following diagrams illustrate the ergosterol biosynthesis pathway and the experimental workflow for determining CYP51 inhibition.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase FF_MAS 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->FF_MAS Lanosterol 14-alpha- demethylase (CYP51) Ergosterol Ergosterol FF_MAS->Ergosterol Multiple steps Inhibitor 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid (Hypothesized) & Established Azole Antifungals Lanosterol_to_FFMAS_edge Lanosterol_to_FFMAS_edge Inhibitor->Lanosterol_to_FFMAS_edge Experimental_Workflow cluster_workflow CYP51 Inhibition Assay Workflow Start Start Preparation Prepare Reagents: - Recombinant CYP51 & CPR - Lanosterol (Substrate) - NADPH (Cofactor) - Test Compound Dilutions Start->Preparation Preincubation Pre-incubation: Enzyme + Inhibitor Preparation->Preincubation Initiation Reaction Initiation: Add Substrate & Cofactor Preincubation->Initiation Incubation Incubation (e.g., 37°C, 30-60 min) Initiation->Incubation Termination Reaction Termination Incubation->Termination Analysis Product Quantification (LC-MS/MS or HPLC) Termination->Analysis Calculation Data Analysis: Calculate % Inhibition & IC50 Analysis->Calculation End End Calculation->End

References

Comparative

Comparing the biological efficacy of different isoxazolo[5,4-b]pyridine analogs

For Researchers, Scientists, and Drug Development Professionals The isoxazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of biolog...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the biological efficacy of various isoxazolo[5,4-b]pyridine derivatives and related isoxazole-containing heterocyclic systems, with a focus on their anticancer and antibacterial properties. The information presented herein is collated from preclinical studies to offer an objective benchmark for researchers in the field.

Anticancer Activity

Isoxazolo[5,4-b]pyridine analogs and related compounds have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The following tables summarize the in vitro anticancer activity of selected compounds, highlighting their potency and selectivity.

Table 1: Cytotoxic Activity of Oxazolo[5,4-d]pyrimidine Derivatives Containing an Isoxazole Moiety
CompoundSubstituent at position 7A549 (Lung Carcinoma) CC50 (µM)MCF7 (Breast Adenocarcinoma) CC50 (µM)LoVo (Metastatic Colon Adenocarcinoma) CC50 (µM)HT29 (Primary Colon Adenocarcinoma) CC50 (µM)NHDF (Normal Human Dermal Fibroblasts) CC50 (µM)
3a 2-(N,N-dimethylamino)ethyl> 500> 500> 500224.32 ± 15.11> 500
3d 2-(N,N-diethylamino)ethyl> 500211.14 ± 11.23> 500110.15 ± 9.87> 500
3g 3-(N,N-dimethylamino)propyl111.24 ± 9.87101.11 ± 8.54154.32 ± 11.5458.44 ± 8.75189.76 ± 13.43
5-Fluorouracil N/A12.15 ± 1.014.11 ± 0.541.12 ± 0.11381.16 ± 25.511.54 ± 0.19
Cisplatin N/A21.11 ± 2.1215.43 ± 1.5410.11 ± 1.0147.17 ± 7.4311.11 ± 1.12

Data sourced from a study on novel oxazolo[5,4-d]pyrimidine derivatives, which are structurally related to isoxazolo[5,4-b]pyridines.[1][2][3] The results indicate that compound 3g , with a 3-(N,N-dimethylamino)propyl substituent, demonstrated the most potent activity against the HT29 cell line, with a CC50 value of 58.4 µM.[2][3] Notably, this compound exhibited lower toxicity towards normal human dermal fibroblasts (NHDF) compared to the standard chemotherapeutic agents, 5-fluorouracil and cisplatin.[2]

Table 2: Antiproliferative Activity of Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives
CompoundBreast Carcinoma (MCF7) IC50 (µg/mL)
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (2) 152.56
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide (5) 161.08

Data from a study on new sulfonamide isoxazolo[5,4-b]pyridine derivatives.[4] These compounds demonstrated moderate antiproliferative activity against the MCF7 breast cancer cell line.[4]

Antibacterial Activity

A number of isoxazolo[5,4-b]pyridine derivatives have been screened for their antibacterial properties. The following table summarizes the qualitative antibacterial activity of two sulfonamide derivatives.

Table 3: Antibacterial Activity of Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives
CompoundBacterial StrainActivity at 125, 250, and 500 µg
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (2) Pseudomonas aeruginosa (ATCC 27853)Active
Escherichia coli (ATCC 25922)Active
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide (5) Pseudomonas aeruginosa (ATCC 27853)Active
Escherichia coli (ATCC 25922)Active

Data from a study on new sulfonamide isoxazolo[5,4-b]pyridine derivatives.[4][5] These compounds exhibited antimicrobial activity against both Gram-negative bacterial strains tested.[4][5]

Experimental Protocols

In Vitro Cytotoxicity Assay

The cytotoxic activity of the oxazolo[5,4-d]pyrimidine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3]

  • Cell Culture: Human cancer cell lines (A549, MCF7, LoVo, HT29) and normal human dermal fibroblasts (NHDF) were cultured in appropriate media supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and, after 24 hours of incubation, were treated with various concentrations of the test compounds for 72 hours.

  • MTT Assay: After the incubation period, the medium was removed, and MTT solution (0.5 mg/mL) was added to each well. The plates were incubated for 4 hours at 37°C.

  • Data Analysis: The formed formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The CC50 (half-maximal cytotoxic concentration) values were calculated from the dose-response curves.

Antibacterial Susceptibility Testing

The antibacterial activity of the sulfonamide isoxazolo[5,4-b]pyridine derivatives was evaluated using a disc diffusion method.[5]

  • Bacterial Strains: Pseudomonas aeruginosa (ATCC 27853) and Escherichia coli (ATCC 25922) were used.

  • Inoculum Preparation: Bacterial cultures were grown in Mueller-Hinton broth to a turbidity equivalent to the 0.5 McFarland standard.

  • Assay Procedure: The surface of Mueller-Hinton agar plates was uniformly inoculated with the bacterial suspension. Sterile paper discs (6 mm in diameter) were impregnated with the test compounds at concentrations of 125, 250, and 500 µg. The discs were then placed on the inoculated agar surface.

  • Incubation and Measurement: The plates were incubated at 37°C for 18-24 hours. The diameter of the zone of inhibition around each disc was measured in millimeters.

Visualizing the Research Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel isoxazolo[5,4-b]pyridine analogs.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start Starting Materials (e.g., 3-aminoisoxazolo[5,4-b]pyridine) reaction Chemical Reaction (e.g., Sulfonylation, Condensation) start->reaction purification Purification & Characterization (e.g., Crystallization, NMR, MS) reaction->purification compounds Synthesized Analogs purification->compounds Lead Compounds anticancer Anticancer Assays (e.g., MTT Assay on Cancer Cell Lines) compounds->anticancer antibacterial Antibacterial Assays (e.g., Disc Diffusion, MIC) compounds->antibacterial data_analysis Data Analysis (IC50/CC50, Zone of Inhibition) anticancer->data_analysis antibacterial->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization Structure-Activity Relationship (SAR) Identification of Hits

Caption: Workflow for Synthesis and Biological Evaluation of Isoxazolo[5,4-b]pyridine Analogs.

References

Validation

Structure-activity relationship (SAR) studies of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid derivatives

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid derivatives and related isoxazolo[5,4-b]pyridine analogs. The information...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid derivatives and related isoxazolo[5,4-b]pyridine analogs. The information is targeted towards researchers, scientists, and professionals in drug development, offering insights into the structural requirements for various biological activities.

While specific SAR studies on a broad series of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid derivatives are not extensively available in the public domain, this guide draws parallels from studies on structurally related isoxazolo[5,4-b]pyridines, thiazolo[5,4-b]pyridines, and other pyridine carboxylic acid derivatives to infer potential SAR trends. The data presented is a synthesized representation based on available literature on related compounds.

Comparative Biological Activity of Isoxazolo[5,4-b]pyridine Derivatives

The following table summarizes the hypothetical biological activities of various isoxazolo[5,4-b]pyridine derivatives based on SAR principles gleaned from related heterocyclic compounds. The activities are presented to illustrate the potential impact of substitutions at different positions of the isoxazolo[5,4-b]pyridine core.

Compound IDR1 (Position 3)R2 (Position 6)R3 (Position 4)Biological ActivityPotency (IC50/MIC)Notes
A-1 -CH3-CH3-COOHBaseline-Parent compound for comparison.
A-2 -CH3-Phenyl-COOHAntiproliferativeµM rangeIntroduction of an aryl group at R2 can enhance activity.[1]
A-3 -CH3-CH3-CONH-PhenylAntiproliferativeSub-µM rangeAmide derivatives at R3 may increase potency.
A-4 -NH2-CH3-COOHAntibacterial>50 µg/mLAmino substitution at R1 can introduce antibacterial properties.[2]
A-5 -NH-SO2-Phenyl-CH3-COOHAntibacterial125-500 µg/mLSulfonamide groups at R1 have shown antibacterial activity.[2]
A-6 -CH3-Cl-COOHKinase InhibitionµM rangeHalogen substitution at R2 may modulate kinase inhibitory activity.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of SAR studies.

Antiproliferative Activity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF7, HCT-116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Antibacterial Activity Assay (Broth Microdilution Method)

  • Bacterial Strains: Bacterial strains such as Escherichia coli and Pseudomonas aeruginosa are used.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: An equal volume of the bacterial inoculum is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

General Synthetic Workflow for Isoxazolo[5,4-b]pyridines

The following diagram illustrates a general synthetic pathway for the creation of isoxazolo[5,4-b]pyridine derivatives, which is crucial for generating a library of compounds for SAR studies.[3]

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization Substituted Aminoisoxazole Substituted Aminoisoxazole Cyclocondensation Cyclocondensation Substituted Aminoisoxazole->Cyclocondensation Pyruvic Acid Derivative Pyruvic Acid Derivative Pyruvic Acid Derivative->Cyclocondensation Isoxazolo[5,4-b]pyridine Core Isoxazolo[5,4-b]pyridine Core Cyclocondensation->Isoxazolo[5,4-b]pyridine Core Substitution Reactions Substitution Reactions Isoxazolo[5,4-b]pyridine Core->Substitution Reactions Final Derivatives Final Derivatives Substitution Reactions->Final Derivatives

Caption: General synthetic workflow for isoxazolo[5,4-b]pyridine derivatives.

Hypothetical Signaling Pathway Modulation

This diagram depicts a hypothetical signaling pathway that could be targeted by isoxazolo[5,4-b]pyridine derivatives, such as the c-KIT pathway, which has been shown to be inhibited by the related thiazolo[5,4-b]pyridine scaffold.[1]

G cluster_0 Upstream Signaling cluster_1 Inhibition Point cluster_2 Downstream Effects Growth Factor Growth Factor c-KIT Receptor c-KIT Receptor Growth Factor->c-KIT Receptor Downstream Signaling Downstream Signaling c-KIT Receptor->Downstream Signaling Isoxazolopyridine Derivative Isoxazolopyridine Derivative Isoxazolopyridine Derivative->c-KIT Receptor Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Cell Survival Cell Survival Downstream Signaling->Cell Survival

Caption: Hypothetical inhibition of the c-KIT signaling pathway.

References

Comparative

A Comparative Guide to Validating the Cellular Target Engagement of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the cellular target engagement of the novel compound 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-car...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the cellular target engagement of the novel compound 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid. While the specific molecular target of this compound is not yet publicly defined, its isoxazolopyridine core structure is found in compounds known to target protein kinases. Structurally related thiazolo[5,4-b]pyridine derivatives, for instance, have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) and the tyrosine kinase c-KIT[1][2].

Therefore, this guide will use a hypothetical kinase target to illustrate state-of-the-art methodologies for confirming direct binding in a cellular environment. We will compare the hypothetical performance of our lead compound against a well-characterized inhibitor, providing the experimental blueprints necessary for researchers to generate their own validation data.

Comparative Data on Target Engagement

To validate that a compound binds its intended target in living cells, it is crucial to employ methods that can quantify this interaction. Below are tables presenting hypothetical, yet realistic, data from two gold-standard target engagement assays: the Cellular Thermal Shift Assay (CETSA) and the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay.

For this comparison, we will assume our target of interest is a protein kinase (e.g., "Kinase X") and use a known, potent inhibitor of this kinase as a positive control and benchmark.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

CETSA measures the stabilization of a target protein upon ligand binding by observing changes in its thermal stability.[3][4][5][6] A positive shift in the aggregation temperature (Tagg) indicates direct target engagement.

CompoundConcentration (µM)Tagg (°C)Thermal Shift (ΔTagg, °C) vs. Vehicle
Vehicle (DMSO) -52.1-
3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid 154.3+2.2
1057.8+5.7
Known Kinase X Inhibitor 155.5+3.4
1059.2+7.1

Table 2: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

This CETSA variant involves heating cells at a constant temperature while titrating the compound concentration to determine a cellular IC50, reflecting the potency of target engagement.[3]

CompoundAssay Temperature (°C)Cellular IC50 (µM)
3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid 562.5
Known Kinase X Inhibitor 560.8

Table 3: NanoBRET™ Target Engagement Intracellular Assay Data

The NanoBRET assay quantifies compound binding by measuring the competitive displacement of a fluorescent tracer from a target protein fused to NanoLuc® luciferase in live cells.[7][8][9][10][11] This provides a highly sensitive measure of intracellular affinity.

CompoundCellular IC50 (nM)
3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid 150
Known Kinase X Inhibitor 25

Signaling Pathway and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for understanding and implementing target validation studies.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K (Potential Target Class) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Compound 3,6-Dimethylisoxazolo [5,4-b]pyridine-4-carboxylic acid Compound->PI3K Inhibition

Caption: A generic PI3K/AKT signaling pathway, a common target of kinase inhibitors.

cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Cell Culture (e.g., K562 cells) B 2. Compound Treatment Incubate cells with test compound or vehicle (DMSO). A->B C 3. Heating Step Heat cell aliquots across a temperature gradient (e.g., 40-70°C). B->C D 4. Cell Lysis Lyse cells via freeze-thaw cycles. C->D E 5. Separation Centrifuge to separate soluble proteins from precipitated aggregates. D->E F 6. Protein Quantification Collect supernatant and quantify remaining soluble target protein. E->F G 7. Detection Analyze by Western Blot, AlphaScreen, or Mass Spectrometry. F->G H 8. Data Analysis Plot protein levels vs. temperature to determine Tagg. G->H

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

cluster_workflow NanoBRET™ Target Engagement Assay Workflow A 1. Cell Preparation Transfect cells with NanoLuc®-Target Fusion Vector. B 2. Plating Seed transfected cells into multi-well assay plates. A->B C 3. Compound Addition Add serial dilutions of test compound to wells. B->C D 4. Tracer Addition Add a fixed concentration of cell-permeable fluorescent tracer. C->D E 5. Substrate Addition Add NanoLuc® substrate and extracellular inhibitor. D->E F 6. BRET Measurement Read plate on a luminometer capable of detecting donor (450 nm) and acceptor (610 nm) wavelengths. E->F G 7. Data Analysis Calculate BRET ratio and plot against compound concentration to determine IC50. F->G

Caption: The experimental workflow for the NanoBRET™ Target Engagement Assay.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established methods for measuring ligand-induced protein stabilization in intact cells.[3][4][5][12]

Materials:

  • Cell line expressing the target of interest (e.g., K562)

  • 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid and control compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., TBS with protease inhibitors and 0.4% NP-40)

  • PCR tubes and a thermocycler

  • Centrifuge capable of 20,000 x g at 4°C

  • Equipment for downstream protein detection (e.g., Western Blot apparatus)

Procedure:

  • Cell Treatment: Harvest cells and resuspend in culture medium. Treat cell aliquots with the desired concentrations of the test compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating: Transfer 50-100 µL of each treated cell suspension into separate PCR tubes. Place the tubes in a thermocycler and heat across a defined temperature gradient (e.g., 10 different temperatures from 40°C to 70°C) for 3 minutes, followed by cooling to 20°C for 3 minutes.

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Sample Preparation: Carefully collect the supernatant containing the soluble protein fraction. Determine the total protein concentration of each sample.

  • Detection: Analyze equal amounts of total protein from each sample via Western Blot using a primary antibody specific to the target protein.

  • Analysis: Quantify the band intensities from the Western Blot. For each treatment group, plot the percentage of soluble protein remaining relative to the lowest temperature point (e.g., 40°C) against the temperature. Determine the Tagg (the temperature at which 50% of the protein is denatured) and calculate the thermal shift (ΔTagg) induced by the compound.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol outlines the steps for a live-cell competitive binding assay.[7][8][9][10]

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmid DNA encoding the target protein fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGene HD)

  • Opti-MEM™ I Reduced Serum Medium

  • White, 384-well assay plates

  • NanoBRET™ fluorescent tracer specific for the target class

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Luminometer with 450 nm and 610 nm emission filters

Procedure:

  • Transfection: Co-transfect HEK293T cells with the NanoLuc®-target fusion plasmid and a carrier DNA in Opti-MEM using a suitable transfection reagent. Culture for 18-24 hours to allow for protein expression.

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM. Dispense the cell suspension into the wells of a white 384-well plate.

  • Compound Dosing: Prepare serial dilutions of the test compound. Add a small volume (e.g., 100 nL) of the diluted compounds to the appropriate wells. Equilibrate for 2 hours at 37°C in a CO2 incubator.

  • Tracer and Substrate Addition: Prepare a working solution in Opti-MEM containing the fluorescent tracer at its predetermined optimal concentration (e.g., EC80) and the NanoBRET™ substrate/inhibitor mix. Add this solution to all wells.

  • Signal Detection: Immediately read the plate on a luminometer, measuring both the donor emission (450 nm) and the acceptor emission (610 nm). The reading should be completed within 20 minutes of substrate addition.

  • Data Analysis: Calculate the NanoBRET™ ratio for each well (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.

References

Validation

Preclinical In Vivo Efficacy Models for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of potential preclinical in vivo efficacy models for the novel compound 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-ca...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential preclinical in vivo efficacy models for the novel compound 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid. Due to the absence of direct in vivo studies on this specific molecule, this document leverages available data from structurally analogous compounds, namely isoxazolo[5,4-b]pyridine and thiazolo[5,4-b]pyridine derivatives, to propose suitable experimental models and establish a framework for efficacy evaluation.

Executive Summary

While in vivo efficacy data for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is not currently published, its structural similarity to other isoxazole and pyridine-containing heterocyclic compounds suggests potential anticancer activity. Structurally related thiazolo[5,4-b]pyridine derivatives have demonstrated in vivo efficacy in xenograft models, primarily through the inhibition of receptor tyrosine kinases such as c-KIT and lipid kinases like PI3K. Isoxazolo[5,4-d]pyrimidine derivatives, another class of related compounds, have been investigated as potential VEGFR-2 inhibitors.[1][2] Based on these analogs, this guide proposes relevant in vivo models, outlines detailed experimental protocols, and provides a comparative analysis with known alternatives.

Comparative Analysis of Preclinical In Vivo Models

Given the likely mechanism of action of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid as a kinase inhibitor, xenograft models using human cancer cell lines with known mutations in relevant signaling pathways are recommended. The following table summarizes in vivo data from a representative thiazolo[5,4-b]pyridine derivative, which can serve as a benchmark for future studies.

Table 1: In Vivo Efficacy of an Alternative Thiazolo[5,4-b]pyridine Derivative

CompoundAnimal ModelCell LineDosing RegimenTumor Growth Inhibition (TGI)Reference
Thiazolo[5,4-b]pyridine Derivative (Compound 22aa)Xenograft Mouse ModelBaF3-TEL-c-KIT-T670I25 mg/kgNot specified[3]
50 mg/kgNot specified[3]
100 mg/kg47.7%[3]

Proposed Signaling Pathway

Based on the activity of analogous compounds, 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid may exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates a potential mechanism of action targeting the c-KIT and PI3K pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-KIT, VEGFR2) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 3,6-Dimethylisoxazolo [5,4-b]pyridine- 4-carboxylic acid Compound->RTK Compound->PI3K

Caption: Proposed signaling pathway inhibition.

Proposed Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid in a xenograft mouse model.

experimental_workflow start Start cell_culture Cancer Cell Line Culture (e.g., GIST-T1, HMC1.2) start->cell_culture implantation Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, Test Compound, Positive Control) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint analysis Tumor Excision and Pharmacodynamic Analysis endpoint->analysis data_analysis Data Analysis and Efficacy Determination analysis->data_analysis end End data_analysis->end

References

Comparative

A Comparative Biological Analysis of Pyridine Carboxylic Acid Isomers for Drug Development

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the biological activities of three pyridine carboxylic acid isomers: nicotinic acid (niacin), picolinic acid,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of three pyridine carboxylic acid isomers: nicotinic acid (niacin), picolinic acid, and isonicotinic acid. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate informed decisions in drug discovery and development.

Introduction

Pyridine carboxylic acids, consisting of a pyridine ring with a single carboxylic acid substituent, are a class of compounds with significant biological and therapeutic relevance. The positional isomerism of the carboxylic acid group—at position 3 (nicotinic acid), 2 (picolinic acid), or 4 (isonicotinic acid)—confers distinct physicochemical properties that translate into unique pharmacological profiles. These isomers and their derivatives have been successfully developed into drugs for a wide range of conditions, including dyslipidemia, tuberculosis, and inflammatory diseases. This guide offers a comparative analysis of their biological activities to highlight their therapeutic potential and guide further research.

Comparative Biological Activities

The biological activities of the pyridine carboxylic acid isomers are diverse, ranging from enzyme modulation and receptor activation to metal chelation and antimicrobial effects.

Nicotinic Acid (Niacin)

Also known as Vitamin B3, nicotinic acid is a crucial nutrient and a potent lipid-modifying agent. Its primary mechanism of action for its lipid-lowering effects involves the activation of the G-protein coupled receptor 109A (GPR109A), which is highly expressed in adipocytes. This activation leads to a decrease in lipolysis, resulting in reduced plasma levels of free fatty acids, triglycerides, and low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol.

Picolinic Acid

Picolinic acid is an endogenous metabolite of the amino acid tryptophan. It is well-known for its potent metal-chelating properties, particularly for divalent cations like zinc and iron. This chelating ability is thought to contribute to its diverse biological effects, including its immunomodulatory and neuroprotective activities. Picolinic acid has been shown to modulate the function of immune cells, such as T-cells and macrophages, by affecting cellular signaling pathways, including the inhibition of c-Myc phosphorylation.

Isonicotinic Acid

Isonicotinic acid itself has limited biological activity but serves as a critical precursor for the synthesis of several important drugs. The most notable of these is isoniazid, a first-line antibiotic for the treatment of tuberculosis. Isoniazid is a prodrug that is activated by the mycobacterial enzyme KatG to form a reactive species that inhibits the synthesis of mycolic acid, an essential component of the mycobacterial cell wall.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activities of each isomer. Due to a lack of direct comparative studies under identical experimental conditions, the data is presented for each isomer individually.

Table 1: Lipid-Lowering Effects of Nicotinic Acid in Hypercholesterolemic Rats

ParameterControl Group (mg/dL)Nicotinic Acid Treated Group (mg/dL)% Change
Total Cholesterol213 ± 3.02149 ± 3.86-30.0%
Triglycerides225 ± 1.9131 ± 1.62-41.8%
LDL Cholesterol135 ± 1.867 ± 5.2-50.4%
HDL Cholesterol29.4 ± 1.557.5 ± 1.36+95.6%

Table 2: Antimicrobial Activity of Isoniazid (an Isonicotinic Acid Derivative)

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli4
Mycobacterium tuberculosis H37Rv4

Table 3: Metal Chelation by Picolinic Acid

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the key biological activities of each isomer.

Protocol 1: Assessment of Lipid-Lowering Effects of Nicotinic Acid in a Rat Model

Objective: To determine the effect of nicotinic acid on the lipid profile of hypercholesterolemic rats.

Materials:

  • Male Albino rats

  • High-cholesterol diet

  • Nicotinic acid

  • Kits for measuring total cholesterol, triglycerides, LDL, and HDL cholesterol

Procedure:

  • Induce hypercholesterolemia in rats by feeding a high-cholesterol diet for a specified period.

  • Divide the rats into a control group (receiving vehicle) and a treatment group (receiving nicotinic acid orally at a specified dose).

  • Administer the treatment daily for a period of 42 days.

  • Collect blood samples at baseline and at the end of the treatment period.

  • Separate the serum and analyze for total cholesterol, triglycerides, LDL, and HDL cholesterol levels using commercially available kits.

  • Perform statistical analysis to compare the lipid profiles of the control and treated groups.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of Isoniazid

Objective: To determine the in vitro antimicrobial activity of isoniazid against various microorganisms.

Materials:

  • Isoniazid

  • Bacterial strains (e.g., S. aureus, E. coli, M. tuberculosis)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9 broth)

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of isoniazid in a suitable solvent.

  • Perform serial two-fold dilutions of the isoniazid stock solution in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (temperature, time).

  • The MIC is determined as the lowest concentration of isoniazid that completely inhibits the visible growth of the microorganism.

Protocol 3: Assessment of Metal Chelation by Picolinic Acid using UV-Vis Spectrophotometry

Objective: To quantify the metal-chelating ability of picolinic acid.

Materials:

  • Picolinic acid

  • A solution of a metal salt (e.g., FeCl₃, ZnCl₂) of known concentration

  • Buffer solution to maintain a constant pH

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of picolinic acid in the buffer solution.

  • Allow the solutions to equilibrate for a specific time to ensure complex formation.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-picolinic acid complex.

  • A change in absorbance indicates the formation of the complex.

  • The stoichiometry and stability constant of the complex can be determined by analyzing the relationship between the absorbance and the molar ratio of the ligand to the metal ion (e.g., using Job's plot or the mole-ratio method).

Signaling Pathways and Mechanisms of Action

Visualizing the molecular pathways through which these isomers exert their effects is essential for understanding their mechanism of action and for identifying potential targets for drug development.

Nicotinic_Acid_Signaling cluster_membrane Adipocyte Cell Membrane GPR109A GPR109A Gi Gi GPR109A->Gi Activates Nicotinic Acid Nicotinic Acid Nicotinic Acid->GPR109A Binds to Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreased conversion ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Reduced activation HSL Hormone-Sensitive Lipase PKA->HSL Reduced phosphorylation Triglycerides Triglycerides HSL->Triglycerides Reduced hydrolysis Free Fatty Acids Free Fatty Acids Triglycerides->Free Fatty Acids Reduced release

Caption: Nicotinic acid signaling pathway in adipocytes.

Picolinic_Acid_Signaling cluster_cell T-Cell Picolinic Acid Picolinic Acid Unknown Receptor/Transporter Uptake Picolinic Acid->Unknown Receptor/Transporter Intracellular Signaling Cascade Intracellular Signaling Cascade Unknown Receptor/Transporter->Intracellular Signaling Cascade c-Myc_p Phosphorylated c-Myc Intracellular Signaling Cascade->c-Myc_p Inhibits phosphorylation Cell Cycle Progression Cell Cycle Progression c-Myc_p->Cell Cycle Progression Metabolic Activity Metabolic Activity c-Myc_p->Metabolic Activity

Caption: Picolinic acid's immunosuppressive effect on T-cells.

Isoniazid_Activation cluster_mycobacterium Mycobacterium tuberculosis Isonicotinic Acid Isonicotinic Acid Isoniazid (Prodrug) Isoniazid (Prodrug) Isonicotinic Acid->Isoniazid (Prodrug) Is a precursor to KatG Catalase-Peroxidase (KatG) Isoniazid (Prodrug)->KatG Activated by Reactive Isonicotinoyl Radical Reactive Isonicotinoyl Radical KatG->Reactive Isonicotinoyl Radical Generates InhA Enoyl-ACP Reductase (InhA) Reactive Isonicotinoyl Radical->InhA Inhibits Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Blocks Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity Disrupts

Caption: Mechanism of action of isoniazid.

Conclusion

The pyridine carboxylic acid isomers—nicotinic acid, picolinic acid, and isonicotinic acid—exhibit a remarkable diversity of biological activities, underscoring their importance in pharmacology and drug development. Nicotinic acid's well-established lipid-modifying properties, mediated through the GPR109A receptor, make it a valuable tool in cardiovascular medicine. Picolinic acid's potent metal-chelating and immunomodulatory effects suggest its potential for development as a therapeutic for inflammatory and neurodegenerative disorders. While isonicotinic acid itself is largely inactive, its role as a scaffold for highly effective drugs like isoniazid highlights the value of this chemical backbone in medicinal chemistry.

This comparative guide provides a foundation for researchers to explore the therapeutic potential of these isomers further. The distinct biological profiles dictated by the position of the carboxylic acid group offer a clear example of structure-activity relationships and provide a rational basis for the design of new and improved therapeutic agents. Future research should focus on direct comparative studies to elucidate the nuanced differences in their biological activities and to unlock their full therapeutic potential.

Validation

Assessing the Selectivity and Off-Target Effects of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative assessment of the hypothetical selectivity and potential off-target effects of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carb...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the hypothetical selectivity and potential off-target effects of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid. The data presented herein is illustrative and extrapolated from publicly available information on structurally related isoxazolopyridine and pyridine carboxylic acid derivatives, which have shown potential as kinase inhibitors and modulators of various signaling pathways.[1][2][3][4][5][6] This document is intended to serve as a framework for designing and interpreting experimental studies on novel compounds of this class.

Hypothetical Kinase Selectivity Profile

The isoxazolopyridine scaffold is a common feature in a variety of kinase inhibitors.[2][3][4] To assess the selectivity of a novel compound like 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid, a comprehensive kinase panel screening is essential. Below is a hypothetical dataset illustrating the percentage of inhibition at a fixed concentration against a panel of representative kinases.

Table 1: Hypothetical Kinase Selectivity Profile of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Kinase TargetFamily% Inhibition @ 1 µM
Primary Target(s)
Kinase ATK95
Kinase BTKL88
Secondary/Off-Target Hits
Kinase CCMGC45
Kinase DAGC32
Kinase ESTE15
Kinase FCAMK12
Kinase GOther8

This data is for illustrative purposes only and does not represent actual experimental results.

Comparison with Alternative Compounds

To contextualize the selectivity profile, it is crucial to compare it with existing compounds that have similar structural motifs or target profiles.

Table 2: Comparative Kinase Inhibition Profile (IC50 in nM)

CompoundPrimary Target(s)IC50 (nM) - Target AIC50 (nM) - Target CSelectivity (Fold)
3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid (Hypothetical) Kinase A1585057
Compound X (Pyrazolopyridine)Kinase A25120048
Compound Y (Imidazopyridine)Kinase A1050050

This data is for illustrative purposes only and does not represent actual experimental results.

Potential Off-Target Liabilities

Beyond kinase inhibition, small molecules can interact with other protein classes, leading to off-target effects. A standard safety pharmacology panel is typically used to identify such liabilities early in the drug discovery process.

Table 3: Hypothetical Off-Target Profile from a Safety Pharmacology Panel

TargetTarget Class% Inhibition @ 10 µMPotential Clinical Implication
hERGIon Channel8%Low risk of QT prolongation
M1GPCR12%Low risk of anticholinergic effects
5-HT2BGPCR5%Low risk of valvulopathy
L-type Ca2+ ChannelIon Channel2%Low risk of cardiovascular effects
GABA-A ReceptorIon Channel18%Potential for CNS effects

This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Kinase Selectivity Profiling (Biochemical Assay)

Objective: To determine the inhibitory activity of the test compound against a broad panel of protein kinases.

Methodology:

  • Reagents: Recombinant kinases, corresponding substrates (peptide or protein), ATP, and the test compound. A common assay format is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[7][8]

  • Procedure: a. Prepare a stock solution of the test compound in DMSO. b. In a 384-well plate, add the test compound at a final concentration (e.g., 1 µM). c. Add the specific kinase and its corresponding substrate to each well. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal from the wells with the test compound to the control wells (containing DMSO only).

Off-Target Liability Screening (Radioligand Binding Assays)

Objective: To assess the potential for the test compound to bind to a panel of known off-target proteins, including GPCRs, ion channels, and transporters.

Methodology:

  • Reagents: Cell membranes or recombinant proteins expressing the target of interest, a specific radioligand for each target, and the test compound.

  • Procedure: a. Prepare a stock solution of the test compound in DMSO. b. In a multi-well filter plate, combine the cell membranes, the radioligand, and the test compound at a final concentration (e.g., 10 µM). c. Incubate the plate to allow for binding equilibrium to be reached. d. Wash the plate to remove unbound radioligand. e. Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding is calculated by comparing the signal from the wells with the test compound to the control wells.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A Receptor->Kinase_A Activates Compound 3,6-Dimethylisoxazolo [5,4-b]pyridine-4-carboxylic acid Compound->Kinase_A Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Effector Effector Protein Kinase_B->Effector Phosphorylates TF Transcription Factor Effector->TF Activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

Caption: Hypothetical signaling pathway modulated by the compound.

Experimental_Workflow cluster_screening Primary Screening cluster_selectivity Selectivity Profiling cluster_offtarget Off-Target Profiling cluster_cellular Cellular Assays Primary_Assay Primary Biochemical Assay (e.g., against Kinase A) Hit_Identification Hit Identification (IC50 < 1 µM) Primary_Assay->Hit_Identification Kinase_Panel Broad Kinase Panel Screen (~400 kinases) Hit_Identification->Kinase_Panel Safety_Panel Safety Pharmacology Panel (e.g., CEREP panel) Hit_Identification->Safety_Panel Selectivity_Analysis Selectivity Analysis (e.g., Gini Coefficient) Kinase_Panel->Selectivity_Analysis Cellular_Potency Cellular Potency Assay (e.g., p-Substrate Western Blot) Selectivity_Analysis->Cellular_Potency Off_Target_Hits Identification of Off-Target Liabilities Safety_Panel->Off_Target_Hits Off_Target_Hits->Cellular_Potency Phenotypic_Assay Phenotypic Assay (e.g., Anti-proliferation) Cellular_Potency->Phenotypic_Assay

Caption: A typical experimental workflow for compound characterization.

References

Comparative

Benchmarking Antifungal Potency: A Comparative Analysis of an Isoxazolopyridine Derivative and Commercial Antifungal Agents

For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals In the persistent search for novel antifungal agents to combat the rise of drug-resistant fungal infections, isoxazolopyridin...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals

In the persistent search for novel antifungal agents to combat the rise of drug-resistant fungal infections, isoxazolopyridine scaffolds have emerged as a promising area of chemical exploration. This guide provides a comparative analysis of the antifungal potency of a representative isoxazolopyridine derivative, N1-(4-fluorobenzoyl)-4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, against established commercial antifungal drugs. Due to the absence of publicly available antifungal data for 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid, this closely related derivative with reported antifungal activity is used as a proxy for this analysis.

Comparative Antifungal Activity

The antifungal efficacy of N1-(4-fluorobenzoyl)-4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one was benchmarked against fluconazole, a widely used azole antifungal. The minimum inhibitory concentration (MIC), a key indicator of antifungal potency, was determined against various pathogenic yeast-like fungal clinical isolates.

Compound/DrugFungal StrainMinimum Inhibitory Concentration (MIC) in µg/mL
N1-(4-fluorobenzoyl)-4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Candida albicans (clinical isolate)50[1][2]
Candida albicans (ATCC 10231)50[1][2]
Candida utilis<6.2[1][2]
Candida parapsilosis<6.2 - 12.5[1][2]
Geotrichum candidum12.5[1][2]
Candida lusitaniae25[1][2]
Rhodotorula mucilaginosa25[1][2]
Fluconazole Candida albicans (clinical isolate)200[1][2]
Candida albicans (ATCC 10231)200[1][2]

Key Observation: The tested isoxazolopyridine derivative demonstrated significantly higher potency against both clinical and standard strains of Candida albicans compared to fluconazole, exhibiting an MIC value four times lower.[1][2] Furthermore, it showed promising activity against a range of other pathogenic yeasts.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro effectiveness of an antimicrobial agent. The following outlines a typical broth microdilution protocol used for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of dilutions of the antifungal agent in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the fungal isolate is then added to each well. The plates are incubated under controlled conditions, and the lowest concentration of the agent that completely inhibits visible growth of the fungus is recorded as the MIC.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of test compound and control drugs inoculation Inoculate microtiter plates with fungal suspension and diluted compounds prep_compound->inoculation prep_fungus Prepare standardized fungal inoculum prep_fungus->inoculation incubation Incubate plates at optimal temperature and duration inoculation->incubation read_mic Visually or spectrophotometrically determine MIC (lowest concentration with no growth) incubation->read_mic record_data Record and compare MIC values read_mic->record_data

Experimental workflow for MIC determination.

Commercial Antifungal Drug Classes for Comparison

A comprehensive benchmarking study would ideally include representatives from the major classes of commercially available antifungal drugs:

  • Azoles (e.g., Fluconazole, Itraconazole, Voriconazole): These drugs inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane.[3] They are widely used due to their broad-spectrum activity and availability in oral formulations.[3]

  • Polyenes (e.g., Amphotericin B): This class of drugs binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. Amphotericin B is a potent, broad-spectrum antifungal but is often reserved for severe systemic infections due to potential toxicity.

  • Echinocandins (e.g., Caspofungin, Micafungin): These agents inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. They are effective against many Candida and Aspergillus species.

  • Allylamines (e.g., Terbinafine): This class also interferes with ergosterol biosynthesis but at an earlier step than the azoles. They are primarily used for the treatment of skin and nail infections.

Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for the isoxazolopyridine derivative is not yet fully elucidated, its chemical relatives often target essential fungal cellular processes. The established antifungal drug classes have well-defined molecular targets, which are illustrated in the diagram below.

antifungal_mechanisms cluster_drug_classes Antifungal Drug Classes cluster_targets Fungal Cell Targets cluster_outcome Outcome azoles Azoles ergosterol_synthesis Ergosterol Biosynthesis azoles->ergosterol_synthesis Inhibit polyenes Polyenes cell_membrane Cell Membrane Integrity polyenes->cell_membrane Disrupt echinocandins Echinocandins cell_wall Cell Wall Synthesis (β-(1,3)-D-glucan) echinocandins->cell_wall Inhibit allylamines Allylamines allylamines->ergosterol_synthesis Inhibit ergosterol_synthesis->cell_membrane Component of fungal_death Fungal Cell Death or Inhibition cell_membrane->fungal_death Leads to cell_wall->fungal_death Leads to

Simplified overview of antifungal drug mechanisms.

References

Validation

In silico docking analysis of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid with target proteins

For Researchers, Scientists, and Drug Development Professionals The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diver...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. In silico molecular docking serves as a powerful computational tool to predict the binding affinities and interaction patterns of novel compounds with biological targets, thereby accelerating the drug discovery process. This guide provides a comparative analysis of in silico docking studies performed on various 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid derivatives and related analogs against a range of protein targets. The data presented herein is compiled from multiple research endeavors, offering insights into the therapeutic potential of this chemical class.

Comparative Docking Performance of Isoxazolo[5,4-b]pyridine Derivatives

The following table summarizes the key findings from in silico docking studies of various isoxazolo[5,4-b]pyridine derivatives against their respective biological targets. This comparative data highlights the binding potential of this scaffold and provides a basis for further rational drug design.

Compound ClassTarget Protein(s)PDB ID(s)Reported Binding Affinity (kcal/mol)Key Interacting ResiduesPotential Therapeutic Area
Pyrazolopyridine and Isoxazolopyridine DerivativesHuman Serum Albumin (HSA)3V03, 4OR0, 8EC1-8.50 (for compound 4g with 3V03)TYR340, GLN348, GLU339, SER488, SER343Drug Delivery/Pharmacokinetics
Oxazolo[5,4-b]pyridine DerivativesProstaglandin Synthase-2 (COX-2)1CX2Ranged, with some compounds showing higher affinity than DiclofenacNot explicitly detailed in the provided search resultsAnti-inflammatory
Isoxazolo[5,4-b]pyridine DerivativesGABA-A Receptor, 5-HT1A Receptor, SERTNot specified-8.81 (for compound 4i with GABA-A)Thr176, Arg180 (for compound 4i with GABA-A)Anticonvulsant, Psychotropic
Thiazolo[5,4-b]pyridine Derivativesc-KIT KinaseNot specifiedIC50 = 9.87 μM (for compound 6h)Interacts with a hydrophobic binding pocketAnticancer (Gastrointestinal Stromal Tumor)
Sulfonamide Isoxazolo[5,4-b]pyridine DerivativesNot specified in docking studiesNot applicableNot applicableNot applicableAntibacterial, Antiproliferative

Experimental Protocols: A Glimpse into the Methodology

The in silico docking studies summarized above generally adhere to a standardized workflow. While specific parameters may vary between studies, the core methodology remains consistent.

A typical molecular docking protocol involves:

  • Ligand and Protein Preparation: The three-dimensional structures of the isoxazolo[5,4-b]pyridine derivatives (ligands) are generated and optimized using computational chemistry software. The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.

  • Binding Site Prediction: The active site of the target protein is identified, often based on the location of the co-crystallized ligand in the PDB structure or through computational prediction algorithms.

  • Molecular Docking Simulation: Docking software, such as AutoDock Vina, is employed to predict the preferred binding pose of the ligand within the protein's active site.[1] This process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on a defined scoring function that estimates the binding affinity.

  • Analysis of Docking Results: The predicted binding poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. The binding energy, typically expressed in kcal/mol, is used to rank the potential efficacy of the compounds.

Visualizing the Path to Discovery

Diagrams are essential tools for visualizing complex biological processes and experimental workflows. The following diagrams, generated using Graphviz, illustrate a generic signaling pathway that could be targeted by isoxazolo[5,4-b]pyridine derivatives and a typical in silico drug discovery workflow.

G cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., c-KIT) Kinase_Cascade Downstream Kinase Cascade (e.g., PI3K/AKT) Receptor->Kinase_Cascade Ligand Growth Factor Ligand->Receptor Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor Isoxazolo[5,4-b]pyridine Derivative Inhibitor->Receptor G cluster_workflow In Silico Drug Discovery Workflow Start Compound Library of Isoxazolo[5,4-b]pyridines Target_Selection Target Protein Identification (e.g., from literature) Start->Target_Selection Docking Molecular Docking (e.g., AutoDock Vina) Target_Selection->Docking Analysis Binding Affinity & Interaction Analysis Docking->Analysis Hit_Identification Hit Compound Identification Analysis->Hit_Identification Lead_Optimization Lead Optimization (Chemical Synthesis) Hit_Identification->Lead_Optimization Experimental_Validation In Vitro & In Vivo Testing Lead_Optimization->Experimental_Validation End Potential Drug Candidate Experimental_Validation->End

References

Comparative

A Comparative Review of Synthetic Methodologies for Isoxazolo[5,4-b]pyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals The isoxazolo[5,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pha...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazolo[5,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities. The efficient and versatile synthesis of this privileged structure is a key focus for chemists in drug discovery and development. This guide provides a comparative overview of several prominent synthetic methodologies, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.

I. One-Pot Multicomponent Reactions: Efficiency and Green Chemistry

One-pot multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and saving time. Two notable MCRs for the synthesis of isoxazolo[5,4-b]pyridines utilize ultrasound and microwave irradiation to promote the reactions, often under environmentally friendly conditions.

A. Ultrasound-Assisted One-Pot Synthesis

This approach involves the reaction of an aryl glyoxal, a 5-aminoisoxazole, and malononitrile in acetic acid under ultrasound irradiation.[1][2][3][[“]] Acetic acid serves as both the solvent and a catalyst in this transformation. The use of ultrasound enhances reaction rates and yields, making it an attractive method for rapid library synthesis.

Quantitative Data:

Aryl Glyoxal (Ar)5-Aminoisoxazole (R)ProductTime (min)Yield (%)
Phenyl3-methyl3-methyl-6-phenyl-isoxazolo[5,4-b]pyridine-4-carbonitrile1592
4-Chlorophenyl3-methyl6-(4-chlorophenyl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carbonitrile2090
4-Methoxyphenyl3-methyl6-(4-methoxyphenyl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carbonitrile1595
4-Nitrophenyl3-methyl3-methyl-6-(4-nitrophenyl)-isoxazolo[5,4-b]pyridine-4-carbonitrile2588
Phenyl3-phenyl3,6-diphenyl-isoxazolo[5,4-b]pyridine-4-carbonitrile2091

Experimental Protocol:

A mixture of the aryl glyoxal (1 mmol), 5-aminoisoxazole (1 mmol), and malononitrile (1 mmol) in acetic acid (5 mL) is subjected to ultrasound irradiation at a specified frequency and power at room temperature for the time indicated in the table. Upon completion of the reaction, as monitored by TLC, the reaction mixture is poured into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure isoxazolo[5,4-b]pyridine derivative.

Reaction Pathway:

G cluster_0 Ultrasound-Assisted One-Pot Synthesis Aryl Glyoxal Aryl Glyoxal Knoevenagel Condensation Knoevenagel Condensation Aryl Glyoxal->Knoevenagel Condensation 5-Aminoisoxazole 5-Aminoisoxazole Michael Addition Michael Addition 5-Aminoisoxazole->Michael Addition Malononitrile Malononitrile Malononitrile->Knoevenagel Condensation Knoevenagel Condensation->Michael Addition Cyclization/\nAromatization Cyclization/ Aromatization Michael Addition->Cyclization/\nAromatization Isoxazolo[5,4-b]pyridine Isoxazolo[5,4-b]pyridine Cyclization/\nAromatization->Isoxazolo[5,4-b]pyridine

Caption: Ultrasound-assisted one-pot synthesis workflow.

B. Microwave-Assisted Three-Component Synthesis in Water

This environmentally benign method utilizes microwave irradiation to promote the three-component reaction of an aromatic aldehyde, 3-methylisoxazol-5-amine, and a 1,3-dicarbonyl compound in water, without the need for any additional catalyst.[5][6][7] This approach aligns with the principles of green chemistry by using water as a solvent and an alternative energy source.

Quantitative Data:

Aromatic Aldehyde (Ar)1,3-Dicarbonyl CompoundProductTime (min)Yield (%)
4-ChlorobenzaldehydeDimedone4-(4-chlorophenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(4H)-one1092
4-MethylbenzaldehydeDimedone3,7,7-trimethyl-4-(p-tolyl)-6,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(4H)-one895
4-MethoxybenzaldehydeDimedone4-(4-methoxyphenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(4H)-one894
Benzaldehyde1,3-Indandione4-phenyl-4,9-dihydro-1H-indeno[2,1-c]isoxazolo[5,4-b]pyridin-5-one1088
4-Chlorobenzaldehyde1,3-Indandione4-(4-chlorophenyl)-4,9-dihydro-1H-indeno[2,1-c]isoxazolo[5,4-b]pyridin-5-one1290

Experimental Protocol:

A mixture of the aromatic aldehyde (1 mmol), 3-methylisoxazol-5-amine (1 mmol), and the 1,3-dicarbonyl compound (1 mmol) in water (5 mL) is placed in a sealed microwave vessel. The reaction mixture is irradiated in a microwave reactor at a specified power and temperature for the time indicated in the table. After cooling, the solid product is collected by filtration, washed with water, and purified by recrystallization from ethanol.

Reaction Pathway:

G cluster_1 Microwave-Assisted Three-Component Synthesis Aromatic Aldehyde Aromatic Aldehyde Knoevenagel Condensation Knoevenagel Condensation Aromatic Aldehyde->Knoevenagel Condensation 3-Methylisoxazol-5-amine 3-Methylisoxazol-5-amine Michael Addition Michael Addition 3-Methylisoxazol-5-amine->Michael Addition 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Knoevenagel Condensation Knoevenagel Condensation->Michael Addition Intramolecular Cyclization/\nDehydration Intramolecular Cyclization/ Dehydration Michael Addition->Intramolecular Cyclization/\nDehydration Isoxazolo[5,4-b]pyridine Derivative Isoxazolo[5,4-b]pyridine Derivative Intramolecular Cyclization/\nDehydration->Isoxazolo[5,4-b]pyridine Derivative

Caption: Microwave-assisted three-component synthesis workflow.

II. Divergent Silver-Catalyzed Synthesis for Regioselective Control

A divergent and regioselective synthesis of isoxazolo[5,4-b]pyridines has been developed using a silver-catalyzed reaction of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters.[8] The regioselectivity of the reaction can be controlled by the choice of the silver catalyst and the solvent, leading to the formation of either isoxazolo[5,4-b]pyridine-α-carboxylates or isoxazolo[5,4-b]pyridine-γ-carboxylates.

Quantitative Data:

5-Aminoisoxazole (R)β,γ-Alkynyl-α-imino ester (R', R'')Catalyst/SolventProduct RegioisomerYield (%)
3-methylEthyl 2-(phenylimino)pent-4-ynoateAgOTf/EtOAcα-carboxylate75
3-phenylEthyl 2-(phenylimino)pent-4-ynoateAgOTf/EtOAcα-carboxylate72
3-methylEthyl 2-((4-methoxyphenyl)imino)pent-4-ynoateAgOTf/EtOAcα-carboxylate78
3-methylEthyl 2-(phenylimino)pent-4-ynoateAgOAc/CHCl₃γ-carboxylate68
3-phenylEthyl 2-(phenylimino)pent-4-ynoateAgOAc/CHCl₃γ-carboxylate65
3-methylEthyl 2-((4-methoxyphenyl)imino)pent-4-ynoateAgOAc/CHCl₃γ-carboxylate71

Experimental Protocol:

  • For α-carboxylate regioisomer: To a solution of the 5-aminoisoxazole (0.5 mmol) and the β,γ-alkynyl-α-imino ester (0.6 mmol) in ethyl acetate (2 mL) is added silver triflate (AgOTf, 10 mol%). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is purified by column chromatography on silica gel.

  • For γ-carboxylate regioisomer: To a solution of the 5-aminoisoxazole (0.5 mmol) and the β,γ-alkynyl-α-imino ester (0.6 mmol) in chloroform (2 mL) is added silver acetate (AgOAc, 10 mol%). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is purified by column chromatography on silica gel.

Reaction Pathway:

G cluster_2 Divergent Silver-Catalyzed Synthesis 5-Aminoisoxazole 5-Aminoisoxazole AgOTf / EtOAc AgOTf / EtOAc 5-Aminoisoxazole->AgOTf / EtOAc AgOAc / CHCl3 AgOAc / CHCl3 5-Aminoisoxazole->AgOAc / CHCl3 Alkynyl-imino ester Alkynyl-imino ester Alkynyl-imino ester->AgOTf / EtOAc Alkynyl-imino ester->AgOAc / CHCl3 C4-Alkylation Intermediate C4-Alkylation Intermediate AgOTf / EtOAc->C4-Alkylation Intermediate N-Alkylation Intermediate N-Alkylation Intermediate AgOAc / CHCl3->N-Alkylation Intermediate Cyclization Cyclization C4-Alkylation Intermediate->Cyclization N-Alkylation Intermediate->Cyclization Isoxazolo[5,4-b]pyridine\n(alpha-carboxylate) Isoxazolo[5,4-b]pyridine (alpha-carboxylate) Cyclization->Isoxazolo[5,4-b]pyridine\n(alpha-carboxylate) Isoxazolo[5,4-b]pyridine\n(gamma-carboxylate) Isoxazolo[5,4-b]pyridine (gamma-carboxylate) Cyclization->Isoxazolo[5,4-b]pyridine\n(gamma-carboxylate)

Caption: Divergent synthesis pathways based on catalyst and solvent.

III. Synthesis of Sulfonamide Derivatives: Classical vs. Microwave Methods

Sulfonamide-containing isoxazolo[5,4-b]pyridines are of interest for their potential biological activities. The synthesis of these derivatives can be achieved from 3-aminoisoxazolo[5,4-b]pyridine and various arylsulfonyl chlorides using both conventional heating and microwave irradiation.[9]

Quantitative Data:

Arylsulfonyl ChlorideMethodTimeYield (%)
Benzenesulfonyl chlorideConventional6 h70
Benzenesulfonyl chlorideMicrowave10 min75
4-Methylbenzenesulfonyl chlorideConventional6 h60
4-Methylbenzenesulfonyl chlorideMicrowave10 min75
4-Methoxybenzenesulfonyl chlorideConventional6 h63
4-Methoxybenzenesulfonyl chlorideMicrowave12 min76
4-Chlorobenzenesulfonyl chlorideConventional6 h65
4-Chlorobenzenesulfonyl chlorideMicrowave10 min78

Experimental Protocol:

  • Conventional Method: A solution of 3-aminoisoxazolo[5,4-b]pyridine (1 mmol) and the appropriate arylsulfonyl chloride (1.1 mmol) in pyridine (5 mL) is heated at reflux for 6 hours. After cooling, the reaction mixture is poured into ice-water. The precipitate is filtered, washed with water, and recrystallized from ethanol.

  • Microwave-Assisted Method: A mixture of 3-aminoisoxazolo[5,4-b]pyridine (1 mmol) and the appropriate arylsulfonyl chloride (1.1 mmol) in a sealed microwave vessel containing a small amount of DMF is irradiated in a microwave reactor at a specified power and temperature for 10-12 minutes. After cooling, the product is isolated by precipitation with water, followed by filtration and recrystallization.

Reaction Pathway:

G cluster_3 Synthesis of Sulfonamide Derivatives 3-Aminoisoxazolo[5,4-b]pyridine 3-Aminoisoxazolo[5,4-b]pyridine Conventional Heating (Pyridine, Reflux) Conventional Heating (Pyridine, Reflux) 3-Aminoisoxazolo[5,4-b]pyridine->Conventional Heating (Pyridine, Reflux) Microwave Irradiation (DMF) Microwave Irradiation (DMF) 3-Aminoisoxazolo[5,4-b]pyridine->Microwave Irradiation (DMF) Arylsulfonyl Chloride Arylsulfonyl Chloride Arylsulfonyl Chloride->Conventional Heating (Pyridine, Reflux) Arylsulfonyl Chloride->Microwave Irradiation (DMF) Sulfonamide Derivative Sulfonamide Derivative Conventional Heating (Pyridine, Reflux)->Sulfonamide Derivative Microwave Irradiation (DMF)->Sulfonamide Derivative

Caption: Comparison of classical and microwave synthesis of sulfonamides.

IV. Conclusion

The synthesis of the isoxazolo[5,4-b]pyridine scaffold can be achieved through a variety of methodologies, each with its own set of advantages. Ultrasound and microwave-assisted multicomponent reactions offer rapid, efficient, and often environmentally friendly routes to a diverse range of derivatives. The divergent silver-catalyzed synthesis provides an elegant solution for controlling regioselectivity, a crucial aspect in structure-activity relationship studies. Furthermore, the straightforward synthesis of sulfonamide derivatives using both classical and modern heating techniques highlights the versatility of the core scaffold for further functionalization. The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, and the available laboratory resources. This comparative guide serves as a valuable resource for researchers to make informed decisions in the design and execution of their synthetic strategies towards novel isoxazolo[5,4-b]pyridine-based compounds.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic Acid: A Guide for Laboratory Professionals

Authoritative guidance on the safe and compliant disposal of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is essential for maintaining a secure research environment and ensuring regulatory adherence. This docum...

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the safe and compliant disposal of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is essential for maintaining a secure research environment and ensuring regulatory adherence. This document provides a clear, step-by-step protocol for researchers, scientists, and drug development professionals, drawing from established safety data. The primary disposal route for this compound is through an approved waste disposal plant, and it is crucial to handle it in accordance with national and local regulations.[1]

Hazard Profile and Safety Summary

Before handling, it is vital to be aware of the hazards associated with 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid. This information dictates the necessary safety precautions during use and disposal.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Oral Toxicity Category 4: Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
Serious Eye Damage Category 1: Causes serious eye damage.[1]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[1]
Aquatic Hazard (Acute) Category 3: Harmful to aquatic life.[1]Avoid release to the environment.[1]

Personal Protective Equipment (PPE)

To ensure personal safety during handling and disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[1]

  • Hand Protection: Wear suitable protective gloves.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Spill Management Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.[1]

  • Containment: Prevent the spilled material from entering drains or waterways.[1]

  • Clean-up: For a dry spill, carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][2]

  • Decontamination: Clean the affected area thoroughly.

  • Dispose of Clean-up Materials: All materials used for clean-up should be treated as hazardous waste and disposed of accordingly.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is to treat it as hazardous chemical waste.

  • Container Management:

    • Keep the chemical in its original, tightly closed container.[1]

    • Do not mix with other waste materials.[1]

    • Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.

  • Waste Segregation:

    • Segregate the waste container from other incompatible waste streams to prevent accidental reactions.

  • Storage Pending Disposal:

    • Store the waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • The storage area should be away from heat and sources of ignition.[3]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with a copy of the Safety Data Sheet (SDS).

    • All disposal activities must be conducted in compliance with local, state, and federal regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid.

cluster_prep Preparation & Handling cluster_disposal Disposal Process start Start: Handling 3,6-Dimethylisoxazolo [5,4-b]pyridine-4-carboxylic acid ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs ppe->spill no_spill No Spill spill->no_spill No handle_spill Execute Spill Management Protocol spill->handle_spill Yes collect_waste Collect Waste in Original, Labeled Container no_spill->collect_waste handle_spill->no_spill segregate Segregate from Incompatible Waste collect_waste->segregate store Store in Designated Waste Area segregate->store contact_ehs Contact EHS or Waste Contractor store->contact_ehs dispose Dispose via Approved Waste Disposal Plant contact_ehs->dispose

References

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